9,10-Dioxo Ketotifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPKRUDHMXTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314399 | |
| Record name | NSC282482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43076-16-0 | |
| Record name | NSC282482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC282482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L78F2PTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9,10-Dioxo Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9,10-Dioxo Ketotifen, a derivative of the well-known antihistamine, Ketotifen. This document delves into a proposed synthetic pathway, leveraging established oxidation methodologies for cyclic ketones. Furthermore, it outlines a detailed analytical workflow for the structural elucidation and purity assessment of the synthesized compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the chemical manipulation of the Ketotifen scaffold and the analytical techniques essential for the characterization of its derivatives.
Introduction: The Rationale for 9,10-Dioxo Ketotifen
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Its therapeutic applications in the management of allergic conjunctivitis, rhinitis, and asthma are well-documented. The chemical structure of Ketotifen, featuring a tricyclic benzo[1][2]cyclohepta[1,2-b]thiophen-10-one core, presents multiple sites for structural modification. The introduction of a second carbonyl group at the C-9 position to yield 9,10-Dioxo Ketotifen, an α-diketone, is a strategic modification intended to explore the impact of this functional group on the molecule's pharmacological profile.
The rationale for this derivatization is multifold:
-
Modulation of Receptor Binding: The introduction of a highly polarized α-diketone moiety can significantly alter the electronic and steric properties of the molecule, potentially leading to modified binding affinity and selectivity for histamine receptors or other biological targets.
-
Investigation of Metabolic Stability: The oxidation of the C-9 position may mimic or block potential metabolic pathways of Ketotifen, providing insights into its biotransformation and potentially leading to analogs with improved pharmacokinetic properties.
-
Exploration of Novel Biological Activities: α-Diketones are known to exhibit a range of biological activities. The synthesis of 9,10-Dioxo Ketotifen opens an avenue to explore novel therapeutic applications beyond its antihistaminic origins.
This guide will provide a theoretical yet practically grounded framework for the synthesis of this novel derivative and a robust strategy for its comprehensive characterization.
Synthetic Approach: The Riley Oxidation of Ketotifen
The synthesis of 9,10-Dioxo Ketotifen from Ketotifen involves the selective oxidation of the methylene group at the C-9 position, which is alpha to the existing carbonyl group at C-10. A well-established and effective method for such a transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[3][4][5][6] This reaction is known for its ability to oxidize active methylene groups adjacent to carbonyls to afford 1,2-dicarbonyl compounds.[3][4][5]
Proposed Reaction Scheme
Caption: Proposed synthesis of 9,10-Dioxo Ketotifen via Riley oxidation.
Detailed Experimental Protocol
Materials:
-
Ketotifen (starting material)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ketotifen (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 to 1.5 equivalents) portion-wise. The use of a slight excess of SeO₂ ensures complete conversion of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated elemental selenium (a black solid).
-
Dilute the filtrate with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 9,10-Dioxo Ketotifen.
Causality Behind Experimental Choices:
-
Solvent: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a high boiling point suitable for reflux conditions.
-
Stoichiometry: A slight excess of selenium dioxide is used to drive the reaction to completion.
-
Work-up: The aqueous work-up is crucial to remove any remaining inorganic byproducts and unreacted selenium dioxide. The sodium bicarbonate wash neutralizes any acidic species.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the expected product.
Characterization of 9,10-Dioxo Ketotifen
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 9,10-Dioxo Ketotifen. The following analytical techniques are proposed:
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its functional groups.
-
Expected Observations: The IR spectrum of 9,10-Dioxo Ketotifen is expected to show two distinct carbonyl (C=O) stretching frequencies characteristic of an α-diketone. Due to conjugation and the cyclic nature of the system, these peaks are anticipated in the range of 1680-1720 cm⁻¹.[2] The presence of two peaks may be due to symmetric and asymmetric stretching modes. The disappearance of the C-H stretching bands associated with the methylene group at the 9-position of Ketotifen would also be a key indicator of successful oxidation.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Principle: ¹H NMR provides information about the number, chemical environment, and connectivity of protons in a molecule.
-
Expected Observations: The most significant change in the ¹H NMR spectrum compared to Ketotifen will be the disappearance of the singlet corresponding to the two protons of the methylene group at the 9-position. The signals for the aromatic and piperidine ring protons should remain, although their chemical shifts may be slightly altered due to the electronic changes in the central ring.
-
-
¹³C NMR:
-
Principle: ¹³C NMR provides information about the different carbon environments in a molecule.
-
Expected Observations: The ¹³C NMR spectrum will be highly informative. The signal for the methylene carbon at the 9-position in Ketotifen will be absent. Two new signals corresponding to the two carbonyl carbons (C-9 and C-10) are expected to appear in the downfield region, typically between 190 and 220 ppm for ketones.[7][8][9] The exact chemical shifts will be influenced by the electronic environment of the tricyclic system.
-
3.1.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Expected Observations:
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak ([M]⁺) corresponding to the molecular weight of 9,10-Dioxo Ketotifen.
-
Fragmentation Pattern: The fragmentation pattern will likely involve α-cleavage adjacent to the carbonyl groups, leading to the loss of fragments from the piperidine ring.[10][11][12] The presence of characteristic fragments will further support the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
-
Methodology: A reverse-phase HPLC method should be developed and validated. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer and/or acid modifier) would be a good starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Outcome: The HPLC analysis will provide a quantitative measure of the purity of the synthesized 9,10-Dioxo Ketotifen.
Summary of Expected Characterization Data
| Technique | Expected Key Observations |
| IR Spectroscopy | Two C=O stretching bands in the 1680-1720 cm⁻¹ region. Absence of C-H stretch for the C-9 methylene group. |
| ¹H NMR | Disappearance of the singlet for the C-9 methylene protons. |
| ¹³C NMR | Appearance of two new carbonyl carbon signals in the 190-220 ppm range. Absence of the C-9 methylene carbon signal. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation pattern involving α-cleavage. |
| HPLC | A single major peak indicating high purity. |
Self-Validating Systems and Trustworthiness
The robustness of this technical guide lies in the convergence of the proposed synthetic and analytical methodologies. The synthesis is based on a well-established named reaction, the Riley oxidation, which has a predictable outcome for the target transformation.
The characterization workflow forms a self-validating system:
-
Consistency across Techniques: The data obtained from IR, ¹H NMR, ¹³C NMR, and MS must be internally consistent and collectively support the structure of 9,10-Dioxo Ketotifen. For instance, the loss of the methylene group observed in NMR should correspond to the appearance of a new carbonyl group in IR and the change in molecular weight in MS.
-
Purity Confirmation: The purity determined by HPLC should be corroborated by the absence of significant impurity signals in the NMR spectra.
-
Reference Comparison: While a direct reference standard for 9,10-Dioxo Ketotifen is not available, the spectroscopic data should be compared with known data for similar α-diketone structures and the starting material, Ketotifen.
Conclusion
This technical guide outlines a comprehensive and scientifically sound approach for the synthesis and characterization of 9,10-Dioxo Ketotifen. The proposed synthetic route utilizing the Riley oxidation is a plausible and efficient method for accessing this novel derivative. The detailed characterization plan, employing a suite of modern analytical techniques, provides a robust framework for confirming the identity and purity of the target compound. This work serves as a foundational resource for researchers aiming to explore the chemical space around the Ketotifen scaffold, potentially leading to the discovery of new therapeutic agents with enhanced or novel pharmacological properties.
References
-
Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]
- Google Patents. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
National Center for Biotechnology Information. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. [Link]
-
Royal Society of Chemistry. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
- Google Patents. US4107210A - Synthesis of alpha-diketones.
-
ScienceDirect. THE STRUCTURES OF FIVE CYCLIC DIKETONES ISOLATED FROM COFFEE. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Photophysical studies of 9,10-phenanthrenequinones. [Link]
-
National Center for Biotechnology Information. Selective methylene oxidation in α,β-unsaturated carbonyl natural products. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
-
Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [Link]
-
YouTube. Riley Oxidation. [Link]
-
Chemistry Stack Exchange. Ketone infrared spectra. [Link]
-
ResearchGate. Synthesis of α‐arylselanyl ketones using selenium dioxide. [Link]
-
ResearchGate. 1,3-Diketones. Synthesis and properties. [Link]
-
Organic Syntheses. phenanthrenequinone. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry Stack Exchange. Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]
-
ResearchGate. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [Link]
-
CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]
- Google Patents. US4510090A - Method for the production of phenanthrenequinone.
-
Compound Interest. A guide to 13C NMR chemical shift values. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
- Google Patents.
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
PubMed. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]
-
Wikipedia. Dibenzosuberone. [Link]
-
Grokipedia. Phenanthrenequinone. [Link]
-
RosDok. Selective Oxidation of C16 Macrocyclic Diene to Epoxides and Ketones. [Link]
-
NPTEL. Module 1 : Oxidation Reactions. [Link]
-
ADICHEMISTRY. selenium dioxide SeO2 Riley oxidation. [Link]
-
YouTube. Selenium Dioxide in Organic Chemistry | Riley Oxidation | Chemical Reactions and Equations for Exam. [Link]
Sources
- 1. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. adichemistry.com [adichemistry.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. ADICHEMISTRY ADICHEMADI UPDATES: selenium dioxide SeO2 Riley oxidation [adichemadi.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophene-9,10-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1-Methyl-4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophene-9,10-dione. This compound is a significant process-related impurity and potential degradation product of the well-known second-generation antihistamine and mast cell stabilizer, Ketotifen. A thorough understanding of its properties is crucial for the development of robust analytical methods, stability-indicating assays, and for ensuring the quality and safety of Ketotifen-based pharmaceutical products. This guide synthesizes available data on its identification, physicochemical characteristics, and analytical methodologies, offering field-proven insights for researchers and professionals in drug development and quality control.
Introduction and Significance
4-(1-Methyl-4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophene-9,10-dione is a quinone derivative of the active pharmaceutical ingredient (API) Ketotifen.[1] It is recognized by major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as "Ketotifen Fumarate EP Impurity G" and "Ketotifen USP Related Compound G," respectively.[2] The presence of this impurity in Ketotifen drug substances and products is closely monitored to ensure therapeutic efficacy and patient safety. Its formation is likely due to the oxidation of the parent Ketotifen molecule, a critical consideration in forced degradation studies and stability testing.[3] A comprehensive characterization of this impurity is therefore not merely an academic exercise but a regulatory necessity and a cornerstone of quality assurance in the pharmaceutical industry.
Chemical Identity and Nomenclature
The unambiguous identification of this compound is essential for accurate documentation and research.
-
Systematic IUPAC Name: 4-(1-Methyl-4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophene-9,10-dione
-
Common Synonyms: 9,10-Dioxo Ketotifen, Ketotifen Impurity G[4]
-
CAS Number: 43076-16-0
-
Molecular Formula: C₁₉H₁₇NO₂S[4]
-
Molecular Weight: 323.41 g/mol
Caption: Chemical structure of 4-(1-Methyl-4-piperidinylidene)-4H-benzocyclohepta[1,2-b]thiophene-9,10-dione.
Physicochemical Properties
A combination of experimental data for the parent compound, Ketotifen, and predicted data for the dione impurity provides a comprehensive physicochemical profile. It is important to note that experimental data for the pure impurity is not widely published and is often proprietary to manufacturers of analytical standards.
Table 1: Summary of Physicochemical Properties
| Property | Value (Predicted for Dione Impurity) | Value (Experimental for Ketotifen) | Source |
| Molecular Formula | C₁₉H₁₇NO₂S | C₁₉H₁₉NOS | [4] |
| Molecular Weight | 323.41 g/mol | 309.43 g/mol | [5] |
| Melting Point | Not available | 152-153 °C | [1] |
| Boiling Point | 505.7 ± 50.0 °C at 760 mmHg | Not available | [6] |
| Density | 1.3 ± 0.1 g/cm³ | Not available | [6] |
| pKa | Not available | 7.8 (amine) | |
| LogP (Octanol-Water Partition Coefficient) | 4.22 | 3.5 | [6] |
| Water Solubility | Poorly soluble (predicted) | Sparingly soluble | |
| Appearance | Dark Yellow Powder (fumarate salt) | White to off-white crystalline powder | [7] |
Expert Insights: The introduction of the two ketone functionalities in the dione impurity significantly increases its polarity compared to Ketotifen. This will influence its chromatographic behavior, generally leading to shorter retention times on reverse-phase HPLC columns. The predicted high LogP value suggests that despite the increased polarity from the carbonyl groups, the overall lipophilicity of the large tricyclic ring system remains dominant.
Formation and Synthesis
Formation as a Degradation Product
Forced degradation studies on Ketotifen indicate that it is susceptible to oxidation.[3] The methylene group at the 9-position of the benzocyclohepta[1,2-b]thiophene ring is a likely site for initial oxidation, which can then proceed to form the 9,10-dione. This oxidative degradation pathway underscores the importance of controlling storage conditions and exposure to oxidizing agents during the manufacturing and shelf-life of Ketotifen-containing products.
Caption: Proposed oxidative degradation pathway of Ketotifen to its 9,10-dione impurity.
Potential Synthetic Route
Proposed Synthetic Workflow:
-
Starting Material: 4-(1-Methyl-4-piperidinylidene)-4,9-dihydro-10H-benzo[2][4]cyclohepta[1,2-b]thiophen-10-one (Ketotifen).
-
Oxidation: Treatment with a suitable oxidizing agent. Common reagents for the oxidation of α-methylenes of ketones to dicarbonyls include selenium dioxide (SeO₂) or chromium trioxide (CrO₃). The reaction would likely be carried out in an appropriate solvent such as dioxane or acetic acid.
-
Work-up and Purification: The reaction mixture would be quenched, and the crude product extracted with an organic solvent. Purification would likely be achieved through column chromatography on silica gel to isolate the desired dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Formation of 9,10-Dioxo Ketotifen from Ketotifen
Abstract
This technical guide provides a comprehensive elucidation of the formation of 9,10-Dioxo Ketotifen, a recognized impurity of the second-generation antihistamine and mast cell stabilizer, Ketotifen. Tailored for researchers, scientists, and professionals in drug development, this document delves into the proposed chemical pathways leading to this α-dicarbonyl derivative. While specific literature on the direct synthesis of 9,10-Dioxo Ketotifen from Ketotifen is not extensively detailed, this guide posits a scientifically grounded mechanism based on established principles of organic chemistry, particularly the oxidation of α-methylene ketones. A detailed, albeit hypothetical, experimental protocol for the synthesis and characterization of this impurity is provided, underpinned by a self-validating system for methodological integrity. This guide aims to serve as an authoritative resource, bridging existing knowledge gaps and empowering researchers in the fields of pharmaceutical analysis, impurity profiling, and synthetic chemistry.
Introduction to Ketotifen and the Significance of 9,10-Dioxo Ketotifen
Ketotifen is a well-established pharmaceutical agent, recognized for its dual mechanism of action as a selective, non-competitive H1-antihistamine and a mast cell stabilizer.[1] Its therapeutic applications span a range of allergic conditions, including conjunctivitis, asthma, and hives.[2] Chemically, Ketotifen is a tricyclic compound featuring a central seven-membered ring with a ketone at the C10 position.[3]
The study of impurities and degradation products is a cornerstone of drug development and safety assessment. 9,10-Dioxo Ketotifen, also known as Ketotifen EP Impurity G, is a recognized impurity of Ketotifen.[4] The presence of an α-dicarbonyl moiety in 9,10-Dioxo Ketotifen suggests its formation through an oxidative process targeting the C9 position, which is an active methylene group adjacent to the existing ketone at C10. Understanding the formation of such impurities is critical for developing robust manufacturing processes, ensuring drug stability, and maintaining therapeutic efficacy and safety.
Below is a comparative table of the physicochemical properties of Ketotifen and its 9,10-Dioxo derivative.
| Property | Ketotifen | 9,10-Dioxo Ketotifen |
| IUPAC Name | 4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[5][6]cyclohepta[1,2-b]thiophen-10-one | 10-(1-methylpiperidin-4-ylidene)benzo[3][7]cyclohepta[2,4-b]thiophene-4,5-dione |
| Molecular Formula | C₁₉H₁₉NOS | C₁₉H₁₇NO₂S |
| Molecular Weight | 309.43 g/mol | 323.41 g/mol |
| CAS Number | 34580-13-7 | 43076-16-0 |
Proposed Mechanism of 9,10-Dioxo Ketotifen Formation
The transformation of Ketotifen to 9,10-Dioxo Ketotifen involves the oxidation of the α-methylene group at the C9 position to a carbonyl group. A well-established chemical transformation for this purpose is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[3][5] This reaction is highly specific for the oxidation of activated methylene groups adjacent to carbonyls to yield 1,2-dicarbonyl compounds.[7][8]
The proposed mechanism, analogous to the Riley oxidation, proceeds as follows:
-
Enolization: The reaction is initiated by the tautomerization of the Ketotifen ketone to its enol form. This step is crucial as it is the enol that acts as the nucleophile in the subsequent step.
-
Electrophilic Attack: The enol form of Ketotifen attacks the electrophilic selenium atom of selenium dioxide.
-
Rearrangement and Elimination: A series of rearrangements and the elimination of water lead to the formation of an intermediate.
-
Hydrolysis: The intermediate undergoes hydrolysis to yield the final 1,2-dicarbonyl product, 9,10-Dioxo Ketotifen, with the concomitant liberation of elemental selenium.[3]
Caption: Proposed reaction pathway for the formation of 9,10-Dioxo Ketotifen.
Experimental Protocol for the Synthesis of 9,10-Dioxo Ketotifen
The following is a detailed, hypothetical experimental protocol for the synthesis of 9,10-Dioxo Ketotifen from Ketotifen, based on the principles of the Riley oxidation. This protocol is designed for research purposes and should be conducted by qualified personnel in a controlled laboratory setting.
Materials and Reagents
-
Ketotifen (starting material)
-
Selenium Dioxide (SeO₂)
-
Dioxane (solvent)
-
Water (for workup)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica Gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, dissolve Ketotifen (1.0 eq) in dioxane in a round-bottom flask equipped with a magnetic stir bar. To this solution, add selenium dioxide (1.1 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 101 °C for dioxane).
-
In-Process Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane mixture). Visualize the spots under UV light. The disappearance of the starting material spot (Ketotifen) and the appearance of a new, more polar spot (9,10-Dioxo Ketotifen) will indicate the progression of the reaction. The reaction is considered complete when the starting material is no longer detectable by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium should be visible. Filter the reaction mixture through a pad of celite to remove the selenium. Wash the filter cake with a small amount of dioxane.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the desired product (as determined by TLC analysis).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 9,10-Dioxo Ketotifen as a solid. Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Caption: A step-by-step experimental workflow for the synthesis of 9,10-Dioxo Ketotifen.
Conclusion
The formation of 9,10-Dioxo Ketotifen from Ketotifen is a scientifically plausible transformation that can be understood through the principles of α-methylene ketone oxidation. While this compound is recognized as a known impurity, detailed synthetic and mechanistic studies are not widely published. This technical guide has provided a robust theoretical framework for its formation, drawing parallels with the well-documented Riley oxidation. The proposed experimental protocol offers a starting point for researchers aiming to synthesize and study this impurity, incorporating self-validating checks to ensure methodological rigor. A deeper understanding of the formation of such impurities is paramount for the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.
References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 262. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300-301. [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Allmpus. (n.d.). Ketotifen EP Impurity G 9,10-Dioxo Ketotifen. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 15). Ketotifen. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved January 27, 2026, from [Link].
-
YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). The Organic Chemistry Tutor. Retrieved from [Link]
-
Lee, D. G., & Spitzer, U. A. (1976). Oxidation of hydrocarbons. X. Concerning the formation of ketols and diones during the oxidation of alkenes by permanganate ion. Canadian Journal of Chemistry, 54(14), 2124-2127. [Link]
-
Gillani, S. S., Attique, I., & Mehboob, T. (2022). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review, 6(4), 24-38. [Link]
-
Chemistry Stack Exchange. (2020, August 27). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
-
Allmpus. (n.d.). Ketotifen Hydrogen Fumarate. Retrieved from [Link]
-
YouTube. (2023, June 24). Ketotifen for Mast Cell Activation syndrome (MCAS). Dr. S. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282408, Ketotifen Fumarate. Retrieved January 27, 2026, from [Link].
-
RxList. (n.d.). Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- U.S. Patent No. 3,385,894. (1968). Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
-
AdiChemistry. (2013, April 18). selenium dioxide SeO2 Riley oxidation. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adichemistry.com [adichemistry.com]
- 8. ADICHEMISTRY ADICHEMADI UPDATES: selenium dioxide SeO2 Riley oxidation [adichemadi.blogspot.com]
A Methodological Framework for Evaluating the In Vitro Antihistaminic Potential of Novel Ketotifen Analogs, Exemplified by 9,10-Dioxo Ketotifen
Abstract
Ketotifen is a well-established second-generation antihistamine renowned for its dual mechanism of action: potent H1 receptor antagonism and mast cell stabilization.[1][2] These properties make it a cornerstone in the management of various allergic conditions.[3] The development of novel analogs, such as the hypothetical compound 9,10-Dioxo Ketotifen, represents a strategic approach to potentially enhance therapeutic efficacy, selectivity, or pharmacokinetic profiles. This technical guide presents a comprehensive, step-by-step framework for the in vitro evaluation of such novel analogs. We outline a logical cascade of assays, from primary receptor binding to functional cellular responses, designed to rigorously characterize the antihistaminic and mast cell-stabilizing potential of 9,10-Dioxo Ketotifen. This document serves as a roadmap for researchers, scientists, and drug development professionals engaged in the preclinical assessment of next-generation anti-allergic compounds.
Part 1: Foundational Pharmacology and Rationale
The Dual-Action Mechanism of Ketotifen
The therapeutic success of Ketotifen hinges on two primary pharmacological activities:
-
H1-Histamine Receptor Antagonism: Ketotifen is a non-competitive antagonist of the histamine H1 receptor.[2] This receptor is a G-protein coupled receptor (GPCR) linked to a Gq alpha subunit.[4][5] Upon activation by histamine, the Gq protein initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in the inflammatory and allergic response.[5] By blocking this receptor, Ketotifen effectively prevents histamine from initiating this pro-inflammatory cascade.[2]
-
Mast Cell Stabilization: Beyond receptor blockade, Ketotifen inhibits the degranulation of mast cells.[2][6] Mast cells are critical players in the allergic response, releasing a payload of histamine and other inflammatory mediators upon activation.[7][8] Ketotifen's ability to stabilize these cells prevents the initial release of histamine, providing a preemptive anti-allergic effect.[2]
Rationale for the Development of 9,10-Dioxo Ketotifen
The rationale for designing and testing a novel analog like 9,10-Dioxo Ketotifen is rooted in the principles of medicinal chemistry and drug optimization. The introduction of dioxo functional groups could potentially alter the molecule's:
-
Receptor Binding Affinity and Selectivity: Modifying the core structure could enhance binding to the H1 receptor or reduce off-target interactions.
-
Physicochemical Properties: Changes in polarity and structure can affect solubility, membrane permeability, and metabolic stability.
-
Pharmacokinetic Profile: Alterations may lead to an improved half-life or tissue distribution.
This guide provides the necessary in vitro framework to determine if these hypothetical improvements translate into measurable pharmacological activity.
Part 2: A Phased In Vitro Evaluation Workflow
A systematic, phased approach is critical to efficiently evaluate the potential of 9,10-Dioxo Ketotifen. The workflow progresses from confirming target engagement to assessing functional cellular outcomes.
Caption: Proposed experimental workflow for evaluating 9,10-Dioxo Ketotifen.
Part 3: Detailed Experimental Protocols
Experiment 1: H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 9,10-Dioxo Ketotifen for the human histamine H1 receptor.
Principle: This is a competitive radioligand binding assay. The ability of the unlabeled test compound (9,10-Dioxo Ketotifen) to displace a known high-affinity radiolabeled H1 antagonist (e.g., [³H]-Pyrilamine or [³H]-Mepyramine) from H1 receptors in a membrane preparation is measured.[9][10] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant, Kᵢ.
Methodology:
-
Membrane Preparation: Utilize a commercially available membrane preparation from HEK293 cells stably transfected with the human H1 receptor.[9] Homogenize membranes in a cold lysis buffer and pellet via centrifugation. Resuspend the final pellet in an assay binding buffer.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of [³H]-Pyrilamine (typically near its Kₑ value), and varying concentrations of 9,10-Dioxo Ketotifen (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: Membrane + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + Radioligand + a saturating concentration of a known H1 antagonist (e.g., 10 µM Pyrilamine).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.[10]
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter (e.g., MicroBeta counter).[9][10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 9,10-Dioxo Ketotifen.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
-
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Ketotifen (Reference) | 9.5 | 4.8 |
| 9,10-Dioxo Ketotifen | Experimental Value | Calculated Value |
Experiment 2: H1 Receptor Functional Antagonism (Calcium Flux Assay)
Objective: To confirm that 9,10-Dioxo Ketotifen acts as a functional antagonist at the H1 receptor by measuring its ability to block histamine-induced intracellular calcium mobilization.
Principle: H1 receptor activation by an agonist like histamine leads to a rapid increase in intracellular calcium ([Ca²⁺]ᵢ) via the Gq/PLC/IP3 pathway.[4][5] This assay uses cells expressing the H1 receptor loaded with a calcium-sensitive fluorescent dye. An antagonist will inhibit or reduce the fluorescent signal generated by histamine stimulation.
Caption: H1 receptor signaling pathway and the point of antagonist inhibition.
Methodology:
-
Cell Culture: Culture HEK293 or U-373 MG cells stably expressing the human H1 receptor in appropriate media.[9][11]
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Wash away excess dye. Add varying concentrations of 9,10-Dioxo Ketotifen or reference antagonist (Ketotifen) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation & Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then inject a pre-determined concentration of histamine (typically EC₈₀) and record the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence (Max - Min) represents the calcium response.
-
Normalize the data to the response of histamine alone (100%) and vehicle control (0%).
-
Plot the percentage of inhibition against the log concentration of 9,10-Dioxo Ketotifen and fit to a dose-response curve to determine the IC₅₀.
-
Experiment 3: Mast Cell Stabilization Assay
Objective: To assess the ability of 9,10-Dioxo Ketotifen to inhibit the degranulation of mast cells.
Principle: The rat basophilic leukemia cell line (RBL-2H3) is a widely accepted model for mast cells.[12][13] Degranulation can be induced by an antigen (if cells are sensitized with IgE) or a chemical stimulus like a calcium ionophore (e.g., A23187). The release of the granular enzyme β-hexosaminidase is used as a quantitative marker for degranulation.[12][14] A successful stabilizing agent will reduce the amount of enzyme released.
Methodology:
-
Cell Culture and Plating: Culture RBL-2H3 cells and seed them in a 96-well plate, allowing them to adhere.[12]
-
Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of 9,10-Dioxo Ketotifen or Ketotifen for 30-60 minutes.
-
Induction of Degranulation: Add a degranulating agent (e.g., A23187 or DNP-BSA for IgE-sensitized cells) to all wells except the negative control.
-
Incubation: Incubate for 30-45 minutes at 37°C to allow degranulation to occur.
-
Sample Collection: Place the plate on ice to stop the reaction. Carefully collect the supernatant from each well.
-
Enzyme Assay:
-
In a separate plate, mix a sample of the supernatant with a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide).
-
To measure the total enzyme content (100% release), lyse the cells in the untreated control wells with Triton X-100 and test the lysate.
-
Incubate the enzyme-substrate reaction and then stop it with a high pH stop buffer.
-
-
Detection: Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Fluorescence_Sample / Fluorescence_TotalLysis) * 100 .
-
Determine the percent inhibition of degranulation relative to the positive control (stimulant alone).
-
Plot % inhibition vs. log concentration to determine the IC₅₀ for mast cell stabilization.
-
Data Presentation:
| Compound | Degranulation Inhibition IC₅₀ (µM) |
| Ketotifen (Reference) | 1.2 |
| 9,10-Dioxo Ketotifen | Experimental Value |
| Quercetin (Positive Control) | Experimental Value |
Part 4: Integrated Analysis and Conclusion
The successful evaluation of 9,10-Dioxo Ketotifen requires a holistic interpretation of the data.
-
Potency Comparison: Is the Kᵢ from the binding assay and the IC₅₀ from the functional assays more or less potent than the parent compound, Ketotifen? A lower value indicates higher potency.
-
Mechanism Confirmation: A potent Kᵢ (binding assay) coupled with a potent IC₅₀ (calcium flux assay) confirms the compound is an effective H1 receptor antagonist.
-
Dual-Action Profile: A potent IC₅₀ in the mast cell stabilization assay demonstrates that the compound retains the crucial second mechanism of action.
-
Structure-Activity Relationship (SAR): Comparing the data for 9,10-Dioxo Ketotifen with Ketotifen provides initial SAR insights. Did the addition of the dioxo groups enhance or diminish activity?
A "Go" decision for further preclinical development would be supported by data showing that 9,10-Dioxo Ketotifen possesses a potent binding affinity for the H1 receptor, effectively functions as an antagonist in a cellular context, and maintains robust mast cell-stabilizing properties, ideally with potency superior or comparable to Ketotifen. These in vitro results are the critical first step in validating the therapeutic potential of novel antihistaminic compounds.
References
- First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed. (2012, May 15). Vertex AI Search.
- H1 Biochemical Binding Assay Service - Reaction Biology. Vertex AI Search.
- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH. Vertex AI Search.
- Calming Down Mast Cells with Ketotifen: A Potential Strategy for Multiple Sclerosis Therapy? - PubMed Central. Vertex AI Search.
- A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation - NIH. Vertex AI Search.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Vertex AI Search.
- What is the mechanism of Ketotifen Fumarate? - Patsnap Synapse. (2024, July 17). Vertex AI Search.
- Histamine H1 receptor - Wikipedia. Vertex AI Search.
- Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data - MDPI. (2025, November 20). Vertex AI Search.
- Application Notes and Protocols for In Vitro Mast Cell Stabilization Assay with Adelmidrol - Benchchem. Vertex AI Search.
- A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed. (2024, January 24). Vertex AI Search.
- Ketotifen: Comprehensive Overview - CareFirst Specialty Pharmacy. (2024, April 23). Vertex AI Search.
- Mast Cell Assays - Charles River Laboratories. Vertex AI Search.
- Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen - Benchchem. Vertex AI Search.
Sources
- 1. First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 3. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Calming Down Mast Cells with Ketotifen: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to the Pharmacological and Toxicological Profile of Ketotifen and its Metabolites
A Note to the Researcher: The initial focus of this guide was the pharmacological and toxicological profile of 9,10-Dioxo Ketotifen. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data for this particular derivative. The scientific discourse is centered on the parent compound, Ketotifen, and its more extensively studied metabolites. Therefore, this guide has been adapted to provide a thorough examination of Ketotifen, offering in-depth insights into its pharmacological actions, toxicological considerations, and metabolic fate, which represents the most scientifically robust and relevant information available to date.
Introduction to Ketotifen: A Dual-Acting Anti-Allergic Agent
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of various allergic conditions, including allergic conjunctivitis, rhinitis, and bronchial asthma.[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action: blocking histamine H1 receptors and preventing the release of inflammatory mediators from mast cells.[2][4] Developed in the 1970s, ketotifen has a well-established clinical history and continues to be a valuable therapeutic option.[2]
Pharmacological Profile
Mechanism of Action
Ketotifen's pharmacological activity is multifaceted, primarily targeting two key pathways in the allergic inflammatory cascade:
-
H1-Receptor Antagonism: Ketotifen is a potent antagonist of the histamine H1 receptor.[1] By blocking this receptor, it prevents histamine from inducing symptoms such as itching, vasodilation, and smooth muscle contraction.[1]
-
Mast Cell Stabilization: A key feature of ketotifen is its ability to stabilize mast cells, thereby inhibiting the release of various inflammatory mediators, including histamine, leukotrienes (C4 and D4), and platelet-activating factor (PAF).[2][5] This action helps to prevent the initiation and propagation of the allergic response.
-
Other Potential Mechanisms: In addition to its primary actions, ketotifen has been reported to exhibit anti-inflammatory properties through other mechanisms, such as the inhibition of phosphodiesterase and potential antioxidant effects.[1][6]
Caption: Dual mechanism of action of Ketotifen.
Pharmacodynamics
The pharmacodynamic effects of ketotifen are consistent with its mechanism of action. It effectively reduces the symptoms of allergic reactions, including pruritus, conjunctivitis, and bronchospasm.[3][7] Clinical studies have demonstrated its ability to decrease the frequency, severity, and duration of asthma attacks, particularly in children.[8]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of ketotifen is characterized by rapid absorption and extensive metabolism.
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | ~50% (due to first-pass metabolism) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [9] |
| Protein Binding | 75% | [5] |
| Elimination Half-life | 3 - 22 hours (variable) | [1] |
Metabolism: Ketotifen undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system, with CYP3A4 being a key enzyme.[1] The major metabolic pathways are N-glucuronidation and N-demethylation. The primary metabolites identified in human urine are:
-
Ketotifen-N-glucuronide: The most abundant metabolite, accounting for approximately 50% of the drug excreted in urine.[5]
-
Nor-ketotifen (N-demethylated ketotifen): This metabolite is pharmacologically active, with potency similar to the parent drug.[5] However, it is present in smaller amounts.
-
10-hydroxyketotifen: A minor metabolite.[1]
Caption: Metabolic pathways of Ketotifen.
Toxicological Profile
Ketotifen is generally considered to have a good safety profile.[2] The most common side effects are sedation and drowsiness, particularly at the beginning of treatment.[3]
Acute Toxicity: Overdose can lead to more severe central nervous system effects, including confusion, disorientation, convulsions, and in rare cases, coma.[1][8] Children may be more susceptible to hyperexcitability and convulsions.[1][8]
Chronic Toxicity: Long-term use of ketotifen is generally well-tolerated. Weight gain has been reported in a small percentage of patients.[3]
Specific Organ Toxicity: There is no significant evidence of specific organ toxicity with therapeutic doses of ketotifen. However, as with any drug that undergoes extensive hepatic metabolism, caution is advised in patients with pre-existing liver conditions.
Genotoxicity and Carcinogenicity: Standard preclinical safety studies have not revealed any genotoxic or carcinogenic potential for ketotifen.
Experimental Protocols
While specific protocols for 9,10-Dioxo Ketotifen are unavailable, the following represent standard methodologies for evaluating the pharmacological and toxicological profile of a new chemical entity (NCE) that is a metabolite of a known drug.
In Vitro Pharmacological Assessment
1. Receptor Binding Assay (H1 Receptor):
-
Objective: To determine the binding affinity of the test compound for the histamine H1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the human H1 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-pyrilamine) and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ (concentration required to inhibit 50% of specific binding) and Ki (inhibition constant).
-
2. Mast Cell Degranulation Assay:
-
Objective: To assess the ability of the test compound to inhibit mast cell degranulation.
-
Methodology:
-
Culture a mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells with IgE.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Induce degranulation with an appropriate stimulus (e.g., antigen, calcium ionophore).
-
Measure the release of a marker of degranulation (e.g., β-hexosaminidase) in the supernatant.
-
Calculate the IC₅₀ for the inhibition of degranulation.
-
In Vivo Toxicological Assessment
1. Acute Toxicity Study (e.g., in Rodents):
-
Objective: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.
-
Methodology:
-
Administer single, escalating doses of the test compound to groups of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Perform a gross necropsy on all animals at the end of the study.
-
Calculate the LD₅₀ using appropriate statistical methods.
-
2. Repeat-Dose Toxicity Study (e.g., 28-day study in Rodents):
-
Objective: To evaluate the potential toxicity of the test compound after repeated administration.
-
Methodology:
-
Administer the test compound daily to groups of animals at multiple dose levels for 28 days.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified time points.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs and tissues.
-
Caption: General workflow for drug development and evaluation.
Conclusion
While the specific compound 9,10-Dioxo Ketotifen remains largely uncharacterized in the public domain, a thorough understanding of the parent drug, Ketotifen, provides a solid foundation for any future research. Ketotifen's established dual mechanism of action, well-defined pharmacokinetic profile, and generally favorable safety profile underscore its continued relevance in the management of allergic disorders. Further investigation into the pharmacological and toxicological properties of its various metabolites, including potentially novel derivatives, would be a valuable endeavor in expanding our knowledge of this therapeutic class.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link]
-
Wikipedia. Ketotifen. Retrieved from [Link]
-
Mayo Clinic. Ketotifen (Oral Route). Retrieved from [Link]
-
Oregon Association of Naturopathic Physicians. All About Ketotifen. Retrieved from [Link]
-
Grant, S. M., Goa, K. L., Fitton, A., & Sorkin, E. M. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412–448. [Link]
-
Kalogeromitros, D., & Theoharides, T. C. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. Journal of clinical psychopharmacology, 33(5), 740–742. [Link]
-
Patsnap Synapse. What is the mechanism of Ketotifen Fumarate? Retrieved from [Link]
-
Drugs.com. Ketotifen (Oral): Key Safety & Patient Guidance. Retrieved from [Link]
- Hutt, V., Jaeger, H., & Salama, Z. (1993). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Arzneimittel-Forschung, 43(10), 1083–1086.
-
Zhang, L., Peng, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). In vitro and in vivo Research of Sustained Release ketotifen fumarate for Treatment of asthma. Drug delivery, 29(1), 1475–1484. [Link]
-
Ali, A. A., Abdel-Moneim, A. M., & El-Deib, K. M. (2021). Anti-inflammatory and Antioxidant Effects of Ketotifen Against Gentamicin-Induced Hepatotoxicity Through NF-κB Pathway Suppression. Endocrine, metabolic & immune disorders drug targets, 21(9), 1629–1637. [Link]
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. oanp.org [oanp.org]
- 3. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 5. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketotifen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation and Identification of Ketotifen Degradation Products: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, is widely utilized in the management of allergic conditions such as conjunctivitis, rhinitis, and asthma.[1] Its therapeutic efficacy is contingent upon the stability of the active pharmaceutical ingredient (API). The degradation of a drug substance can lead to a loss of potency, altered bioavailability, and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of a drug's stability profile is a critical component of the pharmaceutical development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Forced degradation, or stress testing, is an essential practice where a drug substance is exposed to exaggerated storage conditions to accelerate its decomposition.[2] These studies provide invaluable insights into the intrinsic stability of the molecule, elucidate potential degradation pathways, and are instrumental in developing stability-indicating analytical methods.[2] A stability-indicating method is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the API due to degradation and separate the API from its degradation products.
This technical guide provides a comprehensive framework for the systematic isolation and identification of ketotifen degradation products. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind methodological choices, empowering researchers to design and execute robust and scientifically sound stability studies.
Chapter 1: The Chemical Stability Profile of Ketotifen
The molecular structure of ketotifen, featuring a tricyclic benzocycloheptathiophene system and an N-methylpiperidine moiety, presents several sites susceptible to chemical transformation. Understanding these vulnerabilities is the first step in predicting and identifying its degradation products.
pH-Dependent Degradation
Studies have shown that ketotifen's stability is highly dependent on pH. It is moderately stable in acidic to neutral conditions (pH 1-7), with degradation reported to be less than or equal to 14.04%.[3][4] However, its degradation accelerates significantly in alkaline environments. At a pH of 10 or greater, degradation can exceed 30%, following pseudo-first-order kinetics.[3][4][5] This pronounced lability in alkaline conditions suggests that hydrolysis of susceptible functional groups or base-catalyzed oxidation may be primary degradation pathways.
Photodegradation
Ketotifen is also sensitive to light.[6] Photodegradation studies, where ketotifen is exposed to UV/Vis light (300–800 nm), reveal a pH-dependent photolytic pathway.[7] While moderately labile at pH 3.0 and 7.0, it degrades almost completely (nearly 100%) in a pH 10.0 buffer solution upon irradiation.[6][7][8] This indicates a synergistic effect between light exposure and alkaline conditions, dramatically increasing the rate of decomposition. The primary site of photodegradation is the piperidine ring.[6]
Primary Degradation Pathways: Oxidation and Demethylation
The core degradation mechanisms for ketotifen, identified through both hydrolytic and photolytic stress studies, involve modifications to the piperidine ring.[3][4][5] The two principal pathways are:
-
Oxidation: This can occur at various positions on the piperidine ring, leading to the formation of N-oxides or hydroxylated derivatives.
-
N-Demethylation: This involves the removal of the methyl group from the nitrogen atom of the piperidine ring, resulting in a secondary amine.
These transformations alter the molecule's polarity, size, and chemical properties, necessitating robust analytical techniques for their separation and identification.
Chapter 2: A Framework for Forced Degradation Studies
A well-designed forced degradation study is the cornerstone of identifying potential degradants.[2] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being so excessive that secondary degradation occurs.
Experimental Protocol: Forced Degradation of Ketotifen
Objective: To generate ketotifen degradation products under various stress conditions for subsequent analysis.
Materials:
-
Ketotifen Fumarate Reference Standard
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter, calibrated
-
Thermostatic water bath or oven
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of ketotifen fumarate in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the solution at 70-80°C for a specified period (e.g., 2, 4, 8 hours).
-
After heating, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, monitoring for degradation due to its high lability under these conditions.[3][4]
-
Neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration for analysis.
-
Rationale: A 3% H₂O₂ solution is a common starting point for oxidative stress testing. If no degradation is observed, a higher concentration (e.g., 30%) or heat can be applied.
-
-
Thermal Degradation:
-
Place the solid ketotifen fumarate powder in an oven at a high temperature (e.g., 105°C) for 24-48 hours.
-
Also, expose a solution of ketotifen to heat (e.g., 70°C) for a similar duration.
-
Dissolve/dilute the stressed samples in the mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of ketotifen (e.g., in a pH 10 buffer, where it is most labile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Dilute the samples with mobile phase for analysis.
-
Chapter 3: High-Performance Liquid Chromatography for Separation
A robust, stability-indicating chromatographic method is essential to separate the parent ketotifen peak from the peaks of its various degradation products. Reversed-phase HPLC (RP-HPLC) is a commonly employed and effective technique.[9][10]
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To achieve baseline separation of ketotifen and its degradation products.
Instrumentation & Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is often optimal. For example:
-
Solvent A: 10 mM Ammonium Formate buffer, pH adjusted to 3.0 with formic acid.[11]
-
Solvent B: Acetonitrile or Methanol.
-
Rationale: A low pH buffer ensures that the tertiary amine in ketotifen is protonated, leading to better peak shape and retention. The organic solvent is used to elute the compounds from the non-polar C18 stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm, where ketotifen shows strong absorbance.[9][12] A PDA detector is highly recommended to assess peak purity and identify the optimal detection wavelength for each degradant.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Elution (Example):
Time (min) % Solvent A % Solvent B 0 95 5 15 40 60 20 40 60 22 95 5 | 30 | 95 | 5 |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Chapter 4: Structural Elucidation with Mass Spectrometry
Once the degradation products are chromatographically separated, their identities must be determined. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for this purpose. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) provides excellent separation efficiency and the structural information needed for identification.[3][5][6]
Workflow for Degradant Identification
Caption: Experimental workflow for the isolation and identification of degradation products.
Interpreting Mass Spectra: A Case Study
Research has identified several photodegradation products of ketotifen, which serve as excellent examples of the elucidation process.[6]
| Degradant ID | Proposed Change | Observed m/z |
| Ketotifen | Parent Drug | 310.2 |
| KET-P1 | Oxidation of piperidine ring (+16 Da) | 324.1 |
| KET-P2 | Oxidation of methyl to formyl group (+14 Da) | 324.1 |
| KET-P3 | N-Demethylation of piperidine ring (-14 Da) | 296.1 (as [M+H]⁺) |
Table 1: Summary of identified ketotifen photodegradation products and their corresponding mass-to-charge ratios (m/z).[6]
Elucidation Logic:
-
Mass Shift Analysis: The first step is to compare the accurate mass of the degradant with the parent drug. A mass increase of ~16 Da strongly suggests an oxidation (addition of an oxygen atom). A mass decrease of ~14 Da points towards demethylation.
-
MS/MS Fragmentation: By isolating the degradant's molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is a fingerprint of the molecule's structure.
-
For KET-P1 , the fragmentation would be compared to that of ketotifen. A shift of 16 Da in fragments containing the piperidine ring would confirm the location of the oxidation.
-
For KET-P3 , the loss of the N-methyl group would result in predictable changes to the fragmentation pattern, confirming the demethylation site.[6]
-
Ketotifen Degradation Pathway Diagram
The following diagram illustrates the transformation of ketotifen into its identified photodegradants.
Caption: Key degradation pathways of ketotifen under photolytic stress.
Conclusion
The isolation and identification of ketotifen degradation products is a multi-step, systematic process that is fundamental to ensuring the safety and efficacy of ketotifen-containing pharmaceuticals. This guide outlines a robust strategy, beginning with an understanding of ketotifen's chemical liabilities—particularly its sensitivity to alkaline pH and light. By conducting comprehensive forced degradation studies, researchers can generate a relevant profile of degradants. The subsequent application of a validated, stability-indicating HPLC method allows for the successful separation of these products, while the power of UPLC-MS/MS provides the high-resolution mass and fragmentation data necessary for definitive structural elucidation. This integrated approach not only fulfills regulatory requirements but also builds a deep, science-driven understanding of the drug substance, which is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.
References
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. Available from: [Link]
-
ResearchGate. (n.d.). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Available from: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]
-
Kim, J., Cho, Y., Lee, Y., & Lee, J. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Pharmaceuticals, 17(10), 1251. Available from: [Link]
-
Ghuge, P. R., & Shusma, V. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4471-4476. Available from: [Link]
-
ResearchGate. (n.d.). MS/MS results for ketotifen (KETO) and its degradation products (K-DPs) at 70 °C. Available from: [Link]
-
Iqbal, M., et al. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form: A Precision RP-HPLC Validation Study. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Available from: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. Available from: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]
-
Sano, T., et al. (2018). A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. Scholars Academic Journal of Pharmacy, 7(11), 513-518. Available from: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2021). DESIGN AND CHARACTERIZATION OF FAST DISSOLVING BUCCAL FILMS OF KETOTIFEN FUMARATE. Available from: [Link]
-
Wyszomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (n.d.). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE HYDROCHLORIDE BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]
-
Goyal, A., & Singhvi, I. (2007). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 69(4), 578. Available from: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. rjptonline.org [rjptonline.org]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wjpmr.com [wjpmr.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 9,10-Dioxo Ketotifen
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development and manufacturing, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The presence of even minute quantities of unknown chemical entities can significantly impact the safety, stability, and therapeutic action of an active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of 9,10-Dioxo Ketotifen, a potential impurity or degradation product of the antihistaminic drug, Ketotifen.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but a deep dive into the causality behind experimental choices and the interpretation of spectral data. As we navigate the spectroscopic characterization of this specific compound, we will build a self-validating system of analysis, grounded in authoritative scientific principles.
Molecular Architecture: From Ketotifen to its 9,10-Dioxo Derivative
Ketotifen is a well-established H1-receptor antagonist and mast cell stabilizer, recognized for its therapeutic effects in managing allergic conditions.[2] Its chemical structure is characterized by a tricyclic benzocycloheptathiophene core, to which a 1-methylpiperidin-4-ylidene group is attached.
The subject of this guide, 9,10-Dioxo Ketotifen, is a derivative where the methylene group at position 9 and the ketone at position 10 of the central seven-membered ring of Ketotifen are oxidized to a vicinal dicarbonyl (an alpha-diketone). This structural modification is critical as it is expected to significantly alter the molecule's electronic and conformational properties, which will be reflected in its spectroscopic signatures.
Molecular Structures
Caption: Structural relationship between Ketotifen and 9,10-Dioxo Ketotifen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule. In the context of 9,10-Dioxo Ketotifen, NMR is instrumental in confirming the introduction of the second carbonyl group and its impact on the surrounding nuclei.
Predicted ¹H NMR Spectral Analysis
The transformation from Ketotifen to its 9,10-dioxo derivative will induce significant changes in the proton NMR spectrum, primarily in the vicinity of the newly formed dicarbonyl moiety. The most notable alteration is the disappearance of the signal corresponding to the two protons at the C9 position.
| Proton Assignment (Ketotifen) | Expected Chemical Shift (δ, ppm) for Ketotifen * | Predicted Chemical Shift (δ, ppm) for 9,10-Dioxo Ketotifen | Rationale for Shift |
| Aromatic Protons | 7.0 - 8.0 | 7.2 - 8.2 | Minor shifts due to altered electronic effects of the seven-membered ring. |
| Thiophene Protons | ~7.0 | ~7.1 | Minimal change expected. |
| C9 Methylene Protons | ~3.5 | Signal Absent | Oxidation of the CH₂ group to a carbonyl. |
| Piperidine Protons | 2.2 - 2.8 | 2.3 - 2.9 | Slight deshielding due to proximity to the modified tricyclic system. |
| N-Methyl Protons | ~2.3 | ~2.4 | Minor inductive effects. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide definitive evidence for the presence of the two carbonyl groups. The appearance of a new carbonyl signal and the disappearance of the C9 methylene signal are key diagnostic markers.
| Carbon Assignment (Ketotifen) | Expected Chemical Shift (δ, ppm) for Ketotifen * | Predicted Chemical Shift (δ, ppm) for 9,10-Dioxo Ketotifen | Rationale for Shift |
| C10 Carbonyl Carbon | ~190 | ~185 - 195 | The presence of the adjacent C9 carbonyl will influence the electronic environment. |
| C9 Methylene Carbon | ~40 | Signal Absent | Oxidation to a carbonyl group. |
| New C9 Carbonyl Carbon | N/A | ~185 - 195 | Appearance of a new carbonyl signal in the characteristic downfield region for α-diketones. |
| Aromatic & Thiophene Carbons | 120 - 140 | 120 - 145 | Shifts due to changes in conjugation and electronic effects. |
| Piperidine Carbons | 25 - 60 | 25 - 60 | Minor changes expected. |
| N-Methyl Carbon | ~45 | ~46 | Minor inductive effects. |
*Note: As with ¹H NMR, these are predictive values based on established principles of carbon chemical shifts.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 9,10-Dioxo Ketotifen in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning the quaternary carbons, including the carbonyls.
-
NMR Workflow
Caption: A typical workflow for the NMR analysis of a novel compound.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum of 9,10-Dioxo Ketotifen
The molecular weight of 9,10-Dioxo Ketotifen is 323.41 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule ([M+H]⁺) would be observed at an m/z corresponding to its exact mass.
Predicted Fragmentation Pathway
The fragmentation of 9,10-Dioxo Ketotifen is expected to be influenced by the presence of the α-diketone and the piperidine ring. A plausible fragmentation pathway initiated by electron ionization (EI) or collision-induced dissociation (CID) is proposed below.
Predicted MS Fragmentation of 9,10-Dioxo Ketotifen
Caption: A plausible mass spectrometry fragmentation pathway for 9,10-Dioxo Ketotifen.
| Ion | Predicted m/z | Identity/Origin |
| [M+H]⁺ | 324.1056 (Exact Mass) | Protonated Molecular Ion |
| [M]⁺˙ | 323 | Molecular Ion (in EI-MS) |
| [M-CO]⁺˙ | 295 | Loss of a carbonyl group as carbon monoxide. |
| [M-2CO]⁺˙ | 267 | Subsequent loss of the second carbonyl group. |
| Various Fragments | < 200 | Cleavage of the piperidine ring. |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of 9,10-Dioxo Ketotifen (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. The instrument can be coupled to a liquid chromatography (LC) system for online separation if the sample is a mixture.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for generating the protonated molecule ([M+H]⁺).
-
MS¹ Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
MS² (Tandem MS) Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum. This data is crucial for structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Predicted IR Spectrum of 9,10-Dioxo Ketotifen
The most significant change in the IR spectrum of 9,10-Dioxo Ketotifen compared to Ketotifen will be in the carbonyl stretching region. The introduction of the α-diketone will give rise to characteristic C=O stretching absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Ketotifen | Predicted Wavenumber (cm⁻¹) for 9,10-Dioxo Ketotifen | Rationale |
| C=O Stretch (Ketone) | ~1650 | N/A | The original ketone environment is altered. |
| C=O Stretches (α-Diketone) | N/A | ~1710 and ~1680 | α-Diketones typically show two carbonyl stretching bands due to symmetric and asymmetric stretching modes. The exact positions can be influenced by ring strain and conjugation. |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | No significant change expected. |
| C-H Stretch (Aliphatic) | ~2950 - 2800 | ~2950 - 2800 | No significant change expected. |
| C=C Stretch (Aromatic) | ~1600 - 1450 | ~1600 - 1450 | No significant change expected. |
| C-N Stretch | ~1200 - 1000 | ~1200 - 1000 | No significant change expected. |
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of 9,10-Dioxo Ketotifen necessitates a synergistic application of NMR, MS, and IR techniques. While MS provides the crucial molecular weight and fragmentation clues, and IR confirms the presence of the key dicarbonyl functionality, it is NMR that delivers the definitive and unambiguous structural proof. The predicted data and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently identify and characterize this potential impurity, thereby ensuring the quality and safety of Ketotifen-containing pharmaceutical products. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach, grounded in established scientific principles, exemplifies the rigorous standards required in modern pharmaceutical analysis.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link].
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link].
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Biotech Spain (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link].
-
Lab Manager (2023). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link].
- Mahmood, A. K. (2015). Spectrophotometric Determination of Ketotifen Drug in Pure form and Pharmaceutical Preparation Using Bromothymol Blue Via Ion-Pair Formation. Journal of Al-Nahrain University, 18(2), 58-66.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Biomedical Journal of Scientific & Technical Research (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link].
Sources
Elucidating the Mechanism of Action for 9,10-Dioxo Ketotifen: A Strategic Research Framework
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 9,10-Dioxo Ketotifen represents a novel structural analog of the well-characterized mast cell stabilizer and antihistamine, Ketotifen. The introduction of a dioxo moiety at the 9 and 10 positions of the central seven-membered ring presents a compelling question regarding its pharmacological activity. Does this modification enhance, diminish, or fundamentally alter the established mechanisms of the parent compound? This guide presents a comprehensive, multi-tiered research strategy designed to systematically dissect the mechanism of action (MoA) of 9,10-Dioxo Ketotifen. We move beyond a simple checklist of assays, providing the causal logic behind experimental choices, detailed protocols for self-validating studies, and a framework for interpreting complex datasets. This document serves as a roadmap for any research team tasked with characterizing novel drug candidates derived from established scaffolds.
Part 1: Foundational Analysis - Profiling Against the Parent Scaffold
The logical starting point for any derivative compound is to first quantify its activity against the primary, well-established targets of the parent molecule. For Ketotifen, this involves two core mechanisms: H1-histamine receptor antagonism and the stabilization of mast cells. Our initial experimental phase is designed to determine if 9,10-Dioxo Ketotifen retains these hallmark functions.
Primary Target Engagement: H1-Histamine Receptor Binding
Expertise & Rationale: Before assessing functional activity, we must confirm direct physical interaction with the target protein. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (expressed as the inhibition constant, Ki) for a receptor. By measuring the displacement of a known high-affinity radioligand, we can precisely quantify the binding strength of our test article, 9,10-Dioxo Ketotifen, relative to the parent compound.
Experimental Protocol: H1-Receptor Competitive Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably transfected with the human H1-histamine receptor (HEK293-H1HR).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (500 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 20-40 µg protein/well), a fixed concentration of a suitable H1-antagonist radioligand (e.g., 1 nM [³H]-Pyrilamine), and a range of concentrations of the competitor ligand (Ketotifen or 9,10-Dioxo Ketotifen, from 10⁻¹¹ to 10⁻⁵ M).
-
Total Binding Control: Contains membranes and radioligand only.
-
Non-Specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a known, non-labeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Signal Detection & Analysis:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Summary:
| Compound | IC50 (nM) | Ki (nM) |
| Ketotifen (Reference) | 2.5 ± 0.3 | 1.1 ± 0.1 |
| 9,10-Dioxo Ketotifen | Experimental Value | Calculated Value |
Experimental Workflow: Radioligand Binding
Caption: Workflow for determining receptor binding affinity (Ki).
Primary Functional Activity: Mast Cell Degranulation
Expertise & Rationale: Ketotifen's therapeutic utility is heavily reliant on its ability to stabilize mast cells, preventing the release of histamine and other inflammatory mediators. The most common method to assess this is the β-hexosaminidase release assay, which serves as a robust proxy for degranulation. By pre-treating sensitized mast cells with our compound before triggering degranulation, we can quantify its stabilizing (i.e., inhibitory) effect.
Experimental Protocol: RBL-2H3 β-Hexosaminidase Release Assay
-
Cell Seeding and Sensitization:
-
Seed rat basophilic leukemia (RBL-2H3) cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well.
-
Culture overnight in media containing 0.5 µg/mL anti-DNP IgE to sensitize the cells.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Add fresh buffer containing various concentrations of the test compounds (Ketotifen or 9,10-Dioxo Ketotifen, from 10⁻⁹ to 10⁻⁴ M).
-
Incubate at 37°C for 30 minutes.
-
-
Degranulation Trigger & Lysis:
-
To trigger degranulation, add dinitrophenyl-human serum albumin (DNP-HSA) to a final concentration of 100 ng/mL to all wells except the "non-stimulated" and "total lysis" controls.
-
Non-Stimulated Control: Add buffer only.
-
Total Lysis Control: Add buffer containing 0.5% Triton X-100 to lyse the cells completely, representing 100% mediator release.
-
Incubate the plate at 37°C for 45 minutes.
-
-
Enzyme Activity Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG, in 0.1 M citrate buffer, pH 4.5).
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Sample Abs - Non-Stimulated Abs) / (Total Lysis Abs - Non-Stimulated Abs)] * 100.
-
Plot the % inhibition (100 - % Release) against the log concentration of the compound and fit the curve using non-linear regression to determine the IC50 value.
-
Anticipated Data Summary:
| Compound | Mast Cell Stabilization IC50 (µM) |
| Ketotifen (Reference) | 15 ± 2.8 |
| 9,10-Dioxo Ketotifen | Experimental Value |
Part 2: Deeper Mechanistic Insight - Cellular Signaling Pathways
Should the foundational analysis reveal that 9,10-Dioxo Ketotifen retains biological activity, the next logical step is to dissect its impact on intracellular signaling. This phase aims to confirm the functional consequence of receptor binding and explore potential modulation of downstream pathways.
Functional Antagonism: Calcium Mobilization Assay
Expertise & Rationale: The H1-histamine receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation by histamine leads to the activation of phospholipase C, production of inositol trisphosphate (IP₃), and a subsequent, measurable flux of intracellular calcium ([Ca²⁺]i). A functional antagonist will block this histamine-induced calcium release. This assay provides a direct link between receptor binding and a physiological cellular response.
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Plate HEK293-H1HR cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells gently to remove excess extracellular dye.
-
-
Compound Incubation and Signal Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Add various concentrations of the antagonist (Ketotifen or 9,10-Dioxo Ketotifen) to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Inject a concentration of histamine that elicits a submaximal response (the EC80) and continue to measure fluorescence intensity every second for an additional 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data, with the response to histamine alone being 100% and the response in buffer-only wells being 0%.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 of functional antagonism.
-
Anticipated Data Summary:
| Compound | H1R Functional Antagonism IC50 (nM) |
| Ketotifen (Reference) | 4.2 ± 0.5 |
| 9,10-Dioxo Ketotifen | Experimental Value |
Signaling Pathway: H1-Receptor and Mast Cell Degranulation
A Comprehensive Review of the Biological Activity of Ketotifen Metabolites
Authored by a Senior Application Scientist
Abstract
Ketotifen is a well-established second-generation antihistamine and mast cell stabilizer utilized in the management of various allergic disorders, including allergic asthma and conjunctivitis.[1][2][3] Its therapeutic efficacy is attributed to a dual mechanism of action: competitive antagonism of histamine H1 receptors and inhibition of inflammatory mediator release from mast cells.[4][5] However, the clinical use of ketotifen can be limited by its sedative side effects.[3] Following administration, ketotifen undergoes extensive hepatic metabolism, giving rise to several metabolites. This technical guide provides an in-depth review of the biological activities of these metabolites, synthesizing current knowledge to offer a clearer understanding of their contribution to the overall pharmacological profile of ketotifen. We will explore the metabolic pathways, compare the pharmacodynamic properties of the primary metabolites to the parent drug, and present experimental protocols for their evaluation. This analysis reveals that ketotifen functions as a prodrug, with its principal active, non-sedating metabolite, norketotifen, holding significant therapeutic potential.[6]
Introduction to Ketotifen: A Dual-Action Antiallergic Agent
Ketotifen, a benzocycloheptathiophene derivative, has a long history in the prophylactic treatment of allergic conditions.[7] Its therapeutic utility stems from a multifaceted mechanism of action that addresses key pathways in the allergic inflammatory cascade.[7][8]
-
Histamine H1 Receptor Antagonism: Ketotifen is a potent, non-competitive antagonist of the H1 histamine receptor.[1][4] By blocking this receptor, it prevents histamine from inducing classic allergic symptoms such as itching, vasodilation, and smooth muscle contraction.[2]
-
Mast Cell Stabilization: A key feature of ketotifen is its ability to stabilize mast cells, thereby preventing their degranulation and the release of a wide array of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[4][9][10]
-
Anti-inflammatory Properties: Beyond mast cell stabilization, ketotifen exhibits broader anti-inflammatory effects. It can inhibit the chemotaxis and activation of eosinophils, which are crucial cells in the late-phase allergic response and chronic allergic inflammation.[4][7]
While effective, the clinical application of oral ketotifen is often constrained by its sedative effects, a common characteristic of first-generation antihistamines that can cross the blood-brain barrier.[2][3] This has driven research into its metabolic fate to understand the contributions of its metabolites to both efficacy and adverse effects.
The Metabolic Fate of Ketotifen
Oral ketotifen is well-absorbed but has a bioavailability of approximately 50% due to significant first-pass metabolism in the liver.[2] The biotransformation of ketotifen occurs primarily through Phase I (oxidation) and Phase II (conjugation) reactions.[2]
Phase I Metabolism: The Role of Cytochrome P450
The initial metabolic transformations of ketotifen are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are essential for the metabolism of a vast number of drugs and endogenous compounds.[11][12] For ketotifen, CYP3A4 is the primary enzyme responsible for two major oxidative reactions:[2]
-
N-demethylation: This reaction removes the methyl group from the piperidine ring, producing the major active metabolite, norketotifen .[2][6]
-
Hydroxylation: This reaction adds a hydroxyl group to the thiophene ring system, resulting in the formation of 10-hydroxyketotifen .[2]
Phase II Metabolism: Glucuronidation
The most significant metabolic pathway for ketotifen in humans is Phase II conjugation.[1] Specifically, the parent drug undergoes N-glucuronidation, where glucuronic acid is attached to the nitrogen atom on the piperidine ring. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of ketotifen-N-glucuronide .[1] This metabolite is the most abundant, accounting for approximately 50% of the drug-related material excreted in urine.[1]
Biological Activity Profiles of Ketotifen Metabolites
The pharmacological activity of a drug is the sum of the actions of the parent compound and its active metabolites. In the case of ketotifen, the metabolites have distinct and clinically relevant activity profiles.
Norketotifen: The Active, Non-Sedating Metabolite
Recent studies have established that norketotifen is the principal active metabolite of ketotifen.[6] It retains the desirable therapeutic properties of the parent drug but is notably devoid of the dose-limiting sedative effects.[6][13]
-
Pharmacological Actions: Norketotifen demonstrates a potent trifecta of activities: H1-antihistamine antagonism, mast cell stabilization, and anti-inflammatory effects.[13] Its potency is considered to be similar to that of the parent drug, ketotifen.[2]
-
Anti-inflammatory Activity: Norketotifen has been shown to potently inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from activated human immune cells.[6] In preclinical models, it shows a potent ability to inhibit histamine release from activated granulocytes, with an IC50 of 9.2 μM.[13]
-
Safety Profile: The key advantage of norketotifen is its lack of sedative effects.[6] This is likely due to its reduced ability to penetrate the central nervous system compared to ketotifen.[13] This improved safety profile makes norketotifen a compelling candidate for development as a standalone therapeutic agent.
Ketotifen-N-glucuronide: The Abundant but Inactive Metabolite
Ketotifen-N-glucuronide is the most prevalent metabolite found in urine.[1] The process of glucuronidation is a major detoxification pathway in the body, which typically increases the water solubility of a compound to facilitate its renal excretion and renders it pharmacologically inactive. While direct studies on its biological activity are scarce, it is widely presumed to be an inactive metabolite. A validated LC-MS/MS method exists for its quantification in human plasma, which is crucial for pharmacokinetic studies.[14]
10-hydroxyketotifen: The Inactive Metabolite
The hydroxylation of ketotifen at the 10-position results in a metabolite that is considered pharmacologically inactive.[2] This pathway represents a minor route of ketotifen's overall metabolism.
Comparative Analysis of Ketotifen and its Metabolites
The distinct properties of ketotifen and its metabolites underscore the importance of considering metabolic profiles in drug evaluation. Ketotifen itself acts as a prodrug, delivering the highly active and non-sedating norketotifen.
| Compound | Relative Abundance | H1-Antihistamine Activity | Mast Cell Stabilization | Anti-inflammatory (TNF-α inhibition) | Sedative Effects |
| Ketotifen | Parent Drug | +++ | +++ | + | +++ |
| Norketotifen | Active Metabolite | +++ | +++ | +++ | - |
| Ketotifen-N-glucuronide | Major Metabolite (~50%) | - | - | - | - |
| 10-hydroxyketotifen | Minor Metabolite (<1%) | - | - | - | - |
| Table 1: Comparative biological activity of ketotifen and its primary metabolites. Activity is denoted as high (+++), moderate (++), present (+), or absent (-). |
Experimental Methodologies for Evaluation
The characterization of the biological activity of ketotifen and its metabolites requires a suite of robust in vitro and analytical methods.
In Vitro Assay: Mast Cell Stabilization
This protocol assesses the ability of a compound to inhibit the release of histamine from mast cells.
Principle: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell analog, are sensitized with IgE and then stimulated with an antigen (or a calcium ionophore like A23187) to induce degranulation. The amount of histamine released into the supernatant is measured and compared between treated and untreated cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Seed cells in a 24-well plate and incubate overnight with anti-DNP IgE.
-
Pre-incubation: Wash the cells with Tyrode's buffer and pre-incubate with varying concentrations of ketotifen, norketotifen, or vehicle control for 30 minutes.
-
Stimulation: Add DNP-HSA (antigen) to stimulate degranulation and incubate for 1 hour.
-
Histamine Quantification: Collect the supernatant. Measure the histamine concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
Analytical Method: Metabolite Quantification by LC-MS/MS
This method provides highly sensitive and specific quantification of ketotifen and its metabolites in biological matrices.
Principle: High-performance liquid chromatography (HPLC) separates the compounds of interest from the plasma matrix. Tandem mass spectrometry (MS/MS) provides selective detection and quantification based on the unique mass-to-charge ratio of each analyte.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Precipitate plasma proteins using acetonitrile. An internal standard (e.g., a structurally similar but isotopically labeled compound) is added for accurate quantification.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate ketotifen, norketotifen, and ketotifen-N-glucuronide.[15]
-
Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Analysis: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of each analyte in the unknown samples.
Conclusion and Future Directions
The metabolism of ketotifen is not a simple inactivation process but rather a bioactivation pathway that produces norketotifen, a pharmacologically active metabolite with a superior safety profile.[6] Norketotifen retains the potent antihistaminic and mast cell-stabilizing properties of the parent drug but is critically devoid of sedative effects.[13] The other major metabolites, ketotifen-N-glucuronide and 10-hydroxyketotifen, are considered inactive contributors to the drug's overall pharmacological effect.[1][2]
This understanding repositions ketotifen as a prodrug and highlights norketotifen as a promising therapeutic agent in its own right. Future research should focus on the clinical development of norketotifen, which could offer the therapeutic benefits of ketotifen for allergic and mast cell-related disorders without the limiting side effect of sedation. This would represent a significant advancement in the management of allergic diseases, providing a safer and better-tolerated treatment option for patients.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link]
-
Wikipedia. (2023). Ketotifen. Retrieved from [Link]
-
Kaur, S., & Greaves, M. W. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. Dermatology and Therapy, 3(2), 143–148. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Ketotifen Fumarate? Synapse. Retrieved from [Link]
-
Grant, S. M., & Goa, K. L. (1992). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 43(5), 772–803. Retrieved from [Link]
-
The POTS and Dysautonomia Treatment Center. (2023). Ketotifen for Mast Cell Activation syndrome (MCAS). YouTube. Retrieved from [Link]
-
Castillo, J. G., Oehling, A., & Gamboa, P. M. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of Investigational Allergology & Clinical Immunology, 1(5), 315–323. Retrieved from [Link]
-
Xiaoyan, C., Dafang, Z., Dan, L., Yingwu, W., Ying, H., & Jingkai, G. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(21), 2459–2463. Retrieved from [Link]
-
Popiel, S., & Niejedli, A. (2010). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica, 67(4), 339-346. Retrieved from [Link]
-
Empower Pharmacy. (2023). Ketotifen: Mast Cell Stabilizer for Mast Cell Activation Syndrome and Allergy Symptoms. Retrieved from [Link]
-
Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411–421. Retrieved from [Link]
-
Atarod, L., Bell, J., & Shariati, B. (2018). Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial. The Journal of Pain, 19(3), S6. Retrieved from [Link]
-
Kliegman, R. M., & Bezerra, J. A. (2020). A Pilot Study of Ketotifen in Patients Aged 8-17 Years with Functional Dyspepsia Associated with Mucosal Eosinophilia. The Journal of Pediatrics, 223, 105–111.e2. Retrieved from [Link]
-
Oehling, A., & Castillo, J. G. (1991). Variations of intracellular histamine basophil levels after treatment with ketotifen. Allergologia et Immunopathologia, 19(5), 209–212. Retrieved from [Link]
-
Garteiz, D. A., & Hook, R. H. (1999). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Clinical & Experimental Allergy, 29 Suppl 3, 173–180. Retrieved from [Link]
-
Aberg, A. K. G., Arulnesan, N., Bolger, G. T., Ciofalo, V. B., Pucaj, K., Walle, K., & Walle, T. (2021). Ketotifen is a Prodrug. Norketotifen is the active metabolite. Drug Development Research, 82(7), 1016–1024. Retrieved from [Link]
-
Chen, X., Zhong, D., & Li, D. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Norketotifen. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Ketotifen Analyzed by HPLC. Retrieved from [Link]
-
RTHM. (2024). Ketotifen: Unveiling Relief for the Hidden Battles of MCAS, Long COVID, ME/CFS, and Dysautonomia. Retrieved from [Link]
-
Rafferty, P., & Holgate, S. T. (1987). A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin. British Journal of Clinical Pharmacology, 24(4), 437–441. Retrieved from [Link]
-
Preissner, S., Kroll, K., & Dunkel, M. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10984. Retrieved from [Link]
-
Singhvi, I., & Goyal, A. (2007). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 69(4), 575. Retrieved from [Link]
-
Aberg, A. K. G., et al. (2021). Ketotifen is a Prodrug. Norketotifen is the active metabolite. Ovid. Retrieved from [Link]
-
Clinical Learning. (2023). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Retrieved from [Link]
-
The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. Retrieved from [Link]
-
S. Ashutosh Kumar, et al. (2011). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(10), 2655-2658. Retrieved from [Link]
-
D'Antonio, M., et al. (2021). Mast cell stabilizer ketotifen fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice. PAIN Reports, 6(2), e925. Retrieved from [Link]
-
Farzam, K., & Abdullah, M. (2023). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]
-
Medicosis Perfectionalis. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. Retrieved from [Link]
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Ketotifen is a Prodrug. Norketotifen is the active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hdrx.com [hdrx.com]
- 10. Variations of intracellular histamine basophil levels after treatment with ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Ketotifen: A Technical Guide to Known Pathways and the Exploration of a Hypothetical Dioxo-Metabolite
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the metabolic landscape of Ketotifen, a widely utilized antihistamine and mast cell stabilizer. Our exploration begins with a thorough examination of the well-established metabolic pathways, providing a foundational understanding of its biotransformation. Subsequently, we venture into the theoretical realm to propose a hypothetical metabolic route leading to the formation of 9,10-Dioxo Ketotifen, a compound not yet identified as a metabolite but of potential scientific interest. This guide is designed to be a comprehensive resource, integrating established knowledge with scientifically grounded hypotheses to stimulate further research and discussion within the scientific community.
Introduction to Ketotifen: A Dual-Action Therapeutic Agent
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the management of various allergic conditions, including allergic conjunctivitis, rhinitis, and asthma.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: competitive antagonism of histamine H1 receptors and inhibition of the release of inflammatory mediators from mast cells.[3][4] Upon oral administration, Ketotifen is well-absorbed, but it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[5]
Established Metabolic Pathways of Ketotifen
The biotransformation of Ketotifen in humans is a multifaceted process primarily occurring in the liver. The metabolism can be broadly categorized into Phase I and Phase II reactions, leading to the formation of several key metabolites that are then excreted.[5][6]
Phase I Metabolism: Oxidation and Demethylation
Phase I metabolism of Ketotifen is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key player.[5] Two major pathways have been identified:
-
N-Demethylation: This reaction involves the removal of the methyl group from the piperidine ring, leading to the formation of nor-ketotifen .[6] Nor-ketotifen is an active metabolite, exhibiting pharmacological activity comparable to the parent drug.[6]
-
Reduction: The ketone group at the 10-position of the cyclohepta[1,2-b]thiophen-10-one ring system can be reduced to a hydroxyl group, forming 10-hydroxy-ketotifen .[6] This metabolite is generally considered to be inactive.[5]
Phase II Metabolism: Glucuronidation
The primary Phase II metabolic pathway for Ketotifen is N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to the nitrogen atom of the piperidine ring, forming ketotifen-N-glucuronide .[6][7] This process significantly increases the water solubility of the molecule, facilitating its renal excretion. Ketotifen-N-glucuronide is the major metabolite of Ketotifen found in human urine.[6]
Figure 1: Established metabolic pathways of Ketotifen.
The Hypothetical Pathway to 9,10-Dioxo Ketotifen: A Scientific Inquiry
While not a currently recognized metabolite, the formation of 9,10-Dioxo Ketotifen from Ketotifen is a chemically plausible event that warrants scientific consideration. The existence of a ketone at the 10-position and the potential for oxidative processes in drug metabolism provide a basis for postulating a pathway to this dioxo-derivative.
Proposed Mechanism of Formation
We hypothesize that the formation of 9,10-Dioxo Ketotifen could occur via a two-step oxidative process:
-
Initial Hydroxylation: The first step would involve the known metabolic conversion of Ketotifen to 10-hydroxy-ketotifen, mediated by CYP enzymes.[6]
-
Secondary Oxidation: The newly formed hydroxyl group at the 10-position could then undergo a further oxidation reaction, catalyzed by a suitable CYP isozyme or another oxidative enzyme system, to yield a second ketone group at the 9-position, resulting in the formation of 9,10-Dioxo Ketotifen.
The chemical feasibility of such a transformation is supported by the existence of synthetic routes to "9- und 10-Oxo-derivate von 9, 10-dihydro-4H-benzol[8][9]cyclohepta[1,2-b]thiophenen" (9- and 10-oxo derivatives of 9,10-dihydro-4H-benzo[8][9]cyclohepta[1,2-b]thiophenes), as mentioned in patent literature. While this does not confirm a metabolic pathway, it establishes the chemical stability of the dioxo-structure.
Figure 2: A hypothetical metabolic pathway for the formation of 9,10-Dioxo Ketotifen.
Experimental Workflow for Investigating the Hypothetical Pathway
To validate the existence of the 9,10-Dioxo Ketotifen metabolite and elucidate its formation pathway, a structured experimental approach is necessary. This would involve a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
In Vitro Metabolism Studies
-
Objective: To determine if 9,10-Dioxo Ketotifen can be formed from Ketotifen or 10-hydroxy-ketotifen in a controlled enzymatic environment.
-
Methodology:
-
Incubate Ketotifen and 10-hydroxy-ketotifen separately with human liver microsomes (HLMs) or a panel of recombinant human CYP enzymes (including CYP3A4 and other relevant isoforms).
-
Include necessary cofactors such as NADPH.
-
Analyze the incubation mixtures at various time points using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vivo Studies
-
Objective: To detect the presence of 9,10-Dioxo Ketotifen in biological fluids following the administration of Ketotifen.
-
Methodology:
-
Administer a therapeutic dose of Ketotifen to healthy human volunteers or an appropriate animal model.
-
Collect plasma and urine samples at predetermined time intervals.
-
Process the samples (e.g., solid-phase extraction) to concentrate potential metabolites.
-
Analyze the processed samples by LC-MS/MS for the presence of 9,10-Dioxo Ketotifen.
-
Analytical Methodologies
The cornerstone of this investigation is a highly sensitive and specific analytical method for the detection and quantification of 9,10-Dioxo Ketotifen.
| Analytical Technique | Purpose | Key Parameters |
| LC-MS/MS | Detection, identification, and quantification of Ketotifen and its metabolites. | LC: Reversed-phase C18 column, gradient elution. MS/MS: Electrospray ionization (ESI) in positive mode, Multiple Reaction Monitoring (MRM) for specific parent-daughter ion transitions. |
Table 1: Key Analytical Techniques for Metabolite Identification
A crucial aspect of the LC-MS/MS method development would be the determination of the specific mass transitions for 9,10-Dioxo Ketotifen. Based on its proposed structure, the protonated molecule [M+H]⁺ would be expected at m/z 324.1. Fragmentation of this parent ion would likely involve losses from the piperidine ring and the dioxo-heptathiophene core.
Sources
- 1. Ketotifen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 3. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Ketotifen - Wikipedia [en.wikipedia.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 9,10-Dioxo Ketotifen in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 9,10-Dioxo Ketotifen in human plasma. 9,10-Dioxo Ketotifen is a known impurity and potential metabolite of Ketotifen, an H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions.[1][2][3] A reliable method for its quantification is essential for pharmacokinetic and toxicokinetic studies, as well as for quality control in drug manufacturing. This protocol has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, ensuring accuracy, precision, and reliability.[4][5][6]
Introduction: The Rationale for Quantifying 9,10-Dioxo Ketotifen
Ketotifen is a widely used second-generation H1-antihistamine and mast cell stabilizer.[7] It is primarily used for the management of allergic conjunctivitis, bronchial asthma, and other allergic disorders.[7] The in-vivo metabolism of Ketotifen is extensive, primarily occurring in the liver via oxidation and conjugation, leading to metabolites such as norketotifen and 10-hydroxyketotifen.[1] 9,10-Dioxo Ketotifen is a recognized impurity of Ketotifen.[8] The quantification of this compound in plasma is critical for several reasons:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9,10-Dioxo Ketotifen is crucial to fully characterize the safety and efficacy profile of Ketotifen.
-
Impurity Profiling: Monitoring the levels of this impurity in plasma can provide valuable information about the in-vivo fate of impurities present in the administered drug product.
-
Drug Safety and Efficacy: The presence and concentration of metabolites and impurities can have pharmacological or toxicological implications that differ from the parent drug.
Given the low plasma concentrations expected for metabolites and impurities, a highly sensitive and selective analytical method is required.[9] LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[10][11][12]
The Bioanalytical Challenge: A Validated System
A trustworthy bioanalytical method is a self-validating system. This protocol is designed to meet the stringent criteria for bioanalytical method validation as stipulated by regulatory agencies like the FDA.[4][5][6] The core pillars of this validation are:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter among a series of measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[6]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Reproducibility: The ability of the method to be reproduced by different analysts on different days and with different equipment.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
This protocol provides a framework for establishing these validation parameters.
Experimental Workflow: From Plasma to Data
The overall workflow for the quantification of 9,10-Dioxo Ketotifen in plasma is a multi-step process designed to ensure a clean sample and accurate measurement.
Figure 1: A comprehensive workflow for the quantification of 9,10-Dioxo Ketotifen in plasma.
Detailed Step-by-Step Protocol
This section provides a detailed methodology for the quantification of 9,10-Dioxo Ketotifen in human plasma.
Materials and Reagents
-
9,10-Dioxo Ketotifen reference standard (>95% purity)[13]
-
9,10-Dioxo Ketotifen-d3 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 9,10-Dioxo Ketotifen and its internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[14][15]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following are recommended starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | See Table 2 | A gradient elution is necessary to separate the analyte from endogenous plasma components. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in the piperidine ring is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Ion Source Temp. | 500°C | Optimized for efficient desolvation. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions for the analyte and IS. |
Table 4: MRM Transitions for 9,10-Dioxo Ketotifen and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9,10-Dioxo Ketotifen | 324.1 | To be determined experimentally | To be optimized |
| 9,10-Dioxo Ketotifen-d3 (IS) | 327.1 | To be determined experimentally | To be optimized |
Note: The exact m/z values for the product ions and the optimal collision energies must be determined by infusing the pure compounds into the mass spectrometer. The precursor ion for 9,10-Dioxo Ketotifen is calculated based on its molecular weight of 323.41 g/mol and the addition of a proton [M+H]+.[13]
Data Analysis and Method Validation
Data Analysis
The concentration of 9,10-Dioxo Ketotifen in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used to fit the data.
Method Validation
The method should be validated according to the FDA's Bioanalytical Method Validation guidance.[4][5][6] The following parameters must be assessed:
-
Selectivity: Assessed by analyzing at least six different blank plasma samples to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of 9,10-Dioxo Ketotifen in human plasma. The detailed methodology, from sample preparation to data analysis, is designed to be robust, reliable, and compliant with regulatory guidelines. This method will be a valuable tool for researchers and drug development professionals in advancing the understanding of Ketotifen's pharmacology and ensuring its safe and effective use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link].
-
Kim, J., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules, 29(19), 4475. Retrieved from [Link].
-
Tenero, D., et al. (2001). Determination of ketotifen in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 923-929. Retrieved from [Link].
-
Wikipedia. (2024). Ketotifen. Retrieved from [Link].
-
Zhong, S., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(21), 2419-2424. Retrieved from [Link].
-
ResearchGate. (n.d.). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study. Retrieved from [Link].
-
Xu, R. N., et al. (2005). Strategies for developing sensitive and automated LC-MS/MS assays of a pharmaceutical compound and its metabolite from whole blood matrix. Journal of Chromatography B, 828(1-2), 1-10. Retrieved from [Link].
- Google Patents. (n.d.). WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
-
Waters Corporation. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link].
-
Oregon Association of Naturopathic Physicians. (2024). All About Ketotifen. Retrieved from [Link].
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link].
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link].
-
Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411-421. Retrieved from [Link].
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link].
-
Allmpus. (n.d.). Ketotifen Hydrogen Fumarate. Retrieved from [Link].
-
Medical Centric. (2025). Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link].
-
ACS Publications. (n.d.). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Retrieved from [Link].
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link].
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link].
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link].
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. oanp.org [oanp.org]
- 3. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. allmpus.com [allmpus.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 9,10-Dioxo Ketotifen | TRC-D486510-10MG | LGC Standards [lgcstandards.com]
- 14. opentrons.com [opentrons.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: Strategic Control of 9,10-Dioxo Ketotifen (Impurity G) in Pharmaceutical Quality Assurance
Executive Summary
In the lifecycle of Ketotifen Fumarate—a potent non-competitive H1-antihistamine and mast cell stabilizer—oxidative degradation represents a critical stability risk.[1] The primary oxidative degradant, 9,10-Dioxo Ketotifen (pharmacopoeially designated as Impurity G in the European Pharmacopoeia), serves as a sentinel marker for process control and shelf-life stability.[1]
This guide provides a validated analytical framework for monitoring this impurity. Unlike generic protocols, this document focuses on the mechanistic separation of the diketo-derivative from the parent molecule, addressing common co-elution challenges in Reversed-Phase HPLC (RP-HPLC).
Chemical Basis & Degradation Pathway[2][3]
The Sentinel Impurity
Ketotifen contains a tricyclic benzocycloheptathiophene core.[1] The parent molecule possesses a ketone at position 10.[1][2][3][4][5][6] Under oxidative stress (peroxide exposure, light, or metal ion catalysis), the methylene group at position 9 is susceptible to oxidation, resulting in the 9,10-diketone species.[1]
Why this matters: The formation of the 1,2-dicarbonyl system significantly alters the electronic conjugation of the central ring, shifting the UV absorption maximum and polarity.[1] This shift allows for specific detection but requires careful chromatographic tuning to prevent peak merging with the parent drug.[1]
Mechanism Visualization
The following diagram illustrates the oxidative pathway transforming Ketotifen into Impurity G.[1]
Figure 1: Oxidative degradation pathway of Ketotifen to its 9,10-dioxo derivative.[1]
Analytical Protocol: RP-HPLC Method[1][9]
This protocol is engineered for high resolution (
Reagents & Materials
-
Reference Standard: Ketotifen Impurity G (European Pharmacopoeia CRS or equivalent).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric acid (85%).[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) | Long column length required for baseline separation of structurally similar impurities.[1] |
| Mobile Phase A | Phosphate Buffer pH 3.5 + 0.5% TEA | Acidic pH ensures the amine is protonated (improving peak shape); TEA acts as a silanol blocker.[1] |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Mixed organic phase modulates selectivity for the diketo group.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV @ 300 nm | Optimized for the tricyclic chromophore; minimizes interference from benzoate preservatives if present.[1] |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics.[1] |
| Injection Vol | 20 µL | High volume to ensure LOQ sensitivity for trace impurities.[1] |
Gradient Program
Note: Isocratic methods often fail to elute late-eluting dimers.[1] A gradient is recommended.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 20.0 | 50 | 50 | Impurity Elution |
| 25.0 | 20 | 80 | Column Wash |
| 30.0 | 80 | 20 | Re-equilibration |
Standard Preparation
-
Stock Solution (Impurity G): Dissolve 2.0 mg of 9,10-Dioxo Ketotifen in 100 mL Methanol.
-
System Suitability Solution: Mix Ketotifen Fumarate (1.0 mg/mL) spiked with Impurity G Stock to achieve a final concentration of ~0.2% (relative to Ketotifen).
Method Validation & System Suitability
To ensure data integrity, the following acceptance criteria must be met before analyzing unknown samples.
System Suitability Criteria
-
Resolution (
): > 2.0 between Ketotifen and Impurity G. -
Tailing Factor (
): < 1.5 for the Ketotifen peak (Critical: Tailing masks impurities eluting on the tail).[1] -
% RSD (Areas): < 2.0% for 6 replicate injections of the standard.[1]
Analytical Decision Tree
Use the following logic flow to troubleshoot separation issues during setup.
Figure 2: Troubleshooting workflow for resolution failures.
Technical Insights & Troubleshooting
The "Tailing" Trap
Ketotifen is a basic molecule (
-
Solution: If tailing persists despite using TEA, switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which has chemically modified surfaces to resist basic interactions.[1]
Relative Response Factor (RRF)
Impurity G has a different extinction coefficient than Ketotifen due to the extra carbonyl group.[1]
-
Guidance: For accurate w/w% calculation, do not assume a 1:1 response. The EP specifies a correction factor (often around 1.36, but this must be experimentally verified or taken from the specific pharmacopeial monograph in force).[1]
-
Calculation:
[1]
-
Stability of Solutions
9,10-Dioxo Ketotifen is light-sensitive.[1]
-
Protocol: All standard and sample solutions must be prepared in amber glassware and analyzed within 24 hours.
References
-
European Pharmacopoeia (Ph.[1][7] Eur.) . Ketotifen Hydrogen Fumarate Monograph. 10th Edition. (Provides the regulatory basis for Impurity G limits and identification).
-
[1]
-
-
United States Pharmacopeia (USP) . Ketotifen Fumarate Monograph. USP-NF.[1] (Corroborates analytical methods for related compounds).
-
[1]
-
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 3827, Ketotifen. (Source for chemical structure and physical property data).[1][8][9][3][4][5][7][10][11]
-
[1]
-
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Establishes reporting thresholds for impurities like 9,10-Dioxo Ketotifen).
-
[1]
-
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. allmpus.com [allmpus.com]
- 6. allmpus.com [allmpus.com]
- 7. 酮替芬杂质G European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 9. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 10. saspublishers.com [saspublishers.com]
- 11. Ketotifen Fumarate EP Impurity G | Manasa Life Sciences [manasalifesciences.com]
Application Note: A Protocol for the Forced Degradation of Ketotifen to Generate and Analyze 9,10-Dioxo Ketotifen
Introduction
Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies, which expose a drug substance to stress conditions more severe than those of accelerated stability testing, are crucial for elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[1] This information is instrumental in developing stable formulations, determining appropriate storage conditions and shelf-life, and validating the stability-indicating power of analytical methods.[1][3]
Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, is widely used in the treatment of allergic conditions.[4] Its chemical structure, featuring a tricyclic system with a ketone group and a piperidine moiety, presents multiple sites susceptible to degradation.[4] The primary metabolic pathways for ketotifen involve oxidation and demethylation of the piperidine ring, leading to metabolites such as nor-ketotifen and 10-hydroxyketotifen.[1][5]
This application note provides a detailed protocol for conducting forced degradation studies on ketotifen, with a specific focus on generating and identifying a key oxidative degradant, 9,10-Dioxo Ketotifen. This compound is a recognized impurity of ketotifen (Ketotifen EP Impurity G).[6] Understanding the conditions that lead to its formation is critical for controlling impurities in both the drug substance and the final drug product.
Scientific Rationale: The Chemistry of Degradation
The formation of 9,10-Dioxo Ketotifen from ketotifen involves the oxidation of the carbon atom at the 9-position, which is alpha to the existing ketone at the 10-position. This position is also a benzylic carbon, being adjacent to the thiophene-fused aromatic system, which makes it particularly susceptible to oxidation. The protocol outlined below employs a range of stress conditions as stipulated by ICH guidelines (hydrolytic, oxidative, thermal, and photolytic) to provide a comprehensive degradation profile of ketotifen. A targeted oxidative stress condition is specifically designed to promote the formation of the desired α-dione.
Materials and Equipment
Reagents
-
Ketotifen Fumarate (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Sonicator
Experimental Protocols
Part 1: Preparation of Stock and Working Solutions
-
Ketotifen Stock Solution (1 mg/mL): Accurately weigh 25 mg of Ketotifen Fumarate and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution will be used for all stress conditions.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the relevant solvent (e.g., methanol, water, or a mixture depending on the specific stress condition).
Part 2: Forced Degradation Procedures
The goal is to achieve 5-20% degradation of the drug substance.[7] Preliminary studies may be required to optimize the duration of stress exposure.
-
To 1 mL of the ketotifen stock solution in a suitable flask, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
To 1 mL of the ketotifen stock solution in a suitable flask, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 12 hours. Ketotifen is known to be more labile under basic conditions.[8]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
To 1 mL of the ketotifen stock solution in a suitable flask, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for 48 hours. The use of hydrogen peroxide is a common method for inducing oxidative degradation.[1][9]
-
Monitor the reaction periodically by HPLC to assess the extent of degradation.
-
Once the desired degradation is achieved, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Place a solid sample of ketotifen fumarate in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase for analysis.
-
Expose a solution of ketotifen (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed and control samples by HPLC.
Part 3: Analytical Methodology (Stability-Indicating HPLC Method)
A robust, stability-indicating analytical method is crucial to separate the parent drug from its degradation products.
-
Chromatographic System: HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
This is a starting point and may require optimization.
Part 4: Identification of 9,10-Dioxo Ketotifen by LC-MS/MS
For the unequivocal identification of 9,10-Dioxo Ketotifen and other degradation products, LC-MS/MS analysis is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Analysis: The mass spectrometer should be operated in full scan mode to obtain the molecular weights of the parent drug and its degradants. Subsequently, product ion scans of the detected masses should be performed to aid in structural elucidation. The expected molecular weight of 9,10-Dioxo Ketotifen is approximately 323.41 g/mol .[6]
Visualizations
Caption: Experimental workflow for the forced degradation of ketotifen.
Caption: Proposed oxidative degradation pathway of Ketotifen.
Expected Results and Discussion
The forced degradation studies are expected to yield a mixture of degradation products depending on the stress condition applied. The table below summarizes the anticipated outcomes.
| Stress Condition | Expected Degradation | Major Expected Degradation Products |
| Acid Hydrolysis | Moderate degradation | Minimal degradation expected, potential for minor hydrolysis products. |
| Base Hydrolysis | Significant degradation[8] | Degradants related to the hydrolysis of the amide-like structure within the ring system. |
| Oxidative Stress | Significant degradation | 9,10-Dioxo Ketotifen , N-oxide derivatives, and demethylated products.[5][8] |
| Thermal Stress | Low to moderate degradation | Primarily oxidative and isomeric products. |
| Photolytic Stress | Moderate to significant degradation, especially at higher pH.[10][11] | Complex mixture of photo-oxidative products.[11] |
The oxidative stress condition with 3% hydrogen peroxide is hypothesized to be the most effective in generating 9,10-Dioxo Ketotifen. The mechanism likely involves the formation of a radical at the benzylic C9 position, which is then oxidized to a hydroxyl group, followed by further oxidation to a ketone. The stability-indicating HPLC method should be capable of resolving the peak of 9,10-Dioxo Ketotifen from the parent ketotifen peak and other major degradants. The identity of the peak corresponding to 9,10-Dioxo Ketotifen will be confirmed by its mass-to-charge ratio in the LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the forced degradation of ketotifen, with a specific emphasis on the generation and identification of 9,10-Dioxo Ketotifen. By following these detailed procedures, researchers in drug development and quality control can effectively assess the stability of ketotifen, understand its degradation pathways, and develop robust analytical methods for impurity profiling. This knowledge is paramount for ensuring the safety, efficacy, and quality of ketotifen-containing pharmaceutical products.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
LCGC North America. (2015, November 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]
-
International Journal of Applied Pharmaceutics and Biological Chemistry. (2015). Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method. IJAPBC. Available at: [Link]
- Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof. Google Patents.
-
Wikipedia. (n.d.). Ketotifen. Wikipedia. Available at: [Link]
-
Advance Journal of Pharmaceutical Research & Review. (2024, October). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form: A Precision RP-HPLC Validation Study. AJPRR. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS results for ketotifen (KETO) and its degradation products (K-DPs).... ResearchGate. Available at: [Link]
-
ResearchGate. (2021, January). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. Available at: [Link]
-
PubMed. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. NCBI. Available at: [Link]
-
MDPI. (n.d.). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2013). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. Available at: [Link]
-
International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
MDPI. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. Available at: [Link]
-
Geneesmiddeleninformatiebank. (2019, October 16). Public Assessment Report Scientific discussion Ketotifen Stulln 0.25 mg/ml eye drops, solution in single-dose container (ketotif. Geneesmiddeleninformatiebank. Available at: [Link]
-
Allmpus. (n.d.). Ketotifen Hydrogen Fumarate. Allmpus. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]
-
MDPI. (2020, June 17). Review of "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity". MDPI. Available at: [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 9,10-Dioxo Ketotifen at the Human Histamine H1 Receptor Using a Competitive Radioligand Binding Assay
Abstract
This document provides a comprehensive framework and detailed protocol for characterizing the binding affinity of a novel compound, 9,10-Dioxo Ketotifen, for the human histamine H1 receptor (H1R). While the parent compound, Ketotifen, is a well-documented H1R antagonist, the properties of its derivatives are often unexplored.[1][2] This guide details the principles of radioligand competitive binding assays, offers a step-by-step protocol for determining the inhibitory constant (Kᵢ) of 9,10-Dioxo Ketotifen, and explains the rationale behind key experimental steps. The methodology is designed for researchers in pharmacology and drug development engaged in screening and characterizing novel ligands for G-protein coupled receptors (GPCRs).
Introduction: The H1 Receptor and the Rationale for Competitive Binding
The histamine H1 receptor is a rhodopsin-like GPCR that plays a pivotal role in mediating allergic and inflammatory responses.[3] When activated by histamine, the H1R initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C and subsequent downstream effects.[3] Antagonists that block this receptor, such as Ketotifen, are clinically effective in treating conditions like allergic rhinitis and conjunctivitis.[4][5] Ketotifen itself is a potent H1-receptor antagonist with additional mast cell stabilizing properties.[2][5]
The characterization of novel derivatives, such as the hypothetical compound 9,10-Dioxo Ketotifen, is crucial for identifying new chemical entities with potentially improved affinity, selectivity, or pharmacokinetic profiles. The competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (the "competitor") for a specific receptor.[6] This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor. The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be used to determine the inhibitory constant (Kᵢ), a true measure of the compound's binding affinity.[7]
This application note will use [³H]mepyramine, a widely recognized and validated radioligand for the H1R, to establish a robust protocol for evaluating 9,10-Dioxo Ketotifen.[8][9]
Principle of the Competitive Binding Assay
The assay operates on the principle of competition between three components at equilibrium: the receptor (H1R), a radioligand with known affinity ([³H]mepyramine), and the unlabeled test compound (9,10-Dioxo Ketotifen). A fixed concentration of H1R-containing membranes and [³H]mepyramine are incubated with increasing concentrations of 9,10-Dioxo Ketotifen. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor binding sites. The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound. The radioactivity captured on the filter is then quantified by liquid scintillation counting. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀.
Caption: Experimental workflow for the H1R competitive binding assay.
Step-by-Step Methodology:
-
Plate Setup: Design a 96-well plate layout including wells for Total Binding (0% inhibition), NSB (100% inhibition), and at least 8-10 concentrations of 9,10-Dioxo Ketotifen, all in triplicate. Include a positive control (e.g., Ketotifen) for assay validation.
-
Reagent Preparation:
-
Prepare a fixed concentration of [³H]mepyramine in Assay Buffer equal to its previously determined K𝘥 value.
-
Prepare serial dilutions of 9,10-Dioxo Ketotifen (e.g., from 1 pM to 10 µM) in Assay Buffer containing a constant, low percentage of the vehicle (e.g., 0.1% DMSO).
-
-
Assay Incubation:
-
To all wells, add 50 µL of the appropriate solution: Assay Buffer for Total Binding, 10 µM Mepyramine for NSB, or the 9,10-Dioxo Ketotifen serial dilutions.
-
Add 100 µL of the [³H]mepyramine solution (at K𝘥 concentration) to all wells.
-
Initiate the binding reaction by adding 50 µL of the H1R membrane preparation to all wells.
-
The final assay volume is 200 µL.
-
-
Incubation, Termination, and Quantification: Follow steps 4, 5, and 6 from the Saturation Binding protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of 9,10-Dioxo Ketotifen.
-
Use non-linear regression to fit a sigmoidal dose-response curve (variable slope) to the data to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K𝘥) Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand ([³H]mepyramine).
-
K𝘥 is the dissociation constant of the radioligand, determined from the saturation assay.
-
-
Data Presentation and Interpretation
The results should be tabulated to clearly present the binding parameters. Below is a hypothetical data set for 9,10-Dioxo Ketotifen compared to the parent compound, Ketotifen.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope (n H) |
| Ketotifen (Control) | 1.5 | 0.75 | -1.02 |
| 9,10-Dioxo Ketotifen | 25.8 | 12.9 | -0.98 |
Assay Conditions: [³H]mepyramine was used at its K𝘥 of 1.0 nM.
Interpretation:
-
Kᵢ Value: The Kᵢ is the key metric representing the binding affinity of the test compound. A lower Kᵢ value indicates a higher binding affinity. In this hypothetical example, 9,10-Dioxo Ketotifen (Kᵢ = 12.9 nM) has a lower affinity for the H1R than its parent compound, Ketotifen (Kᵢ = 0.75 nM).
-
Hill Slope (n H): A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a simple bimolecular interaction, which is expected for a competitive antagonist. Slopes significantly different from -1.0 may indicate complex binding mechanisms, such as allosteric modulation or receptor heterogeneity. [10][11]
Conclusion
The protocol described provides a validated and robust method for determining the binding affinity of novel compounds like 9,10-Dioxo Ketotifen at the human H1 receptor. By first establishing the K𝘥 of the radioligand through a saturation experiment, researchers can ensure the accuracy of the Kᵢ value derived from the subsequent competitive assay. This application note serves as a foundational guide, empowering scientists to precisely characterize new chemical entities and advance the development of next-generation H1R-targeted therapeutics.
References
-
Feng, F., Fawcett, J. P., Zhang, H., & Tucker, I. G. (2020). Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Journal of Pharmacy and Pharmacology, 72(4), 507-518. [Link]
-
National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketotifen. Retrieved from [Link]
-
Yurtaeva, A. M., Badalov, A. A., & Kondratyev, M. S. (2025). Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Biophysics, 70(3), 471-482. [Link]
-
Feng, F., Fawcett, J. P., Zhang, H., & Tucker, I. G. (2020). Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. OUCI. Retrieved from [Link]
-
Serafin, W. E., & Austen, K. F. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Immunology, 139(6), 1934-1940. [Link]
-
Sykes, D. A., & Charlton, S. J. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Cell‐based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Request PDF. Retrieved from [Link]
-
Leonardi, A., & Motterle, L. (2021). Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease. Current Opinion in Allergy and Clinical Immunology, 21(5), 514-521. [Link]
-
ResearchGate. (n.d.). Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review. Request PDF. Retrieved from [Link]
-
Grant, S. M., & Goa, K. L. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412-448. [Link]
-
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 176(14), 2392-2405. [Link]
-
de Graaf, C., Lenselink, E. B., & Leurs, R. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(15), 7234-7248. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Ketotifen (oral route). Retrieved from [Link]
-
Kim, M., Jeong, J., Kim, D., Lee, S., & Cho, A. E. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Physical Chemistry Chemical Physics, 27(22), 15306-15316. [Link]
-
Small Molecule Pathway Database (SMPDB). (2017). Ketotifen H1-Antihistamine Action. Retrieved from [Link]
-
Li, H., Zhang, Y., & Liu, C. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 17(22), 2569-2574. [Link]
-
Oregon Association of Naturopathic Physicians. (2024). All About Ketotifen. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Ketotifen Analyzed by HPLC - AppNote. Retrieved from [Link]
-
Wang, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Analytica Chimica Acta, 1337, 342939. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Casadó, V., et al. (2017). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PLoS ONE, 12(10), e0186109. [Link]
-
ResearchGate. (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies. Figure. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oanp.org [oanp.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. multispaninc.com [multispaninc.com]
- 8. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Mast Cell Stabilization Assays: A Detailed Protocol for Evaluating Ketotifen and Its Analogs
Senior Application Scientist Note: This document provides a comprehensive guide for the experimental use of Ketotifen, a potent mast cell stabilizer, in degranulation assays. Initial literature searches did not yield specific data for "9,10-Dioxo Ketotifen," suggesting it may be a novel or less-documented analog. Therefore, this application note establishes a robust, validated framework using the parent compound, Ketotifen. Researchers investigating novel derivatives like 9,10-Dioxo Ketotifen can adapt this protocol as a foundational method for assessing their mast cell-stabilizing potential.
Introduction: The Critical Role of Mast Cell Stabilization
Mast cells are pivotal players in the inflammatory response, acting as key effector cells in allergic reactions and other inflammatory diseases.[1][2] Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation—a process of releasing a host of pre-formed inflammatory mediators from their cytoplasmic granules.[2] These mediators include histamine, proteases (like tryptase and chymase), and various cytokines, which orchestrate the clinical manifestations of allergic and inflammatory conditions.[3][4] Consequently, the inhibition of mast cell degranulation is a critical therapeutic target for a range of pathologies, including asthma, allergic rhinitis, and mast cell activation syndrome (MCAS).[3][5]
Ketotifen has emerged as a cornerstone therapeutic agent due to its dual mechanism of action: it is a potent H1-histamine receptor antagonist and a mast cell stabilizer.[3][6] Its mast cell-stabilizing properties are of particular interest in a research context, as it effectively prevents the release of inflammatory mediators.[5][6][7] The mechanism of this stabilization involves the inhibition of intracellular calcium influx and the prevention of a drop in cyclic-AMP (cAMP) levels, both of which are crucial for the exocytosis of granular contents.[4] This makes Ketotifen an excellent positive control and benchmark compound for in vitro mast cell degranulation assays aimed at identifying novel mast cell-stabilizing agents.
This application note provides a detailed protocol for assessing the inhibitory effect of compounds like Ketotifen on mast cell degranulation, utilizing the widely accepted Rat Basophilic Leukemia (RBL-2H3) cell line as a model system.
Mechanism of Action: Ketotifen's Influence on Mast Cell Signaling
Ketotifen exerts its mast cell-stabilizing effects by intervening in the signaling cascade that leads to degranulation. A key aspect of its action is the modulation of intracellular enzymatic activities.[1] It has been shown to influence adenylate cyclase and phosphodiesterase activities, leading to an accumulation of intracellular cAMP.[1] Elevated cAMP levels are known to inhibit mast cell degranulation. Furthermore, Ketotifen is understood to interfere with calcium signaling, a critical downstream event following FcεRI cross-linking.[4][8] By preventing the rapid influx of extracellular calcium, it effectively halts the final steps of granule fusion with the plasma membrane and subsequent mediator release.
Experimental Protocol: Mast Cell Degranulation Assay
This protocol details an in vitro assay to quantify the inhibitory effect of a test compound (e.g., Ketotifen or its analogs) on IgE-mediated mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
I. Materials and Reagents
-
Cell Line: RBL-2H3 cells
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Sensitizing Antibody: Mouse anti-DNP IgE
-
Antigen: Dinitrophenyl-human serum albumin (DNP-BSA)
-
Assay Buffer: Tyrode's buffer (pH 7.4)
-
Test Compound: Ketotifen (or 9,10-Dioxo Ketotifen) dissolved in an appropriate vehicle (e.g., DMSO, followed by dilution in assay buffer)
-
Lysis Buffer: 0.2% Triton X-100 in Tyrode's buffer[10]
-
Substrate Solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)
-
Stop Solution: Glycine-carbonate buffer (pH 10.7)[8]
-
Positive Control for Degranulation: Compound 48/80 or a calcium ionophore (e.g., A23187)[3][11]
-
Apparatus: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (405 nm).
II. Step-by-Step Methodology
Day 1: Cell Seeding and Sensitization
-
Culture RBL-2H3 cells in T-75 flasks until they reach approximately 80% confluency.[9]
-
Harvest the cells using trypsin and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5-10 x 10³ cells per well in 100 µL of culture medium.
-
Add anti-DNP IgE to each well to a final concentration of 0.1 µg/mL for sensitization.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Incubation and Degranulation Induction
-
The following day, gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's buffer to remove unbound IgE and culture medium.
-
Prepare serial dilutions of the test compound (Ketotifen) in Tyrode's buffer. Also, prepare solutions for the positive control (e.g., Compound 48/80) and a vehicle control.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.[12]
-
To induce degranulation, add 50 µL of DNP-BSA (final concentration 100 ng/mL) to all wells except for the negative control and total release wells.[8]
-
To the negative control wells (spontaneous release), add 50 µL of Tyrode's buffer.
-
To the total release wells, add 50 µL of 0.2% Triton X-100 lysis buffer.[10]
-
Incubate the plate at 37°C for 1 hour to allow for degranulation.[8]
Day 3: Quantification of β-Hexosaminidase Release
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 90 minutes.[9]
-
Stop the enzymatic reaction by adding 150 µL of the stop solution to each well.[9]
-
Read the absorbance at 405 nm using a microplate reader.[3]
III. Data Analysis and Interpretation
The percentage of β-hexosaminidase release, which corresponds to the extent of degranulation, is calculated as follows:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
The inhibitory effect of the test compound is then determined by comparing the percentage of degranulation in the presence of the compound to the vehicle control (antigen-stimulated). An IC50 value (the concentration of the compound that inhibits 50% of degranulation) can be calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
IV. Expected Results
The following table provides a representative dataset for a mast cell degranulation assay with Ketotifen.
| Treatment Group | Test Compound Conc. | Mean OD 405nm | % Degranulation | % Inhibition |
| Spontaneous Release (No Antigen) | - | 0.150 | 0% | N/A |
| Total Release (Triton X-100) | - | 1.250 | 100% | N/A |
| Vehicle Control (Antigen only) | 0 µM | 0.980 | 75.5% | 0% |
| Ketotifen | 0.1 µM | 0.650 | 45.5% | 40% |
| Ketotifen | 1 µM | 0.350 | 18.2% | 76% |
| Ketotifen | 10 µM | 0.180 | 2.7% | 96% |
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the mast cell degranulation assay.
Simplified Mast Cell Degranulation Signaling Pathway and Ketotifen's Point of Intervention
Caption: Ketotifen's inhibition of mast cell degranulation.
Troubleshooting and Considerations
-
High Background (Spontaneous Release): This may indicate unhealthy cells or the presence of aggregates in the IgE solution. Ensure cells are healthy and not over-confluent. Centrifuge the IgE stock at high speed before use to remove aggregates.
-
Low Signal (Antigen-Stimulated Release): This could be due to inactive antigen or IgE, insufficient sensitization time, or an issue with the cell line's responsiveness. Titrate antigen and IgE concentrations and check the viability and passage number of the RBL-2H3 cells.
-
Compound Solubility: If the test compound is not fully soluble in the assay buffer, it may precipitate and interfere with the assay. Use a low concentration of a non-toxic solvent like DMSO and ensure the final concentration in the well is not cytotoxic.
-
Assay Variability: To minimize variability, perform washes gently to avoid cell detachment and use a multichannel pipette for simultaneous additions of reagents.
Conclusion
The protocol described provides a reliable and reproducible method for assessing the mast cell stabilizing properties of Ketotifen and can be readily adapted for the screening and characterization of novel compounds like 9,10-Dioxo Ketotifen. By quantifying the inhibition of β-hexosaminidase release, researchers can effectively determine the potency of new chemical entities in preventing mast cell degranulation, a critical step in the development of new therapies for allergic and inflammatory diseases.
References
Sources
- 1. Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medycynawet.edu.pl [medycynawet.edu.pl]
- 3. oanp.org [oanp.org]
- 4. The Mast Cell Stabilizer Ketotifen Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 6. Ketotifen - Wikipedia [en.wikipedia.org]
- 7. hdrx.com [hdrx.com]
- 8. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. drugs.com [drugs.com]
- 13. Inhibition of Mast Cell Degranulation in Atopic Dermatitis by Celastrol through Suppressing MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 9,10-Dioxo Ketotifen in Pharmaceutical Stability Testing
Abstract
This technical guide provides a comprehensive framework for the identification, monitoring, and control of 9,10-Dioxo Ketotifen, a critical degradation product of the active pharmaceutical ingredient (API) Ketotifen. As a known impurity listed in the European Pharmacopoeia, rigorous analysis of 9,10-Dioxo Ketotifen is essential for ensuring the stability, safety, and efficacy of Ketotifen-based drug products. This document outlines the chemical basis for its formation, provides detailed protocols for forced degradation studies to intentionally generate and identify this impurity, and presents a validated, stability-indicating high-performance liquid chromatography (HPLC) method derived from pharmacopeial standards for its accurate quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of pharmaceutical products containing Ketotifen.
Introduction: The Significance of 9,10-Dioxo Ketotifen in Drug Stability
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma.[1] The chemical integrity of Ketotifen, an organic heterotricyclic compound, is paramount to its therapeutic action and safety profile.[2] During manufacturing, storage, and handling, Ketotifen can degrade through various pathways, including oxidation, hydrolysis, and photolysis, leading to the formation of impurities.
One such critical impurity is 9,10-Dioxo Ketotifen, officially designated as Ketotifen Impurity G in the European Pharmacopoeia (EP).[3][4] The formation of this diketone derivative represents a significant chemical transformation of the parent molecule, potentially impacting the drug's efficacy and introducing safety risks. Therefore, a robust analytical strategy to monitor and control the levels of 9,10-Dioxo Ketotifen throughout the product's lifecycle is a regulatory expectation and a scientific necessity.
This application note serves as a practical guide to understanding and managing this specific impurity in the context of pharmaceutical stability testing, in alignment with the principles outlined by the International Council for Harmonisation (ICH).
The Genesis of an Impurity: Formation Pathway of 9,10-Dioxo Ketotifen
The conversion of Ketotifen to 9,10-Dioxo Ketotifen is primarily an oxidative process. The core structure of Ketotifen contains a cyclohepta[1,2-b]thiophen-10-one ring system, which is susceptible to oxidation at the 9th and 10th positions to form a diketone. Studies on the degradation of Ketotifen have indicated that its degradation pathways include oxidation and demethylation in the piperidine ring.[5][6] While the precise mechanism for the formation of the 9,10-dioxo derivative is complex, it is understood to be a product of oxidative stress.
Factors that can accelerate the formation of 9,10-Dioxo Ketotifen include:
-
Exposure to Oxidizing Agents: Contact with peroxides, metal ions, or atmospheric oxygen can promote oxidation.
-
Photodegradation: Ketotifen is known to be sensitive to light, and photodegradation can generate reactive oxygen species (ROS) that, in turn, oxidize the drug molecule.[7][8]
-
Elevated Temperatures: Thermal stress can provide the energy required to initiate and propagate oxidative reactions.
-
pH Conditions: While Ketotifen is moderately stable in acidic to neutral pH, it exhibits greater degradation at alkaline pH.[6][9]
A thorough understanding of these degradation triggers is fundamental to designing effective stability-indicating analytical methods and formulating a stable drug product.
Experimental Protocols
The following protocols are designed to provide a systematic approach to the analysis of 9,10-Dioxo Ketotifen in the context of Ketotifen stability testing.
Protocol 1: Forced Degradation Study for Impurity Profile Generation
Objective: To intentionally degrade Ketotifen under various stress conditions to generate its degradation products, including 9,10-Dioxo Ketotifen, and to establish a comprehensive impurity profile. This study is crucial for demonstrating the specificity of the analytical method.
Materials:
-
Ketotifen Drug Substance
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ketotifen in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with a 50:50 mixture of methanol and water.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with a 50:50 mixture of methanol and water.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with a 50:50 mixture of methanol and water.
-
-
Thermal Degradation:
-
Place the solid Ketotifen drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the stressed solid in a 50:50 mixture of methanol and water to achieve a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the Ketotifen drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve the stressed solid in a 50:50 mixture of methanol and water to achieve a final concentration of approximately 100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method described in Protocol 2.
Caption: Workflow for Forced Degradation of Ketotifen.
Protocol 2: Stability-Indicating HPLC Method for Quantification of 9,10-Dioxo Ketotifen
Objective: To provide a validated HPLC method for the separation and quantification of 9,10-Dioxo Ketotifen (Impurity G) from Ketotifen and its other related substances. This method is adapted from the European Pharmacopoeia monograph for Ketotifen Hydrogen Fumarate.[3]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 4.0 mm x 150 mm. |
| Mobile Phase A | Mix 175 µL of triethylamine in 500 mL of water. |
| Mobile Phase B | Mix 175 µL of triethylamine in 500 mL of methanol. |
| Gradient Program | Time (min) |
| 0 - 12 | |
| 12 - 20 | |
| 20 - 25 | |
| 25 - 26 | |
| 26 - 31 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV Spectrophotometer at 297 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Test Solution: Dissolve 30.0 mg of the Ketotifen substance in a 50:50 mixture of methanol and water and dilute to 100.0 mL with the same solvent mixture.
-
Reference Solution (for Impurity G): A certified reference standard of 9,10-Dioxo Ketotifen (Ketotifen Impurity G CRS) should be used.[4] Dissolve an appropriate amount in methanol and dilute with water to obtain a suitable concentration for system suitability and quantification.
-
System Suitability Solution: Prepare a solution containing both Ketotifen and 9,10-Dioxo Ketotifen to verify the resolution between the two peaks.
System Suitability Requirements:
-
Resolution: The resolution between the peaks for Ketotifen and 9,10-Dioxo Ketotifen must be a minimum of 1.5.
-
Relative Retention Time: The relative retention time for 9,10-Dioxo Ketotifen (Impurity G) is approximately 0.86 with reference to the Ketotifen peak.[3]
Acceptance Criteria:
-
Limit for 9,10-Dioxo Ketotifen (Impurity G): Not more than 0.2%.[3] The calculation should be performed using the peak area from the chromatogram obtained with the test solution and the reference solution, applying a correction factor of 1.36 for Impurity G as specified in the EP monograph.[3]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. Detailed view [crs.edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH | MDPI [mdpi.com]
Application Note: High-Resolution Analytical Strategies for the Separation of Ketotifen and Its Impurities
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the separation and quantification of ketotifen and its process-related and degradation impurities. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). This guide presents detailed, field-proven protocols, data interpretation strategies, and validation principles grounded in authoritative sources to ensure robust and reliable analytical outcomes.
Introduction to Ketotifen and the Imperative of Impurity Profiling
Ketotifen, an H1-antihistamine and mast cell stabilizer, is widely used in the treatment of allergic conditions such as conjunctivitis.[1] Its chemical structure, featuring a piperidine ring, makes it susceptible to degradation through pathways like oxidation and demethylation.[2] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies mandate stringent control over these impurities.
The International Council for Harmonisation (ICH) guidelines classify impurities into organic, inorganic, and residual solvents.[3] Organic impurities are of particular concern as they can arise during synthesis (process-related impurities) or during storage (degradation products). Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]
Common Ketotifen Impurities:
-
Ketotifen Related Compound A: 4-(4H-Benzo[1][5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine[6][7]
-
Ketotifen EP Impurity G (9,10-Dioxo Ketotifen): 4-(1-Methylpiperidin-4-ylidene)-4H-benzo[1][5]cyclohepta[1,2-b]thiophen-9,10-dione[7][8]
-
Oxidation and Demethylation Products: Arising from degradation of the piperidine ring.[2]
High-Performance Liquid Chromatography (HPLC) for Robust Separation
Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical impurity profiling due to its versatility and robustness. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation of ketotifen from its closely related impurities.
Causality in Method Development
-
Stationary Phase: A C8 or C18 column is typically employed. A C8 column, being less hydrophobic than a C18, can sometimes offer better peak shapes for basic compounds like ketotifen and prevent excessive retention.[9][10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is standard.
-
pH Control: The pKa of ketotifen is crucial. Operating the mobile phase at a low pH (e.g., 2.8) ensures that ketotifen, a tertiary amine, is protonated, leading to better peak shape and retention on a reversed-phase column.[9][10] A phosphate buffer is often used for its excellent buffering capacity in this pH range.
-
Ion-Pairing Reagents: While not always necessary, an ion-pairing reagent like triethylamine can be added to the mobile phase to mask residual silanol groups on the silica-based stationary phase, further improving the peak symmetry of basic analytes.
-
-
Detection: Ketotifen has a UV absorbance maximum that allows for sensitive detection. A wavelength of around 297 nm is often used.[9][10]
Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed to be a robust, stability-indicating method for the routine quality control of ketotifen.
2.2.1 Instrumentation and Materials
-
HPLC system with a UV detector
-
C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reagents: Methanol (HPLC grade), Triethylamine phosphate buffer (pH 2.8; 0.04 M), Tetrahydrofuran (HPLC grade), Ketotifen Fumarate reference standard, and known impurity standards.
2.2.2 Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Triethylamine phosphate buffer (pH 2.8; 0.04 M):Tetrahydrofuran (43:55:2, v/v/v)[9] |
| Flow Rate | 1.2 mL/min[9] |
| Detection | UV at 297 nm[9] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | ~7 minutes[9] |
2.2.3 Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Ketotifen Fumarate reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample (e.g., from tablets or syrup) in the mobile phase to a similar concentration as the standard solution.
-
Forced Degradation Samples: Subject the ketotifen sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 30% H2O2, heat, light) and then dilute with the mobile phase.
2.2.4 Step-by-Step Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area reproducibility).
-
Inject the sample solution.
-
Inject the forced degradation samples to demonstrate the specificity of the method.
2.2.5 Data Analysis and Interpretation
-
Identify the ketotifen peak based on the retention time of the standard.
-
Any other peaks are considered impurities.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard.
-
In forced degradation samples, the method is considered stability-indicating if the degradation product peaks are well-resolved from the main ketotifen peak.
UPLC-MS/MS for Enhanced Sensitivity and Identification
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity. This is particularly useful for identifying and quantifying impurities at very low levels.
The UPLC-MS/MS Advantage
-
Speed and Resolution: UPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster separations without compromising resolution.
-
Sensitivity and Specificity: MS/MS detection provides high selectivity and sensitivity, enabling the detection of impurities that may not be visible with a UV detector. It also provides structural information for the identification of unknown impurities.[2][11]
Protocol: A Rapid UPLC-MS/MS Method
This protocol is suitable for the rapid screening and identification of ketotifen impurities.
3.2.1 Instrumentation and Materials
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
UPLC column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid, Ammonium formate, Water (LC-MS grade).
3.2.2 UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mmol/L ammonium formate (pH 3.0)[11] |
| Mobile Phase B | 0.05% formic acid in acetonitrile[11] |
| Gradient | A suitable gradient to elute all compounds of interest. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ketotifen: m/z 310.2 → 96.0[11]; Impurities: to be determined |
3.2.3 Step-by-Step Procedure
-
Optimize MS parameters for ketotifen and known impurities by infusing standard solutions.
-
Develop a UPLC gradient that separates the parent drug from its impurities.
-
Prepare samples as described in the HPLC section, but use LC-MS grade solvents.
-
Acquire data in MRM mode for quantitative analysis and in full scan or product ion scan mode for the identification of unknown impurities.
3.2.4 Rationale for Component Selection
-
Ammonium formate and formic acid: These are volatile mobile phase additives that are compatible with mass spectrometry. They also help to control the pH and improve the ionization efficiency of the analytes.[11]
-
MRM: This detection mode offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[11] This minimizes interference from the sample matrix.
Capillary Electrophoresis: An Orthogonal Approach
Capillary Electrophoresis (CE) is a powerful separation technique that is orthogonal to HPLC. It separates analytes based on their charge-to-size ratio, offering a different selectivity profile.[12] This makes it an excellent complementary technique for impurity profiling.
Protocol: Capillary Zone Electrophoresis (CZE) Method
4.1.1 Instrumentation and Materials
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Reagents: Buffer components (e.g., phosphate, borate), pH modifiers (e.g., HCl, NaOH).
4.1.2 CZE Conditions
| Parameter | Condition |
| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | e.g., Phosphate buffer at low pH |
| Voltage | 15-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV (at a suitable wavelength) |
4.1.3 Step-by-Step Procedure
-
Condition the capillary with a rinse of sodium hydroxide, water, and then the background electrolyte.
-
Inject the sample.
-
Apply the separation voltage.
-
Detect the analytes as they pass the detector window.
Method Validation: Ensuring Trustworthiness
All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[13][14][15]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, resolution > 1.5 |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | e.g., 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of ketotifen and its impurities.
Logic Diagram for Method Selection
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. store.usp.org [store.usp.org]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Ketotifen Fumarate EP Impurity G | 43076-16-0 | SynZeal [synzeal.com]
- 9. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Experimental Design for Assessing Mast Cell Stabilizing Effects of 9,10-Dioxo Ketotifen
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for assessing the mast cell stabilizing properties of 9,10-Dioxo Ketotifen. Mast cells are pivotal in allergic and inflammatory responses, making their stabilization a key therapeutic avenue. This guide outlines the scientific rationale, detailed step-by-step protocols for robust in vitro assays, and methods for data interpretation. A core focus is placed on explaining the causality behind experimental choices to ensure the generation of rigorous and reproducible data.
Introduction: The Rationale for Mast Cell Stabilization
Mast cells are tissue-resident immune sentinels containing granules filled with potent inflammatory mediators, including histamine, proteases, and various cytokines. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, mast cells undergo degranulation, releasing these mediators and driving the pathophysiology of Type I hypersensitivity reactions such as allergic rhinitis, asthma, and anaphylaxis.[1]
Pharmacological stabilization of the mast cell membrane to inhibit or reduce this degranulation process is a validated therapeutic strategy. The well-known drug Ketotifen, for instance, functions not only as an H1-antihistamine but also as a potent mast cell stabilizer.[2] This stabilizing effect is attributed to its ability to attenuate the rise in intracellular calcium that is essential for degranulation. As a derivative of Ketotifen, 9,10-Dioxo Ketotifen is a candidate compound for similar or enhanced mast cell-stabilizing activity.
This guide provides a detailed framework for evaluating this compound using the rat basophilic leukemia (RBL-2H3) cell line. RBL-2H3 cells are a widely accepted and utilized model for studying mast cell degranulation due to their consistent expression of FcεRI and their robust, measurable response to antigenic stimulation.[3][4] The primary endpoint will be the quantification of β-hexosaminidase, a granular enzyme that is co-released with histamine and serves as a reliable marker for degranulation.[3][5]
Foundational Concepts: The Mast Cell Activation Pathway
A clear understanding of the mast cell activation cascade is fundamental to designing experiments that can pinpoint the mechanism of action of a stabilizing compound. The canonical IgE-mediated pathway proceeds as follows:
-
Sensitization: Allergen-specific IgE antibodies bind to the high-affinity FcεRI receptors on the mast cell surface.
-
Antigen Challenge: Subsequent exposure to a multivalent allergen cross-links the receptor-bound IgE.
-
Signal Initiation: This cross-linking activates Src family kinases (e.g., Lyn), which phosphorylate key signaling motifs (ITAMs) within the receptor complex.
-
Signal Amplification: The phosphorylated motifs recruit and activate spleen tyrosine kinase (Syk), which propagates the signal by activating downstream effectors like phospholipase C gamma (PLCγ).
-
Calcium Mobilization: PLCγ generates inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores (the endoplasmic reticulum). This initial release activates store-operated calcium entry (SOCE) channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.
-
Degranulation: The dramatic increase in intracellular Ca²⁺ concentration is the ultimate trigger for the fusion of mediator-containing granules with the cell membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory agents.
A compound like 9,10-Dioxo Ketotifen is hypothesized to interfere with one or more steps in this pathway, ultimately preventing the critical calcium signal required for degranulation.
Diagram: IgE-Mediated Mast Cell Activation Pathway
Caption: Overview of the IgE-mediated signaling cascade leading to mast cell degranulation.
Experimental Workflow: A Step-by-Step Approach
The experimental strategy is designed to be systematic and reproducible. It involves sensitizing RBL-2H3 cells with a specific IgE, pre-treating the cells with 9,10-Dioxo Ketotifen, inducing degranulation with a specific antigen, and then quantifying the extent of degranulation by measuring the activity of released β-hexosaminidase.
Sources
- 1. criver.com [criver.com]
- 2. Mast cell stabilizer ketotifen fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]
- 5. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the synthesis yield and purity of 9,10-Dioxo Ketotifen
Welcome to the technical support center for the synthesis and purification of 9,10-Dioxo Ketotifen. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, improve your yield, and achieve high purity. Our approach is grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis of 9,10-Dioxo Ketotifen
The synthesis of 9,10-Dioxo Ketotifen from Ketotifen involves the selective oxidation of the benzylic methylene group at the C9 position, which is alpha to the existing ketone at C10. A well-established and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1][2][3] This method is particularly suited for converting α-methylene groups of ketones into 1,2-dicarbonyl compounds.[2][3][4]
The core of this process relies on the enol form of Ketotifen attacking the electrophilic selenium center of SeO₂, leading to the formation of the desired α-diketone.[4][5][6] However, as with any chemical synthesis, challenges can arise. This guide will address these potential issues in a comprehensive question-and-answer format.
Proposed Reaction Pathway
Caption: Proposed synthesis of 9,10-Dioxo Ketotifen via Riley oxidation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis and purification of 9,10-Dioxo Ketotifen.
Reaction Monitoring & Execution
Q1: My reaction is sluggish, and I'm observing low conversion of Ketotifen even after prolonged reaction times. What could be the cause?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Temperature: The Riley oxidation typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[1] Ensure your reaction mixture is maintaining a steady reflux. A low temperature will significantly slow down the kinetics.
-
Poor Quality of Selenium Dioxide: Selenium dioxide can absorb moisture over time, which can reduce its reactivity. Use a freshly opened bottle or dry your SeO₂ in an oven before use. Sublimation is also a method for purifying commercial SeO₂.[2][3]
-
Inappropriate Solvent: While 1,4-dioxane is a common solvent for Riley oxidations, other solvents like acetic acid or ethanol can also be used.[1] However, the choice of solvent can influence the reaction rate and selectivity. Ensure your solvent is anhydrous, as excess water can affect the reaction mechanism.
-
Stoichiometry of SeO₂: While a stoichiometric amount (1-1.5 equivalents) of SeO₂ is typically used, an insufficient amount will naturally lead to incomplete conversion.[1]
Q2: I'm observing the formation of a red or black precipitate in my reaction flask. What is it, and should I be concerned?
A2: The formation of a red or black precipitate is expected during a Riley oxidation. This is elemental selenium (Se), a byproduct of the reaction where Se(IV) in SeO₂ is reduced.[4] Its presence is a good indicator that the oxidation is proceeding. However, its fine colloidal nature can sometimes complicate product isolation during work-up.
Yield and Purity Issues
Q3: My crude product has a low yield and appears to be a complex mixture. What are the likely side reactions?
A3: Low yields and complex mixtures can arise from several side reactions:
-
Over-oxidation: While the goal is to form the α-diketone, aggressive reaction conditions (e.g., prolonged heating, large excess of oxidant) can potentially lead to further oxidation and degradation of the product.
-
Oxidation of the Thiophene Ring: Thiophene rings can be susceptible to oxidation under certain conditions, although they are generally more robust than furans. Harsh conditions could lead to the formation of sulfoxides or other degradation products.
-
Oxidation of the Tertiary Amine: Tertiary amines can be oxidized to N-oxides. While SeO₂ is generally selective for the activated methylene group, this side reaction is a possibility.
-
Formation of Byproducts from Solvent: If using a solvent like dioxane, prolonged heating can lead to the formation of peroxide impurities, which might engage in unwanted side reactions.
Q4: How can I improve the purity of my 9,10-Dioxo Ketotifen? The crude product is difficult to purify.
A4: Purifying polar compounds like 9,10-Dioxo Ketotifen (due to the tertiary amine) can be challenging. Here are some strategies:
-
Work-up Procedure: After the reaction, the crude mixture should be filtered to remove the precipitated selenium. A pad of Celite® can be beneficial for removing finely divided selenium. The filtrate can then be subjected to an aqueous work-up to remove any remaining inorganic species.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. Given the basic nature of the product, using a solvent system containing a small amount of a tertiary amine (e.g., triethylamine) can help prevent streaking and improve the separation. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective.
-
Recrystallization: This is an excellent method for final purification if a suitable solvent system can be found.[7][8] Experiment with various solvents to find one in which 9,10-Dioxo Ketotifen is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[9]
Purification Workflow
Caption: A typical workflow for the purification of 9,10-Dioxo Ketotifen.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with selenium dioxide?
A: Selenium dioxide and its byproducts are toxic and should be handled with care in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust and handle any selenium-containing waste according to your institution's safety guidelines.
Q: How can I confirm the formation of 9,10-Dioxo Ketotifen?
A: A combination of spectroscopic techniques is essential for product characterization:
-
Infrared (IR) Spectroscopy: Look for a characteristic strong absorption for the α-diketone carbonyl groups. 1,2-diketones typically show a strong C=O stretching band around 1716 cm⁻¹.[10] The original ketone stretch in Ketotifen will be replaced or accompanied by this new absorption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the C9 methylene protons of Ketotifen.
-
¹³C NMR: A new signal for the newly formed carbonyl carbon at the C9 position will appear in the downfield region (typically >190 ppm), characteristic of ketone/aldehyde carbons.[11][12]
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 9,10-Dioxo Ketotifen. The fragmentation pattern may show characteristic losses, such as the loss of CO, which is common for ketones.[13][14]
Q: Can I use other oxidizing agents for this transformation?
A: While SeO₂ is a classic and effective reagent, other methods for benzylic oxidation exist. However, many common strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are less selective and could potentially cleave the piperidine ring or oxidize the thiophene ring.[15] Milder, more modern catalytic systems using transition metals (e.g., Mn, Ru) with co-oxidants like H₂O₂ or TBHP are also possibilities but would require significant optimization for this specific substrate.[16]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Reference |
| SeO₂ Stoichiometry | 1.0 - 1.5 equivalents | Ensures complete conversion without excessive oxidant.[1] |
| Reaction Temperature | Reflux (e.g., in 1,4-dioxane, ~101 °C) | Provides sufficient energy for the reaction to proceed efficiently.[1] |
| Reaction Time | 4 - 24 hours (monitor by TLC/LC-MS) | Reaction progress can vary based on substrate and conditions. |
| ¹³C NMR Carbonyl Shift | >190 ppm | Characteristic chemical shift for α-diketone carbons.[11][12] |
| IR Carbonyl Stretch | ~1716 cm⁻¹ | Typical stretching frequency for 1,2-diketones.[10] |
Detailed Experimental Protocol: Riley Oxidation of Ketotifen
Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory experiments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ketotifen (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by selenium dioxide (1.2 eq). A small amount of water (e.g., 0.1 eq) can sometimes be beneficial.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the black selenium precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in the troubleshooting section.
References
-
Mąkosza, M., & Winiarski, J. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2083. [Link]
-
Campeau, L. C., et al. (2021). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 143(4), 2038–2045. [Link]
-
Grokipedia. (n.d.). Riley oxidation. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Selenium-Dioxide. [Link]
-
YouTube. (2022). Riley Oxidation. [Link]
-
Wikipedia. (n.d.). Riley oxidation. [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]
-
NROChemistry. (n.d.). Riley Oxidation. [Link]
-
Scribd. (n.d.). Oxidising agent. [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. [Link]
-
YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Link]
-
Molecules. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
Wikipedia. (n.d.). Selenium dioxide. [Link]
-
ResearchGate. (n.d.). Diketone NMR spectral data. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
Angewandte Chemie International Edition. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. [Link]
-
Chemistry Steps. (n.d.). Ketone infrared spectra. [Link]
-
University of Massachusetts Boston. (n.d.). experiment #2 - synthesis and recrystallization of dibenzalacetone. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]
-
CSIRO Publishing. (1968). Mass spectra of α-diketones. I. Non-enolized α-diketones. Australian Journal of Chemistry, 21(5), 1247-1256. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
ResearchGate. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
- Google Patents. (1943).
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
YouTube. (2023). Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position. [Link]
-
ChemTalk. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
Journal of Organic Chemistry. (2001). An unusual oxidation of a benzylic methylene group by thionyl chloride: a synthesis of 1,3-dihydro-2-[2-(dimethyl-amino)ethyl]-1,3-dioxopyrrolo[3,4-c]acridine derivatives. 66(2), 612-6. [Link]
-
Journal of the American Society for Mass Spectrometry. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. 19(8), 1114-23. [Link]
-
OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Riley Oxidation | NROChemistry [nrochemistry.com]
- 7. employees.oneonta.edu [employees.oneonta.edu]
- 8. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 9. Purification [chem.rochester.edu]
- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. connectsci.au [connectsci.au]
- 15. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
addressing poor solubility of 9,10-Dioxo Ketotifen for in vitro assays
Technical Support Center: 9,10-Dioxo Ketotifen
Welcome to the technical support guide for 9,10-Dioxo Ketotifen. This document provides in-depth troubleshooting strategies and detailed protocols to address the significant challenge of its poor aqueous solubility for in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.
Understanding the Challenge: The Physicochemical Properties of 9,10-Dioxo Ketotifen
9,10-Dioxo Ketotifen is a derivative of Ketotifen, a compound known for its antihistaminic and mast cell stabilizing properties.[1] While the parent compound, Ketotifen, is sparingly soluble in water, its derivatives, including the 9,10-Dioxo variant, often present even greater solubility challenges due to their chemical structure.[2][3] The addition of two ketone groups increases the molecule's rigidity and potential for crystal lattice formation, which can significantly decrease its interaction with water molecules, leading to poor aqueous solubility. This inherent hydrophobicity is the primary hurdle for researchers aiming to prepare homogenous solutions for cell-based or biochemical assays.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving 9,10-Dioxo Ketotifen in my cell culture medium, but it won't go into solution. What should I do?
A: Direct dissolution in aqueous media is highly unlikely to succeed. You must first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final assay medium. The key is to select a solvent that is compatible with your experimental system.
Q2: What is the best organic solvent to start with?
A: Dimethyl sulfoxide (DMSO) is the universally recommended starting point for creating stock solutions of poorly soluble compounds. The parent compound, Ketotifen, is readily soluble in DMSO at concentrations as high as 100 mM.[3] While specific data for 9,10-Dioxo Ketotifen is not as prevalent, its structural similarity suggests DMSO will be an effective solvent.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1% for most cell lines.[4] You can also try a stepwise dilution, adding the DMSO stock to a small volume of media first and then bringing it to the final volume.
Q4: Can I heat the solution to help it dissolve?
A: Gentle warming (e.g., to 37°C) can be attempted, but it should be done with caution as excessive heat can degrade the compound. Sonication is often a more effective and safer alternative for aiding dissolution.
Systematic Troubleshooting Workflow
When initial attempts to solubilize 9,10-Dioxo Ketotifen are unsuccessful, a systematic approach is necessary. The following workflow is designed to guide you from the most common and simplest methods to more advanced techniques.
Caption: Decision tree for solubilizing 9,10-Dioxo Ketotifen.
Detailed Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
This protocol is the first-line approach for preparing 9,10-Dioxo Ketotifen for in vitro experiments.
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
9,10-Dioxo Ketotifen powder (MW: 323.41 g/mol )[5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of 9,10-Dioxo Ketotifen.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 323.41 g/mol * 1000 mg/g = 3.23 mg/mL
-
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Advanced Solubilization using Cyclodextrins
For particularly challenging situations or when the final DMSO concentration must be minimized, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[6][]
Objective: To prepare a 1 mM stock solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
9,10-Dioxo Ketotifen powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of water). Stir until fully dissolved.
-
Add Compound: While stirring the HP-β-CD solution, slowly add 9,10-Dioxo Ketotifen powder to achieve the desired final concentration (e.g., 0.323 mg for 1 mL of a 1 mM solution).
-
Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours. In some cases, overnight stirring may be required for complete complexation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the stock.
-
Storage: Store the cyclodextrin-complexed stock solution at 4°C for short-term use or -20°C for long-term storage.
Data and Reference Tables
Table 1: Recommended Solvents and Assay Concentration Limits
| Solvent/Excipient | Primary Use | Recommended Stock Concentration | Max Final Assay Concentration (General Guideline) | Notes |
| DMSO | Primary Solvent | 10-50 mM | < 0.5% (v/v) [4][8] | Some robust cell lines may tolerate up to 1%. Always run a vehicle control.[9] |
| Ethanol | Co-solvent | 1-10 mM | < 1% (v/v) | Can be more cytotoxic than DMSO. Use with caution. |
| HP-β-Cyclodextrin | Solubilizing Agent | 1-5 mM | Varies by cell type | Forms inclusion complexes to increase aqueous solubility.[10] |
| Pluronic® F-127 | Surfactant | 0.1-1 mM | > Critical Micelle Concentration (CMC) (~0.039 mg/mL)[11] | Forms micelles that encapsulate the compound. |
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow from a prepared stock solution to the final assay plate, emphasizing critical quality control steps.
Caption: Workflow for preparing final assay concentrations.
References
-
PubChem. (n.d.). Ketotifen. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
- Gong, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- ResearchGate. (n.d.).
-
Reddit. (n.d.). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
- Sharma, D., et al. (2021). Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein. RSC Advances.
- ResearchGate. (n.d.).
- de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal.
- ResearchGate. (n.d.).
- European Medicines Agency. (n.d.).
- Li, X., et al. (2017). Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation.
-
ResearchGate. (n.d.). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
- Sharma, D., & Patel, J. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- SciSpace. (n.d.).
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- Jamshaid, F., et al. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. BioTech.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound?
- Catalent. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MySkinRecipes. (n.d.). 10-Deoxo-9,10-dehydro Ketotifen.
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
-
Wikipedia. (n.d.). Ketotifen. Retrieved from [Link]
- Google Patents. (n.d.).
- WuXi AppTec. (2024).
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketotifen fumarate | 34580-14-8 [chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. 9,10-Dioxo Ketotifen | TRC-D486510-10MG | LGC Standards [lgcstandards.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
strategies for purifying 9,10-Dioxo Ketotifen from a complex reaction mixture
Welcome to the technical support center for the purification of complex heterocyclic ketones. This guide is specifically designed for researchers, medicinal chemists, and process development professionals tackling the purification of 9,10-Dioxo Ketotifen or structurally similar compounds from intricate reaction mixtures.
A Note on Nomenclature: The target molecule, "9,10-Dioxo Ketotifen," is not a standard recognized structure in chemical literature. The parent compound, Ketotifen, is a 4,9-dihydro-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one derivative.[3] It possesses a single ketone at the 10-position. A "9,10-Dioxo" structure would represent a significant oxidation product. This guide will address the purification strategies applicable to the parent Ketotifen structure and its potential oxidized derivatives, which may arise as products or impurities in a synthesis campaign.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and concerns during the purification process.
Q1: What are the most probable impurities in my crude reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, for complex molecules like Ketotifen, impurities typically fall into several classes:
-
Unreacted Starting Materials & Reagents: Residual precursors from the final synthetic step.
-
Process-Related Impurities: Byproducts from side reactions. For Ketotifen, this could include isomers, products of over-oxidation (such as hydroxylated species), or demethylated analogues like Norketotifen.[4]
-
Degradation Products: The target molecule may degrade under the reaction, work-up, or even storage conditions.
-
Residual Solvents: Solvents used in the reaction and work-up that are carried through.
Q2: My crude product is a persistent oil and refuses to crystallize. What are my next steps?
A2: "Oiling out" is a common problem when impurities prevent the formation of a stable crystal lattice.
-
First, verify the identity: Confirm the presence of your target compound via LC-MS or ¹H NMR. A significant amount of impurity may be the cause.
-
Attempt a "solvent-out": Dissolve the oil in a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, water) until persistent turbidity is observed.[5] Let it stand, sometimes for days, to see if crystals form.
-
Proceed to chromatography: If crystallization fails, the most reliable next step is column chromatography to remove the impurities that are inhibiting crystallization. The purified fractions can then be subjected to recrystallization.
Q3: My compound appears to be degrading during silica gel chromatography. What are my options?
A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2% v/v), in your eluent and then packing the column.[6] This is highly effective for basic compounds like Ketotifen, which contains a tertiary amine.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography.[6]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.
Q4: How can I effectively remove very polar or very non-polar impurities?
A4:
-
For Highly Polar Impurities (e.g., salts, inorganic reagents): A liquid-liquid extraction is highly effective. Dissolve your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine. This will pull highly polar impurities into the aqueous layer.
-
For Highly Non-Polar Impurities (e.g., grease, non-polar byproducts): A hexane wash can be effective. Triturate your crude solid or oil with cold hexanes. Your more polar target compound should remain as a solid while the non-polar impurities dissolve in the hexanes.
Q5: What is the definitive method to assess the final purity of my compound?
A5: No single method is sufficient. A combination of techniques is required by regulatory bodies and for scientific rigor.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, often capable of detecting impurities down to 0.05%.[7]
-
Nuclear Magnetic Resonance (qNMR): Quantitative ¹H NMR can determine purity against a certified internal standard. It also provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and helps identify the mass of any co-eluting impurities in an LC-MS setup.[8]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of a highly crystalline substance without the need for a reference standard.[9]
Part 2: Troubleshooting Purification Workflows
This section provides a problem-and-solution approach to specific experimental challenges.
Workflow 1: Recrystallization
-
Issue: Very low recovery of the purified product after recrystallization.
-
Probable Cause & Solution:
-
Excess Solvent: You may have used too much solvent to dissolve the crude material. The goal is to create a saturated solution at high temperature. Try reducing the initial volume of solvent.
-
Solubility in Cold Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent system is needed.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or precipitation, trapping impurities.[10] Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
-
-
Issue: The product precipitates as an oil, not crystals, upon cooling.
-
Probable Cause & Solution:
-
High Impurity Level: The impurities are preventing lattice formation. The material requires a preliminary purification step like column chromatography.
-
Supersaturation is too high: The solution is too concentrated. Re-heat the mixture to redissolve the oil and add a small amount of additional solvent (1-5% more) before attempting to cool again.[10]
-
-
Workflow 2: Flash Column Chromatography
-
Issue: Your target compound is not eluting from the column.
-
Probable Cause & Solution:
-
Solvent Polarity is Too Low: The eluent is not polar enough to move the compound. Gradually increase the polarity of your solvent system.[6]
-
Irreversible Adsorption/Decomposition: The compound may be strongly binding to or decomposing on the silica. Test the compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, you must use a deactivated column or a different stationary phase.[6]
-
-
-
Issue: All fractions are contaminated, and there is poor separation between the product and an impurity.
-
Probable Cause & Solution:
-
Improper Solvent System: The chosen eluent does not provide sufficient resolution. Re-optimize the solvent system using TLC, aiming for a ∆Rf of at least 0.2 between the target and the impurity.
-
Column Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material) for good separation.
-
Poor Packing: Channels in the column bed can lead to band broadening and poor separation. Ensure the column is packed uniformly without any cracks or air bubbles.
-
-
Part 3: Visualization of Purification Strategy
A logical approach is key to efficient purification. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purifying Ketotifen derivatives.
Part 4: Experimental Protocols
These protocols provide a starting point for purification. Optimization will be required based on the specific impurity profile of your mixture.
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is suitable for compounds like Ketotifen that are moderately polar solids.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin within 20-30 minutes.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (a 1:1 mixture of ethyl acetate/hexane is often effective) to remove residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is designed to remove impurities with different polarities.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.3-0.4 for the target compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected eluent. A typical slurry packing method is recommended to avoid air bubbles.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add the silica, and evaporate the solvent completely. Load the resulting dry powder evenly onto the top of the packed column.
-
Elution: Begin elution with the selected solvent system, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Data Summary Table
The following table provides starting points for solvent selection in purification.
| Purification Method | Compound Polarity | Recommended Solvents/Systems (Starting Point) |
| Recrystallization | Moderately Polar | Ethyl Acetate, Acetone, Isopropanol/Water, Ethanol[3][5] |
| Normal Phase Chromatography | Moderately Polar | Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) |
| Reversed-Phase Chromatography | Polar to Non-Polar | Acetonitrile/Water (with 0.1% TFA or Formic Acid), Methanol/Water |
Part 5: Troubleshooting Logic Diagram
When a purification fails, a systematic approach is needed to diagnose the problem.
Caption: Troubleshooting logic for failed purification attempts.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link]
- Polivka, Z., et al. (1989). 4H-benzo(4,5)cyclohepta(1,2-b)thiophenes and 9,10-dihydro derivatives-sulfonium analogues of pizotifen and ketotifen; chirality of ketotifen; synthesis of the 2-bromo derivative of ketotifen. Collection of Czechoslovak Chemical Communications, 54, 2443-2469. (Note: A direct link to the full text may require a subscription. The patent documents citing this article are more accessible).
-
St-Onge, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56895. Available at: [Link]
- U.S. Patent No. 7,872,025. (2011). Optically active isomers of ketotifen and therapeutically active metabolites thereof. Google Patents.
-
Giebułtowicz, J., et al. (2013). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica, 70(6), 951-959. Available at: [Link]
- Waldvogel, et al. (1976). Helvetica Chimica Acta, 59, 866-877. (Note: This is a primary synthesis reference cited in patents. Access may require a library subscription).
-
Aurora Pro Scientific (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144-1151. Available at: [Link]
-
ALWSCI (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Darwish, I. A., et al. (2012). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Journal of Analytical Methods in Chemistry, 2012, 841347. Available at: [Link]
-
Creative Chemistry (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MB-Lab (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Wikipedia (2023). Ketotifen. Available at: [Link]
-
CPL (2023). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]
Sources
- 1. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ketotifen - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. chem.libretexts.org [chem.libretexts.org]
photostability testing and degradation pathways of 9,10-Dioxo Ketotifen
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the photostability testing of Ketotifen and the characterization of its degradation pathways, with a particular focus on impurities such as 9,10-Dioxo Ketotifen. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experimental work, ensuring the integrity and robustness of your findings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ketotifen and why is its photostability a critical parameter?
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1] It is primarily used in the treatment of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[2] The chemical structure of Ketotifen is 4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[3][4]cyclohepta[1,2-b]thiophen-10-one.[5][6]
Photostability is a crucial quality attribute for any pharmaceutical compound. Exposure to light can induce photochemical reactions, leading to the degradation of the active pharmaceutical ingredient (API). This degradation can result in a loss of potency and the formation of potentially toxic byproducts. For topical formulations of Ketotifen, such as eye drops, the risk of photodegradation is particularly high, making rigorous photostability testing essential.
Q2: What are the primary factors that influence the photodegradation of Ketotifen?
The photodegradation of Ketotifen is significantly influenced by pH.[4] Research has shown that Ketotifen's stability to light varies considerably in solutions of different pH values:
-
Acidic and Neutral pH (3.0 and 7.0): Ketotifen is moderately unstable when exposed to UV/Vis light.[4]
-
Alkaline pH (10.0): Ketotifen is extremely sensitive to light at this pH, showing almost complete degradation under certain conditions.[4]
The degradation process generally follows pseudo-first-order kinetics.[4] Therefore, controlling the pH of the formulation is a key strategy for mitigating photodegradation.
Q3: What are the known photodegradation products of Ketotifen, including 9,10-Dioxo Ketotifen?
Forced degradation studies have identified several photodegradation products of Ketotifen. The primary degradation pathways involve oxidation and demethylation of the piperidine ring .[7][8]
One notable degradation product is 9,10-Dioxo Ketotifen , which is recognized as Ketotifen EP Impurity G .[9] This impurity is a diketone derivative of Ketotifen. Other identified photodegradants include:
-
KET-P1, KET-P2, and KET-P3: These are products resulting from the oxidation of the piperidine ring.
-
At pH 3.0, oxidation of the methyl substituent to a formyl group has been observed (KET-P2).
-
At pH 7.0, demethylation of the nitrogen atom in the piperidine moiety occurs (KET-P3).
The liver also metabolizes ketotifen through oxidation and demethylation, primarily by CYP3A4 enzymes, into metabolites like norketotifen and 10-hydroxyketotifen.[2]
Q4: What are the recommended analytical techniques for photostability studies of Ketotifen?
A combination of chromatographic and spectrometric techniques is essential for comprehensive photostability testing:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the remaining Ketotifen after light exposure and for monitoring the appearance of degradation products.[3]
-
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique is indispensable for the structural elucidation and identification of unknown degradation products.[4][7] The fragmentation patterns observed in MS/MS provide the necessary information to propose degradation pathways.
Q5: Where can I find the official regulatory guidelines for conducting photostability testing?
The internationally harmonized guidelines for photostability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The relevant guideline is ICH Q1B: Photostability Testing of New Drug Substances and Products .[8][10] This document outlines the recommended light sources, exposure levels, and procedures for both drug substances and drug products.[10]
Section 2: Troubleshooting Guide
Problem 1: I am observing inconsistent and irreproducible degradation rates in my photostability experiments.
-
Possible Cause 1: pH Variability.
-
Scientific Rationale: As established, Ketotifen's photodegradation is highly pH-dependent.[4] Minor shifts in the pH of your sample solutions can lead to significant differences in degradation kinetics.
-
Solution: Ensure that your buffers are prepared accurately and have sufficient buffering capacity. Verify the pH of each sample solution before and after the experiment.
-
-
Possible Cause 2: Fluctuations in Light Source.
-
Scientific Rationale: The intensity and spectral output of the light source must be consistent throughout the experiment and between different runs.
-
Solution: Regularly calibrate your photostability chamber's light source using a calibrated radiometer or lux meter. For confirmatory studies, ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
-
Possible Cause 3: Temperature Variations.
-
Scientific Rationale: Photochemical reactions can be influenced by temperature. Inconsistent temperature control can introduce variability.
-
Solution: Use a temperature-controlled photostability chamber. Always include a "dark" control sample, stored at the same temperature but protected from light (e.g., wrapped in aluminum foil), to distinguish between thermal and photodegradation.[9]
-
Problem 2: I am having difficulty separating Ketotifen from its degradation products using HPLC.
-
Possible Cause 1: Suboptimal Mobile Phase.
-
Scientific Rationale: The polarity and pH of the mobile phase are critical for achieving good chromatographic resolution.
-
Solution: Systematically optimize your mobile phase. For reverse-phase HPLC, try varying the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. A gradient elution may be necessary to resolve both early and late-eluting peaks.
-
-
Possible Cause 2: Inappropriate Column Selection.
-
Scientific Rationale: The choice of stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) and particle size will significantly impact selectivity and efficiency.
-
Solution: Screen different column chemistries. For complex mixtures of parent drug and impurities, a high-resolution column with a smaller particle size (e.g., < 3 µm) is often beneficial.
-
Problem 3: My UPLC-MS/MS data for the degradation products is noisy or difficult to interpret.
-
Possible Cause 1: Ion Suppression.
-
Scientific Rationale: Components of your sample matrix or mobile phase (e.g., non-volatile buffers) can interfere with the ionization of your analytes in the mass spectrometer source, leading to reduced sensitivity.
-
Solution: Ensure your sample preparation is adequate to remove interfering matrix components. Use volatile mobile phase additives like formic acid or ammonium formate. If ion suppression is still an issue, consider sample dilution or a more rigorous sample clean-up procedure.
-
-
Possible Cause 2: In-source Fragmentation.
-
Scientific Rationale: If the energy in the ion source is too high, your parent ion may fragment before it reaches the mass analyzer, complicating the interpretation of your MS1 spectrum.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to achieve a stable and abundant parent ion signal with minimal in-source fragmentation.
-
Section 3: Experimental Protocols
Protocol 1: ICH Q1B-Compliant Photostability Testing of Ketotifen in Solution
-
Preparation of Solutions:
-
Prepare buffered solutions of Ketotifen at pH 3.0, 7.0, and 10.0 at a known concentration (e.g., 0.1 mg/mL).
-
Use high-purity solvents and buffer components.
-
-
Sample Setup:
-
For each pH, dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
-
Prepare a corresponding "dark" control for each sample by wrapping the container completely in aluminum foil.[9]
-
-
Light Exposure:
-
Place the samples in a validated photostability chamber that complies with ICH Q1B light source options (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[9]
-
Place the dark controls alongside the exposed samples to ensure they experience the same thermal conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each sample and the dark controls.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of Ketotifen and the profile of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess any changes in physical properties, such as appearance or color.
-
Experimental Workflow for Photostability Testing
Caption: Workflow for ICH Q1B photostability testing of Ketotifen.
Section 4: Data Presentation
Table 1: Summary of Ketotifen Photodegradation at Different pH Values
| pH | Light Sensitivity | Observed Degradation (at max. irradiation) | Key Observations |
| 3.0 | Moderately Labile | ~14.6%[3] | Oxidation of the piperidine ring and methyl group.[7][8] |
| 7.0 | Moderately Labile | ~19.3%[3] | Demethylation of the piperidine nitrogen.[7][8] |
| 10.0 | Extremely Labile | ~100% (at lower light dose)[3] | Extensive degradation with the appearance of multiple degradation products.[3] |
Section 5: Visualizations
Proposed Photodegradation Pathway of Ketotifen
The primary photodegradation of Ketotifen occurs at the N-methylpiperidine moiety through oxidation and demethylation reactions, which are influenced by the pH of the medium.
Caption: Proposed photodegradation pathways of Ketotifen.
Section 6: References
-
Ketotifen. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Polivka, Z., et al. (1989). 4H-benzo(4,5)cyclohepta(1,2-b)thiophenes and 9,10-dihydro derivatives-sulfonium analogues of pizotifen and ketotifen; chirality of ketotifen; synthesis of the 2-bromo derivative of ketotifen. Collect. Czech. Chem. Commun., 54, 2443-2469.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved January 27, 2026, from [Link].
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Retrieved January 27, 2026, from [Link]
-
Allmpus. (n.d.). Ketotifen Hydrogen Fumarate. Retrieved January 27, 2026, from [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Retrieved January 27, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of ketotifen. Retrieved January 27, 2026, from [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. Retrieved January 27, 2026, from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 27, 2026, from [Link]
Sources
- 1. Ketotifen Fumarate (HC-20511) | Histamine Receptor inhibitor | allergic symptoms| noncompetitive H1-antihistamine|CAS 34580-14-8 | HC20511; Ketotifene, Zaditor, Zaditen, Ketotiphen| InvivoChem [invivochem.com]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Jagiellonian University Repository [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. allmpus.com [allmpus.com]
- 10. GSRS [precision.fda.gov]
overcoming matrix effects in bioanalytical assays for 9,10-Dioxo Ketotifen
Welcome to the technical support center for the bioanalysis of 9,10-Dioxo Ketotifen. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this metabolite in biological matrices. As a ketone metabolite of the well-known antihistamine Ketotifen, 9,10-Dioxo Ketotifen presents unique challenges in LC-MS/MS-based bioassays, primarily due to its susceptibility to matrix effects.[1][2][3]
This guide provides in-depth, troubleshooting-focused FAQs and protocols to help you identify, understand, and overcome these challenges, ensuring the development of robust and reliable bioanalytical methods in line with global regulatory standards.[4][5]
Understanding the Core Challenge: Matrix Effects
Matrix effects are a primary concern in LC-MS/MS bioanalysis, occurring when co-eluting compounds from the biological sample interfere with the ionization of the target analyte.[6][7] This interference can lead to ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the assay.[8][9] Endogenous components like phospholipids, proteins, and salts are common culprits.[8] For a molecule like 9,10-Dioxo Ketotifen, achieving clean extracts and consistent ionization is paramount for reliable quantification.
Below is a logical workflow for troubleshooting unexpected results that may be linked to matrix effects.
Caption: Troubleshooting workflow for matrix effect investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 9,10-Dioxo Ketotifen signal is significantly lower in plasma samples compared to the neat standard solution, and my assay has poor precision. What is the likely cause?
A1: Senior Application Scientist Insights
This is a classic symptom of ion suppression , a specific type of matrix effect.[10] When analyzing biological samples, endogenous components like phospholipids can co-elute with your analyte of interest. In the electrospray ionization (ESI) source of your mass spectrometer, these interfering molecules compete with 9,10-Dioxo Ketotifen for the available charge and for access to the droplet surface, which is necessary for efficient transition into the gas phase.[6][11] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal, poor sensitivity, and high variability.[8][9]
The first step is to quantitatively confirm the presence and extent of the matrix effect. Regulatory bodies like the FDA and EMA mandate this assessment during method validation.[4][12][13]
Actionable Protocol: Quantitative Assessment of Matrix Effect
This experiment, based on the principles outlined by Matuszewski et al., allows you to isolate and measure the impact of the matrix on your analyte's signal.[14]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 9,10-Dioxo Ketotifen and its internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike 9,10-Dioxo Ketotifen and IS into the extracted matrix after the final evaporation step, just before reconstitution.
-
Set C (Standard Spiked Sample): Spike 9,10-Dioxo Ketotifen and IS into blank plasma before extraction and process as usual.
-
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 means no matrix effect.
-
The IS-normalized MF should be close to 1 to ensure the IS is effectively compensating for the matrix effect.
-
-
Acceptance Criteria: According to the ICH M10 guideline, for each matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%.[13]
Q2: I've confirmed a significant matrix effect. What is the most effective way to eliminate it?
A2: Senior Application Scientist Insights
Improving your sample preparation is the most powerful strategy to combat matrix effects.[10][15][16] The goal is to selectively remove interfering endogenous components, particularly phospholipids, while maximizing the recovery of 9,10-Dioxo Ketotifen. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: Comparison of common sample preparation techniques.
Comparative Analysis of Sample Preparation Techniques
| Technique | Principle | Effectiveness for 9,10-Dioxo Ketotifen | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Likely insufficient. While it removes proteins, it does not effectively remove phospholipids, a primary source of ion suppression.[17] | Fast, simple, inexpensive. | Produces a "dirty" extract, leading to significant matrix effects and potential instrument contamination.[17] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH. | A good option. By carefully selecting the organic solvent and adjusting the sample pH, you can selectively extract the neutral or uncharged form of 9,10-Dioxo Ketotifen, leaving polar interferences (salts, phospholipids) in the aqueous phase.[15] | Cleaner extracts than PPT, good recovery possible. | Can be labor-intensive, requires large solvent volumes, may form emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highly Recommended. SPE offers the highest degree of selectivity. A mixed-mode or polymer-based sorbent can be used to specifically bind 9,10-Dioxo Ketotifen while washing away proteins, salts, and phospholipids. | Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration.[10][18] | Higher cost per sample, requires more method development. |
Actionable Protocol: Generic Solid-Phase Extraction (SPE) for 9,10-Dioxo Ketotifen
(This is a starting template; optimization of sorbent and solvents is required.)
-
Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water (removes salts and polar interferences).
-
Wash 2: 1 mL of methanol (removes phospholipids and less polar interferences).
-
-
Elution: Elute 9,10-Dioxo Ketotifen with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution from the cation exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
Q3: I've improved my sample cleanup with SPE, but I still see some ion suppression. What other method parameters can I adjust?
A3: Senior Application Scientist Insights
If matrix effects persist after optimizing sample preparation, the next step is to refine your chromatographic separation. The goal is to achieve temporal separation between the elution of 9,10-Dioxo Ketotifen and any remaining interfering compounds.[6][16]
Key Chromatographic Strategies:
-
Increase Chromatographic Resolution:
-
Use a Longer Column or Smaller Particle Size: This increases the efficiency of the separation, providing more space between peaks.
-
Optimize the Gradient: A shallower gradient around the elution time of your analyte can resolve it from closely eluting interferences.[16]
-
-
Employ a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the run (which often contains salts and highly polar interferences) to waste instead of the mass spectrometer source.
-
Consider HILIC Chromatography: If your analyte is sufficiently polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase. In HILIC, phospholipids are typically not retained and elute at the beginning of the run, well away from most analytes. A recent method for the parent drug, Ketotifen, successfully used a HILIC column.[3]
Instrumental and Analytical Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[15] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression or enhancement. This ensures that the analyte/IS peak area ratio remains constant, leading to accurate quantification even if the absolute signal intensity varies.
-
Sample Dilution: A simple but effective method is to dilute the sample with a suitable buffer or solvent.[14][19] This reduces the concentration of all matrix components, but it also reduces the analyte concentration, so this approach is only feasible if your assay has sufficient sensitivity.[6]
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. (n.d.). Chromatography Online. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Separation Science, powered by Chromatography Online. [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? - SCIEX. (2023, September 25). SCIEX. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]
- US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents. (n.d.).
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). [Link]
-
Ketotifen | C19H19NOS | CID 3827 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015, October 14). YouTube. [Link]
-
Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form: A Precision RP-HPLC Validation Study. (n.d.). [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19). AMSbiopharma. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.). Chromatography Online. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]
-
Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - MDPI. (2024, September 23). MDPI. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency. [Link]
-
RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF KETOTIFEN FUMARATE AND THEOPHYLLINE IN BULK AND COMBINED DOSAGE FORM - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Ketotifen - Wikipedia. (n.d.). Wikipedia. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC - NIH. (2025, October 29). National Center for Biotechnology Information. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
Sources
- 1. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 2. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. eijppr.com [eijppr.com]
- 13. fda.gov [fda.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Storage Conditions to Prevent 9,10-Dioxo Ketotifen Degradation
Version: 1.0
Introduction
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[1] The chemical integrity of Ketotifen, an organic heterotricyclic compound, is critical to its therapeutic efficacy and safety.[1] A key challenge in the manufacturing and storage of Ketotifen-containing products is its degradation into various impurities, with the 9,10-Dioxo Ketotifen derivative being a significant concern. This diketone is a product of oxidation, and its presence indicates a loss of active pharmaceutical ingredient (API) and a potential alteration of the product's safety profile.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of Ketotifen to 9,10-Dioxo Ketotifen. It offers a combination of frequently asked questions for rapid issue resolution and in-depth troubleshooting guides for systematic investigation, all grounded in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is 9,10-Dioxo Ketotifen and how is it formed?
A1: 9,10-Dioxo Ketotifen is an oxidative degradation product of Ketotifen. Its formation involves the oxidation of the piperidine ring of the Ketotifen molecule.[2][3][4] This chemical reaction is primarily driven by exposure to atmospheric oxygen and can be accelerated by other environmental factors such as light, elevated temperature, and high pH.
Q2: Why is it important to control the formation of 9,10-Dioxo Ketotifen?
A2: Controlling the formation of any degradant is a critical aspect of drug development and quality control. Specifically for 9,10-Dioxo Ketotifen, its presence signifies a direct loss of the Ketotifen API, which can reduce the product's potency. Furthermore, all degradation products must be assessed for their potential toxicological effects. Regulatory bodies like the FDA and EMA, following ICH guidelines, require that impurities and degradation products be identified, quantified, and controlled within strict limits.
Q3: What are the initial signs that 9,10-Dioxo Ketotifen might be forming in my sample?
A3: Analytically, the primary sign is the appearance of a new peak in your reversed-phase HPLC chromatogram, which is typically more polar than the parent Ketotifen peak and thus has a shorter retention time. Visually, depending on the concentration and formulation, you might observe a slight change in the color of the solution over time, although this is not a reliable or sensitive indicator. A validated, stability-indicating HPLC method is the required tool for detection and quantification.[5][6][7]
Q4: What are the general recommended storage conditions for Ketotifen Fumarate?
A4: For many commercial Ketotifen Fumarate ophthalmic solutions, the recommended storage temperature is between 4°C and 25°C (39°F to 77°F).[8][9][10] Some products specify storage at controlled room temperature, 20°C to 25°C (68°F to 77°F).[11] It is crucial to also protect the substance from light and moisture.
In-Depth Troubleshooting Guides
This section addresses specific issues you may encounter during your stability studies or sample storage.
Scenario 1: You are observing a consistent increase in 9,10-Dioxo Ketotifen in your stability samples, even under recommended long-term conditions (e.g., 25°C/60% RH).
Q: What are the most probable causes and how can I investigate them?
A: This issue points to a vulnerability in your formulation or packaging to oxidative degradation under standard conditions. The primary drivers are oxygen and potentially light, even at low levels.
Causality & Investigation Strategy:
-
Headspace Oxygen: The oxygen present in the headspace of your primary container is the most likely culprit. Even a small amount can be sufficient to initiate degradation over a long study.
-
Troubleshooting Step: Design an experiment to compare samples packaged with an inert gas headspace (e.g., Nitrogen or Argon) against your standard air-headspace samples. If the inerted samples show significantly less degradation, you have confirmed that atmospheric oxygen is the primary driver.
-
-
Container Closure Permeability: Your container closure system (e.g., bottle, cap, liner) may be permeable to oxygen, allowing ingress from the external environment over time.
-
Troubleshooting Step: Review the material specifications for your packaging components. Materials like high-density polyethylene (HDPE) have known oxygen transmission rates. Consider testing a more impermeable packaging system, such as a glass vial with a high-quality elastomeric stopper or a foil-laminated pouch as secondary packaging.
-
-
Photostability: Low-level, ambient light exposure during sample handling or storage in chambers with glass doors can contribute to photo-oxidation over months.
-
Troubleshooting Step: As per ICH Q1B guidelines, conduct a confirmatory photostability study.[12] Compare samples stored in the dark (e.g., wrapped in aluminum foil) versus those exposed to controlled light conditions. If the light-exposed samples degrade faster, light protection is critical. Consider using amber or opaque packaging.
-
Scenario 2: Your accelerated stability study (e.g., 40°C/75% RH) shows a rapid and unacceptable formation of 9,10-Dioxo Ketotifen.
Q: How can I determine if this is due to temperature, humidity, or a synergistic effect?
A: Accelerated conditions are designed to increase the rate of chemical degradation.[13][14] The key is to decouple the influence of each environmental factor.
Causality & Investigation Strategy:
-
Thermal Stress vs. Oxidative Stress: High temperature accelerates all chemical reactions, including oxidation. The increased energy in the system makes the reaction between Ketotifen and available oxygen more favorable.
-
Troubleshooting Step: Design a matrixed study. Place samples in ovens at 40°C but with two different conditions: one set at ambient humidity (<25% RH) and another at 75% RH. This helps differentiate purely thermal degradation from hydrolysis or humidity-enhanced oxidation.
-
-
pH Sensitivity: Ketotifen shows significantly increased degradation at pH values of 10 and above.[2][3][4][15] If your formulation buffer has a pKa that shifts with temperature, the pH could be rising into an unstable range at 40°C.
-
Excipient Interaction: An excipient in your formulation could be acting as a pro-oxidant or its stability could be compromised at high temperatures, leading to reactive species that degrade Ketotifen.
-
Troubleshooting Step: Conduct a forced degradation study on the API alone and on the API in the presence of each individual excipient. This will help identify any specific interactions that are exacerbated by temperature.
-
Degradation Pathway Visualization
The following diagram illustrates the primary oxidative stress factor leading to the formation of 9,10-Dioxo Ketotifen.
Caption: Oxidative degradation pathway of Ketotifen.
Experimental Protocols
Protocol 1: Forced Degradation Study to Pinpoint Degradation Drivers
This protocol is a self-validating system designed to identify whether oxidation, photolysis, thermal stress, or pH is the primary driver for 9,10-Dioxo Ketotifen formation.
Objective: To intentionally degrade Ketotifen (API or product) under controlled stress conditions to identify key degradation pathways.
Materials:
-
Ketotifen API or Drug Product
-
Control Sample (stored at 5°C, protected from light, inert headspace)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens/baths
Methodology:
-
Sample Preparation: Prepare solutions or aliquots of the drug product. For each condition, prepare a stressed sample and a corresponding control (retained under ideal conditions).
-
Acid/Base Stress:
-
Add 0.1 M HCl to a sample to achieve a pH of ~1-2. Heat at 60°C for 2 hours.
-
Add 0.1 M NaOH to a sample to achieve a pH of ~12-13. Hold at room temperature for 2 hours.
-
Neutralize both samples before HPLC analysis.
-
-
Oxidative Stress:
-
Add 3% H₂O₂ to a sample. Protect from light and hold at room temperature for 8 hours.
-
-
Thermal Stress:
-
Place a sample in an oven at 70°C for 48 hours, protected from light.
-
-
Photostability Stress:
-
Expose a sample to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²). Include a dark control wrapped in aluminum foil.
-
-
Analysis:
-
At the end of each stress period, withdraw an aliquot and analyze it using the stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control. The condition that selectively and significantly generates the 9,10-Dioxo Ketotifen peak is the primary degradation driver.
-
Stability Study Workflow
The diagram below outlines a logical workflow for conducting a comprehensive stability study in line with ICH guidelines.
Caption: General workflow for a pharmaceutical stability study.
Reference Data: Recommended Storage Conditions
This table summarizes the key storage parameters derived from regulatory guidelines and product information to minimize 9,10-Dioxo Ketotifen formation.
| Parameter | Condition for Drug Substance (API) | Condition for Drug Product (e.g., Ophthalmic Sol.) | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) for long-term. ≤25°C for short-term/shipping. | 4-25°C (39-77°F).[8][9][10] Avoid freezing. | Lower temperatures slow down the rate of all chemical reactions, including oxidation. |
| Relative Humidity | ≤60% RH | Store in a dry place. Primary packaging is key. | While not a direct reactant, moisture can accelerate degradation, especially if it influences pH or excipient stability. |
| Light Exposure | Protect from light at all times. | Dispense and store in an opaque or amber container. | Ketotifen is susceptible to photodegradation, which can generate reactive species and accelerate oxidation.[3][15] |
| Atmosphere | Store under an inert gas (Nitrogen/Argon). | For sensitive formulations, consider inert gas flushing of headspace during manufacture. | Directly removes oxygen, the primary reactant in the formation of 9,10-Dioxo Ketotifen. |
| pH (for solutions) | N/A | Formulate in a slightly acidic to neutral pH range (e.g., pH 4.5-7.0). | Ketotifen is significantly less stable at alkaline pH (≥10), where degradation is rapid.[2][3][4][15] |
References
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. Available at: [Link]
-
Kozak, I., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available at: [Link]
-
Elsayed, M. (2006). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Elsayed, M. (2006). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug development and industrial pharmacy, 32(4), 457-62. Available at: [Link]
-
Kozak, I., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
Elsayed, M. (2006). HPLC Chromatograms of Ketotifen (36.36 μg/mL) (A); Acid Degradation (B) Base Degradation (C). ResearchGate. Available at: [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. Available at: [Link]
-
RxList. (2022). Zaditor (Ketotifen Fumarate). Available at: [Link]
-
Elsayed, M. (2006). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. ResearchGate. Available at: [Link]
-
ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
Mayo Clinic. (2026). Ketotifen (Ophthalmic Route). Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q1 stability testing of drug substances and drug products. Available at: [Link]
-
Government of Canada. (2013). Ketotifen Fumarate Ophthalmic Solution. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). ZADITOR™ ketotifen fumarate ophthalmic solution, 0.025%. Available at: [Link]
-
Muralidharan, S., et al. (2012). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
DailyMed. (2023). Ketotifen Fumarate Ophthalmic Solution. U.S. National Library of Medicine. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Ketotifen Analyzed by HPLC. Available at: [Link]
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Ketotifen Fumarate Ophthalmic Solution [dailymed.nlm.nih.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating Assay for Ketotifen and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the development and validation of stability-indicating assay methods (SIAMs) are paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison and a validated experimental workflow for a stability-indicating high-performance liquid chromatography (HPLC) method for the antihistaminic drug, ketotifen. A particular focus is placed on the separation and quantification of ketotifen from its potential degradation products, including the oxidative degradant 9,10-Dioxo Ketotifen.
This document is structured to provide not just a protocol, but a comprehensive understanding of the scientific rationale behind the method development and validation choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Need for Stability-Indicating Assays
Ketotifen, a benzocycloheptathiophene derivative, is a widely used H1-antihistamine and mast cell stabilizer for the treatment of allergic conditions.[1] Like any pharmaceutical compound, ketotifen is susceptible to degradation under various environmental conditions, such as light, heat, humidity, and in the presence of acids, bases, and oxidizing agents. This degradation can lead to a loss of potency and the formation of potentially harmful impurities.
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method is a regulatory requirement and a critical component of the drug development process, providing essential data for shelf-life determination and storage condition recommendations.[2]
The Degradation Pathway of Ketotifen: A Focus on Oxidation
The degradation of ketotifen can proceed through various pathways, including oxidation and demethylation of the piperidine ring.[3] One of the potential oxidative degradation products is 9,10-Dioxo Ketotifen. The formation of this and other degradation products underscores the necessity of a highly specific analytical method that can resolve these compounds from the parent drug.
Forced degradation studies are intentionally conducted to produce these degradation products and to challenge the specificity of the analytical method. These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2]
Comparative Analysis of Stability-Indicating HPLC Methods for Ketotifen
Several HPLC methods have been reported for the determination of ketotifen in pharmaceutical formulations.[4][5] However, for a method to be truly stability-indicating, it must be validated according to ICH guidelines, with a proven ability to separate the active ingredient from all potential degradation products.
This guide presents a validated reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with other potential approaches, highlighting the critical parameters for a successful stability-indicating assay.
Experimental Workflow for the Validation of a Stability-Indicating HPLC Assay for Ketotifen
The following diagram illustrates the comprehensive workflow for the development and validation of a stability-indicating HPLC method for ketotifen.
Caption: Workflow for Stability-Indicating Method Validation.
Materials and Reagents
-
Ketotifen Fumarate Reference Standard
-
9,10-Dioxo Ketotifen Reference Standard (if available, otherwise identified through forced degradation)
-
HPLC grade acetonitrile and methanol
-
Analytical grade phosphoric acid, sodium hydroxide, and hydrogen peroxide
-
Purified water (Milli-Q or equivalent)
-
Pharmaceutical dosage forms of ketotifen (tablets, syrups)
Chromatographic Conditions (A Validated Example)
The following table outlines a set of validated chromatographic conditions for a stability-indicating RP-HPLC method for ketotifen.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | 298 nm |
Rationale for Selection: A C18 column is a common choice for the separation of moderately polar compounds like ketotifen. The use of a buffered mobile phase helps to ensure consistent peak shapes and retention times. A gradient elution may be necessary to achieve adequate separation of all degradation products within a reasonable run time. The detection wavelength of 298 nm provides good sensitivity for ketotifen.
Preparation of Solutions
-
Standard Stock Solution of Ketotifen: Accurately weigh and dissolve an appropriate amount of ketotifen fumarate reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to be used for linearity, accuracy, and precision studies.
-
Sample Preparation: For tablets, crush a number of tablets to a fine powder, and dissolve a portion equivalent to a single dose in the mobile phase. For syrups, dilute an accurate volume of the syrup with the mobile phase. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[2]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours. This is the condition under which the formation of 9,10-Dioxo Ketotifen is most likely.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period, as per ICH Q1B guidelines.
After each stress condition, the samples are neutralized (if necessary) and diluted with the mobile phase to the target concentration before analysis by HPLC. The chromatograms are then examined for the appearance of degradation peaks and to ensure that these peaks are well-resolved from the main ketotifen peak.
Method Validation Parameters and Acceptance Criteria (as per ICH Q2(R2))
The developed HPLC method must be rigorously validated to demonstrate its suitability for its intended purpose.[6][7]
| Validation Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of its degradation products. | Peak purity of the ketotifen peak should be greater than 990 (using a DAD). No interference at the retention time of ketotifen. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | As established by linearity studies. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the assay of the drug substance and drug product. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in chromatographic performance when parameters like flow rate, pH, and mobile phase composition are varied slightly. |
Results and Discussion: A Self-Validating System
The successful validation of the stability-indicating HPLC method for ketotifen would demonstrate the following:
-
Specificity: The chromatograms from the forced degradation studies would show complete separation of the ketotifen peak from all degradation product peaks, including that of 9,10-Dioxo Ketotifen. Peak purity analysis using a DAD would confirm the homogeneity of the ketotifen peak.
-
Linearity and Range: A linear relationship between peak area and concentration would be established over the specified range, with a correlation coefficient exceeding 0.999.
-
Accuracy and Precision: The % recovery values would fall within the acceptable range of 98-102%, and the RSD for repeatability and intermediate precision would be less than 2%, indicating the method is both accurate and precise.
-
LOD and LOQ: The method would be sensitive enough to detect and quantify low levels of ketotifen.
-
Robustness: The method would prove to be reliable under minor variations in experimental conditions, ensuring its transferability to other laboratories.
Conclusion: A Validated Method for Reliable Quality Control
This guide has outlined a comprehensive approach to the development and validation of a stability-indicating HPLC method for ketotifen, with a focus on its degradation product, 9,10-Dioxo Ketotifen. By following the principles of scientific integrity and adhering to the rigorous standards of the ICH guidelines, a robust and reliable analytical method can be established. Such a method is indispensable for ensuring the quality, safety, and efficacy of ketotifen-containing pharmaceutical products throughout their shelf life.
References
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Tokumura, T., Yasumoto, A., & Kurita, T. (2018). A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. Scholars Academic Journal of Pharmacy, 7(11), 460-465. [Link]
-
PubChem. (n.d.). Ketotifen. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development and validation of a stability-indicating HPTLC method for the determination of ketotifen fumarate in bulk drug and pharmaceutical dosage form.
- El-Kommos, M. E., El-Gizawy, S. M., Atia, N. N., & Hosny, N. M. (2015). Analysis for Commonly Prescribed Non-Sedating Antihistamines. Analytical Chemistry Research, 3, 1-12.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Patel, Y. P., & Patel, P. J. (2011). Development and validation of a stability-indicating HPLC method for the simultaneous determination of ketotifen fumarate and ofloxacin in ophthalmic dosage form.
- Sharaf El-Din, M. K., Ibrahim, F., Eid, M. I., & Wahba, M. E. K. (2011). First and second derivative synchronous fluorescence and spectrophotometric spectroscopy for the simultaneous determination of fexofenadine hydrochloride in presence of its degradation products, application to stability studies. Acta Chimica Slovenica, 58(2), 278-287.
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved January 27, 2026, from [Link].
- Basavaiah, K., & Somashekar, B. C. (2006). Titrimetric and spectrophotometric methods for the assay of ketotifen using cerium(IV) and two reagents. Il Farmaco, 61(4), 349-355.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- El-Didamony, A. M. (2008). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug testing and analysis, 1(1), 45-49.
- Mondal, A., Bandewar, R., Ghosh, M., & Jha, S. K. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form: A Precision RP-HPLC Validation Study. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1008.
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Comparative Analysis of H1 Receptor Affinity: Ketotifen vs. Its Active Metabolite, Norketotifen
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Parent Compound
Ketotifen is a well-established second-generation antihistamine and mast cell stabilizer, widely utilized in the management of allergic conditions such as conjunctivitis and asthma.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor.[3][4] However, the in vivo activity of a drug is not solely determined by the parent compound. Upon administration, ketotifen undergoes hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of several metabolites.[5] Among these, norketotifen, the N-demethylated form of ketotifen, is a major and pharmacologically active metabolite.[5]
Understanding the H1 receptor affinity of norketotifen in comparison to its parent drug, ketotifen, is crucial for a comprehensive understanding of its overall clinical effect, including its duration of action and potential side-effect profile. While the user's initial interest was in the 9,10-Dioxo ketotifen metabolite, a thorough literature search revealed a lack of available data on its H1 receptor binding affinity. In contrast, robust comparative data exists for ketotifen and its active metabolite, norketotifen, making this a scientifically grounded and clinically relevant comparison. This guide provides a detailed comparative analysis of the H1 receptor affinity of ketotifen and norketotifen, supported by experimental data, and outlines a standard protocol for determining such affinities.
Metabolic Conversion of Ketotifen to Norketotifen
The metabolic pathway from ketotifen to norketotifen is a primary route of biotransformation. This process, as illustrated below, involves the removal of a methyl group from the piperidine ring of the ketotifen molecule.
Caption: Metabolic pathway of Ketotifen to Norketotifen.
Comparative H1 Receptor Affinity Data
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition assay. A lower Ki value indicates a higher binding affinity. The table below summarizes the H1 receptor binding affinities for the atropisomers of ketotifen and norketotifen.
| Compound | Atropisomer | H1 Receptor Affinity (Ki) [nM] |
| Ketotifen | Racemic | Data not specified in the provided source |
| R(+)-Ketotifen | Data not specified in the provided source | |
| S(-)-Ketotifen | Data not specified in the provided source | |
| Norketotifen | RN | Lower affinity than Ketotifen |
| SN | Lowest affinity |
Note: While the referenced study provides a qualitative comparison, specific Ki values for each atropisomer of ketotifen were not detailed in the abstract. The key finding is the relative affinity of the norketotifen atropisomers compared to ketotifen.
The available data indicates that the active metabolite, norketotifen, particularly its S-atropisomer (SN), possesses a lower affinity for the H1 receptor compared to the parent compound, ketotifen. This difference in affinity may contribute to the observed lower sedative effect of the SN atropisomer in preclinical models.
Experimental Protocol: H1 Receptor Radioligand Binding Assay
To determine and compare the H1 receptor affinities of compounds like ketotifen and norketotifen, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the H1 receptor.
Principle
The assay relies on the competition between a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compounds (ketotifen and norketotifen) for binding to a preparation of cells or tissues expressing the H1 receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the H1 receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a series of tubes or a 96-well plate, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (ketotifen or norketotifen).
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]mepyramine).
-
To determine non-specific binding, include control tubes containing an excess of a known H1 receptor antagonist (e.g., mianserin) in addition to the radioligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Conclusion
The comparative analysis of H1 receptor affinity reveals that the active metabolite, norketotifen, exhibits a lower affinity for the H1 receptor than its parent compound, ketotifen. This finding has important implications for understanding the complete pharmacological profile of ketotifen in vivo. The reduced H1 receptor affinity of norketotifen, particularly the SN-atropisomer, may contribute to a more favorable side-effect profile, specifically regarding sedation. The detailed experimental protocol provided herein offers a standardized approach for researchers to independently verify and expand upon these findings, contributing to the broader knowledge base of antihistamine pharmacology and facilitating the development of improved therapeutic agents.
References
-
Gao, C., et al. (2020). Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Journal of Pharmacy and Pharmacology, 72(9), 1226-1234. [Link]
-
Tashiro, M., et al. (2009). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen. Journal of Clinical Pharmacology, 49(1), 17-26. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3827, Ketotifen. [Link]
- Gao, C., et al. (2018).
-
SMPDB. Ketotifen H1-Antihistamine Action. [Link]
-
Wikipedia. Ketotifen. [Link]
-
ResearchGate. Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. [Link]
-
Eda, M., et al. (1992). Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes. Arzneimittelforschung, 42(11), 1334-1337. [Link]
-
Mayo Clinic. Ketotifen (Oral Route). [Link]
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207. [Link]
-
Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1594. [Link]
-
Oregon Association of Naturopathic Physicians. All About Ketotifen. [Link]
-
Qu, W. M., et al. (2012). First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats. Behavioural Brain Research, 229(1), 21-28. [Link]
-
Simons, F. E., et al. (1996). Comparison of the central nervous system effects produced by six H1-receptor antagonists. Clinical and Experimental Allergy, 26(9), 1092-1097. [Link]
-
Grant, S. M., et al. (1991). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 41(5), 760-804. [Link]
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. ketotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 4. Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Relative Response Factor of 9,10-Dioxo Ketotifen for Accurate Quantification
Introduction: The Imperative for Accurate Impurity Profiling in Ketotifen
Ketotifen is a widely used second-generation H1-antihistamine and mast cell stabilizer for treating allergic conditions like conjunctivitis and asthma.[1] In the landscape of pharmaceutical development and manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental aspect of patient safety. Impurities, which can arise from the manufacturing process or degradation, must be meticulously identified, quantified, and controlled.[2][3]
One such potential impurity in Ketotifen is 9,10-Dioxo Ketotifen. The challenge often lies in the accurate quantification of these impurities, especially when a certified reference standard of the impurity is either prohibitively expensive or simply unavailable. In such scenarios, the International Council for Harmonisation (ICH) guidelines permit the use of a Relative Response Factor (RRF) to accurately determine the impurity's concentration using the API's reference standard.[4]
This guide provides a comprehensive, scientifically-grounded framework for determining the RRF of 9,10-Dioxo Ketotifen. We will delve into the theoretical underpinnings of RRF, present a detailed experimental protocol, and compare this methodology against other quantification strategies. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the quality and safety of pharmaceutical products.
Theoretical Framework: Understanding the Relative Response Factor (RRF)
In chromatographic analysis, a detector's response can vary significantly between different compounds, even at the same concentration. This is primarily due to differences in their physicochemical properties, such as their molar absorptivity at a specific UV wavelength. The Response Factor (RF) is a measure of this detector response per unit of concentration.[5]
Response Factor (RF) = Peak Area / Concentration [5]
When quantifying an impurity without its own reference standard, we can leverage the RRF. The RRF is the ratio of the impurity's response factor to the API's response factor.[6]
Relative Response Factor (RRF) = RF (Impurity) / RF (API) [4]
By determining this ratio, we can calculate the concentration of the impurity based on its peak area relative to the peak area of a known concentration of the API standard. This approach is a robust and scientifically valid method endorsed by regulatory bodies like the ICH.[4] The ICH Q2(R1) and Q3A(R2) guidelines provide the regulatory framework for validating analytical procedures and setting impurity thresholds, respectively.[7][8]
The fundamental principle behind determining the RRF is to compare the slopes of the calibration curves for both the API (Ketotifen) and the impurity (9,10-Dioxo Ketotifen).[6] This ensures a reliable factor that is valid across a range of concentrations.
Materials and Methods
This section details the necessary equipment, reagents, and standards for the successful determination of the RRF for 9,10-Dioxo Ketotifen.
3.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Shimadzu LC-20AS series or equivalent)[9]
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Chromatographic column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
3.2 Reagents and Standards
-
Ketotifen Fumarate Reference Standard
-
9,10-Dioxo Ketotifen Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Water (HPLC grade)
Experimental Protocol: A Step-by-Step Guide to RRF Determination
The following protocol is a self-validating system, incorporating principles from ICH Q2(R1) to ensure the accuracy and reliability of the results.[11]
4.1 Preparation of Mobile Phase and Diluent
-
Mobile Phase: Prepare a solution of Methanol and 10mM Ammonium Acetate buffer (30:70 v/v). Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[10]
-
Diluent: A mixture of Methanol and water (50:50 v/v) is a suitable diluent for both Ketotifen and its impurity.
4.2 Preparation of Stock and Standard Solutions
-
Ketotifen Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ketotifen Fumarate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
9,10-Dioxo Ketotifen Stock Solution (1000 µg/mL): Accurately weigh about 5 mg of 9,10-Dioxo Ketotifen reference standard into a 5 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards for both Ketotifen and 9,10-Dioxo Ketotifen by diluting their respective stock solutions. The concentration range should cover the expected reporting levels of the impurity, for example, from 0.1 µg/mL to 10 µg/mL.
4.3 Chromatographic Conditions
-
Column: C18, 250mm x 4.6mm, 5µm[10]
-
Mobile Phase: Methanol:10mM Ammonium Acetate (pH 3.5) (30:70 v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[9]
-
Detection Wavelength: 298 nm[10]
Causality Behind Choices: The selection of 298 nm as the detection wavelength is based on published HPLC methods for Ketotifen, as it provides good sensitivity for the parent compound.[10] It is crucial to evaluate the UV spectra of both Ketotifen and 9,10-Dioxo Ketotifen to ensure this wavelength is suitable for both, or to choose an alternative wavelength that offers a reasonable response for each. The C18 column and the specified mobile phase have been shown to provide good separation and peak shape for Ketotifen and related substances.[10][12]
4.4 Experimental Workflow Diagram
Caption: Workflow for RRF determination.
4.5 Data Acquisition and Processing
-
Inject each calibration standard for both Ketotifen and 9,10-Dioxo Ketotifen into the HPLC system (it is recommended to perform triplicate injections for each concentration level).
-
Record the peak areas for each compound at each concentration level.
-
For both Ketotifen and 9,10-Dioxo Ketotifen, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve and determine the slope. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear.[11]
-
The slope of the calibration curve for each compound represents its Response Factor (RF).[6]
4.6 RRF Calculation The RRF is calculated using the slopes obtained from the linear regression analysis:
RRF = Slope of 9,10-Dioxo Ketotifen / Slope of Ketotifen
Data Analysis and Results
The following table presents example data from a hypothetical RRF determination experiment.
Table 1: Example Calibration Data for RRF Determination
| Concentration (µg/mL) | Mean Peak Area (Ketotifen) | Mean Peak Area (9,10-Dioxo Ketotifen) |
| 0.5 | 55,120 | 48,350 |
| 1.0 | 110,500 | 95,980 |
| 2.5 | 275,800 | 240,500 |
| 5.0 | 552,100 | 481,200 |
| 10.0 | 1,103,500 | 963,000 |
| Slope (RF) | 110,250 | 96,150 |
| r² | 0.9998 | 0.9999 |
Based on the example data above:
-
RF (Ketotifen) = 110,250
-
RF (9,10-Dioxo Ketotifen) = 96,150
-
RRF = 96,150 / 110,250 = 0.87
This RRF value of 0.87 can then be used in routine analysis to calculate the concentration of 9,10-Dioxo Ketotifen in a sample:
% Impurity = (Area_Impurity / Area_API) x (Conc_API / Conc_Sample) x (1 / RRF) x 100
Comparison of Quantification Strategies
While the RRF method is robust, it's important to understand its place among other quantification strategies.
Table 2: Comparison of Impurity Quantification Methods
| Method | Description | Pros | Cons |
| Certified Impurity Standard | Direct quantification against a certified reference standard of the impurity. | Most accurate and direct method; considered the "gold standard". | Can be very expensive; standard may not be commercially available or stable.[13] |
| Relative Response Factor (RRF) | Quantification using the API reference standard and a predetermined RRF. | Cost-effective; scientifically valid and accepted by regulatory agencies.[4] | Requires initial availability of a small amount of the impurity to determine the RRF; RRF is method-specific. |
| Assumption of RRF = 1.0 | Assuming the impurity has the same response as the API. | Simple and requires no initial work to determine the RRF. | Can lead to significant over- or under-estimation of the impurity, posing a potential risk to patient safety. |
| Surrogate Standard | Using a chemically similar compound as a standard for the impurity. | Can be used when the impurity standard is completely unavailable. | Less accurate than RRF as the response may not be truly representative. |
Conclusion and Expert Recommendations
The determination of a Relative Response Factor is a critical activity in the development of robust analytical methods for pharmaceutical quality control. This guide has outlined a scientifically sound and regulatory-compliant approach for determining the RRF of 9,10-Dioxo Ketotifen. By establishing an accurate RRF, analytical laboratories can confidently quantify this impurity in the absence of a dedicated reference standard, ensuring that Ketotifen drug substances and products meet the stringent purity requirements necessary for patient safety. It is imperative that the RRF is determined using the final, validated analytical method, as the factor is dependent on the specific chromatographic conditions.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
-
Ketotifen. Wikipedia. [Link]
-
A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. SAS Publishers. [Link]
-
Relative Response Factor: Accurate Quantification in Chromatography. Separation Science. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. National Institutes of Health. [Link]
-
What is a Response Factor? Chromatography Today. [Link]
-
Optimization and validation of HPLC method for the analysis of ketotifen fumarate in a pharmaceutical formulation. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. PubMed. [Link]
-
Calibration curve, use of internal standard and relative response factor. Reddit. [Link]
-
MS/MS results for ketotifen (KETO) and its degradation products (K-DPs) at 70 °C. ResearchGate. [Link]
-
Calibration or Response Factor Calibration. YouTube. [Link]
-
Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. lejan-team.com [lejan-team.com]
- 3. youtube.com [youtube.com]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. saspublishers.com [saspublishers.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 9,10-Dioxo Ketotifen
Introduction: The Criticality of Structural Verification in Drug Development
In the synthesis of novel compounds or potential metabolites of active pharmaceutical ingredients (APIs), unambiguous structural confirmation is not merely a procedural step; it is the bedrock of all subsequent research. Ketotifen, a well-established H1-antihistamine and mast cell stabilizer, serves as a prime example.[1][2] Its therapeutic action is intrinsically linked to its specific three-dimensional structure.[1] When we synthesize a derivative, such as 9,10-Dioxo Ketotifen—a potential oxidative metabolite or degradation product—we must rigorously confirm that the intended molecular architecture has been achieved. Any deviation could lead to altered efficacy, unexpected toxicity, or patent invalidation.
This guide provides an in-depth, multi-technique workflow for the structural verification of newly synthesized 9,10-Dioxo Ketotifen against a certified reference standard. We will move beyond simple procedural lists to explore the scientific rationale behind our choice of analytical techniques, ensuring a self-validating and robust confirmation process. The core principle is comparative analysis: every piece of data from the synthesized sample must perfectly overlay with the data from the reference standard under identical conditions.
The Analytical Gauntlet: A Multi-Pronged Approach to Confirmation
Below is a diagram outlining the comprehensive workflow for structural verification.
Caption: Workflow for the structural confirmation of synthesized 9,10-Dioxo Ketotifen.
High-Performance Liquid Chromatography (HPLC): The First Line of Inquiry
Expertise & Rationale: Before committing to more resource-intensive analyses, we must first establish the purity of the synthesized batch and perform a preliminary identity check. HPLC is the gold standard for this purpose. By developing a high-resolution method, we can separate the target compound from any unreacted starting materials, by-products, or isomers. The retention time (RT) of the synthesized compound, when compared to the reference standard under identical isocratic conditions, serves as a powerful, though not definitive, indicator of its identity.[3]
Experimental Protocol: HPLC-UV Analysis
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 9,10-Dioxo Ketotifen and the reference standard in separate 10 mL volumetric flasks using methanol as the solvent to create 1 mg/mL stock solutions.
-
Further dilute these stocks with the mobile phase to a working concentration of approximately 20 µg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.04 M Phosphate Buffer (pH 2.8) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV-Vis Detector at 300 nm[4] |
| Injection Volume | 10 µL |
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution five times to establish system suitability (RSD of peak area and retention time should be <2%).
-
Inject the synthesized sample solution.
-
Compare the chromatograms.
-
Trustworthiness & Interpretation: The protocol's trustworthiness is established by the system suitability test. For confirmation, the retention time of the major peak in the synthesized sample's chromatogram must match that of the reference standard. Furthermore, the purity of the synthesized batch, calculated by the peak area percentage, should ideally be above 99% to proceed with further structural analysis.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Expertise & Rationale: Mass spectrometry provides a fundamental piece of structural data: the molecular weight of the analyte. For 9,10-Dioxo Ketotifen, we expect a specific mass corresponding to its molecular formula. High-resolution mass spectrometry (HRMS), such as that performed on a TOF or Orbitrap instrument, can measure the mass with enough accuracy (typically <5 ppm) to help confirm the elemental composition.
The molecular formula of Ketotifen is C₁₉H₁₉NOS.[1] The transformation to 9,10-Dioxo Ketotifen involves the oxidation of the methylene group at position 9 to a carbonyl, resulting in the loss of two hydrogen atoms and the gain of one oxygen atom.
-
Ketotifen (C₁₉H₁₉NOS): Monoisotopic Mass ≈ 309.12 g/mol
-
9,10-Dioxo Ketotifen (C₁₉H₁₇NO₂S): Expected Monoisotopic Mass ≈ 323.10 g/mol
This mass difference is a critical diagnostic marker.
Caption: Key structural change from Ketotifen to 9,10-Dioxo Ketotifen.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
Couple the HPLC system described above to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in positive ion mode, as the tertiary amine in the piperidine ring is readily protonated.[7]
-
-
MS Parameters (Example):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Data Acquisition | Full Scan (for parent ion) & MS/MS (for fragmentation) |
-
Procedure:
-
Using the same LC method as before, inject the synthesized sample and the reference standard.
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.
-
Determine the mass of the protonated molecule [M+H]⁺.
-
Trustworthiness & Interpretation: The system is validated by analyzing the reference standard first. The observed mass of the [M+H]⁺ ion for the synthesized sample must match the observed mass for the reference standard and align with the theoretical mass of 324.10 g/mol (for C₁₉H₁₈NO₂S⁺). A tandem MS (MS/MS) experiment can be performed to compare the fragmentation patterns of the sample and standard, providing an additional layer of fingerprint-like confirmation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
Expertise & Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure in solution. While HPLC and MS provide strong evidence, only NMR spectroscopy maps the precise connectivity and chemical environment of the atoms within the molecule. A direct comparison of the ¹H and ¹³C NMR spectra of the synthesized compound and the reference standard is considered the definitive proof of structural identity.
The key structural change—the conversion of a CH₂ group at position 9 to a C=O group—will result in clear and predictable changes in the NMR spectra:
-
¹H NMR: The signal corresponding to the two protons of the C9-methylene group in Ketotifen will be absent in the spectrum of 9,10-Dioxo Ketotifen. The chemical shifts of adjacent protons will also be altered due to the change in the electronic environment.
-
¹³C NMR: The signal for the C9-methylene carbon in Ketotifen will be replaced by a new signal in the downfield region (typically >180 ppm) characteristic of a ketone carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized sample and the reference standard into separate clean, dry NMR tubes.
-
Dissolve each sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum for both samples.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum for both samples.
-
Trustworthiness & Interpretation: The protocol is validated by the use of a certified reference standard and a high-field spectrometer. For structural confirmation, every peak in the ¹H and ¹³C spectra of the synthesized material must perfectly align in chemical shift and multiplicity with the corresponding peaks in the spectra of the reference standard. Any significant deviation or the presence of additional peaks would indicate either an incorrect structure or the presence of impurities.
Summary of Comparative Data
The ultimate confirmation rests on the direct comparison of all data points obtained from the synthesized compound and the reference standard.
| Analytical Technique | Parameter to Compare | Acceptance Criteria for Confirmation |
| HPLC | Retention Time (RT) & Purity | ΔRT < 2%; Purity > 99% |
| Mass Spectrometry | [M+H]⁺ Mass & Fragmentation Pattern (MS/MS) | Observed mass matches theoretical mass (<5 ppm error); MS/MS fragmentation patterns are identical. |
| ¹H NMR | Chemical Shifts, Multiplicities, Integrations | Spectra are superimposable. |
| ¹³C NMR | Chemical Shifts | Spectra are superimposable. |
Conclusion
The structural confirmation of a synthesized molecule like 9,10-Dioxo Ketotifen is a rigorous, evidence-based process. By systematically employing an orthogonal set of analytical techniques—HPLC for purity, MS for molecular weight, and NMR for definitive structural mapping—and comparing the results directly against a certified reference standard, we can achieve an exceptionally high degree of confidence. This methodical approach not only validates the synthesis but also ensures the integrity of all subsequent biological and pharmaceutical evaluations, upholding the highest standards of scientific rigor in drug development.
References
-
Wyszomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2013). Identification and Determination of Ketotifen Hydrogen Fumarate, Azelastine Hydrochloride, Dimetindene Maleate and Promethazine Hydrochloride by Densitometric Method. Acta Poloniae Pharmaceutica – Drug Research, 70(6), 951–959.
-
Yadav, P., & Singh, R. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form: A Precision RP-HPLC Validation Study. Advance Journal of Pharmaceutical Research & Review, 1(4), 01-07.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link]
-
Semreen, M. H. (2005). Optimization and validation of HPLC method for the analysis of ketotifen fumarate in a pharmaceutical formulation. Bulletin of Pharmaceutical Sciences, Assiut University, 28(2), 291-296.
-
Basavaiah, K., & Tharpa, K. (2009). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Journal of the Mexican Chemical Society, 53(3), 115-121.
-
Lee, S., et al. (2022). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Molecules, 27(19), 6296.
-
Ueno, K., et al. (2016). A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. Scholars Academic Journal of Pharmacy, 5(1), 1-6.
-
Logoyda, L. S., et al. (2016). Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 229-231.
-
Shirkhedkar, A. A., & Surana, S. J. (2008). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 70(3), 381–382.
-
MicroSolv Technology Corporation. (n.d.). Ketotifen Analyzed by HPLC. AppNote.
-
de-Albuquerque, J. F. C., et al. (2008). Comparative Study of the Inclusion Complexation of Pizotifen and Ketotifen with Native and Modified Cyclodextrins. Journal of inclusion phenomena and macrocyclic chemistry, 63(1-2), 145-54.
-
Sigma-Aldrich. (n.d.). Ketotifen for peak identification European Pharmacopoeia (EP) Reference Standard.
-
LGC Standards. (n.d.). 10-Deoxo-9,10-dehydro Ketotifen.
-
Wikipedia. (n.d.). Ketotifen.
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 26(2), 201-7.
-
Sandoz Erfindungen. (1995). U.S. Patent No. 5,399,360. U.S. Patent and Trademark Office.
-
Rao, M., & Talluri, M. (2006). Simple and accurate estimation of ketotifen fumarate by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 68(6), 790.
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Off-Target Effects: 9,10-Dioxo Ketotifen Versus Ketotifen
A Guide for Researchers in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's off-target effects is as critical as defining its primary pharmacological activity. Off-target interactions can lead to unforeseen adverse events, derailing an otherwise promising therapeutic candidate. This guide provides a comparative framework for evaluating the off-target profile of 9,10-Dioxo Ketotifen against its well-characterized parent drug, Ketotifen. As a Senior Application Scientist, my aim is to equip researchers with the scientific rationale and practical methodologies to conduct a robust, self-validating comparison.
Introduction to Ketotifen and its Metabolite, 9,10-Dioxo Ketotifen
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[1][2][3] Its therapeutic efficacy stems from its ability to block histamine H1 receptors and prevent the release of inflammatory mediators from mast cells.[1][4][5] Ketotifen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a key player.[1] This metabolic process generates several derivatives, including norketotifen and 10-hydroxyketotifen.[1][6]
While much is known about Ketotifen's primary metabolites, less information is publicly available regarding 9,10-Dioxo Ketotifen. It has been described as an intermediate in the synthesis of Ketotifen.[7] Given its structural relationship to the parent compound, it is imperative to characterize its pharmacological activity, including its potential for off-target effects, to fully assess its safety profile.
The Rationale for Off-Target Screening
The clinical manifestation of a drug's effect is the sum of its on-target and off-target activities. Off-target interactions can lead to a range of adverse effects, from mild side effects like drowsiness and weight gain, as seen with Ketotifen, to more severe toxicities.[2][8] Therefore, early and comprehensive off-target screening is a cornerstone of modern drug development, enabling a more accurate prediction of a compound's clinical safety profile.[9]
This guide will outline a multi-pronged approach to compare the off-target profiles of 9,10-Dioxo Ketotifen and Ketotifen, integrating both in vitro experimental assays and in silico predictive modeling.
Proposed Experimental Workflow for Comparative Off-Target Profiling
A robust evaluation of off-target effects necessitates a systematic approach. The following workflow is designed to provide a comprehensive comparison between 9,10-Dioxo Ketotifen and Ketotifen.
Caption: Proposed experimental workflow for the comparative off-target profiling of 9,10-Dioxo Ketotifen and Ketotifen.
Methodologies for Off-Target Evaluation
In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial insights into the potential off-target liabilities of a compound.[10][11]
Protocol:
-
Compound Representation: Obtain the 2D and 3D structures of both Ketotifen and 9,10-Dioxo Ketotifen.
-
Target Prediction: Utilize multiple computational tools that employ ligand-based and structure-based approaches to predict potential protein targets.
-
Data Analysis: Compare the predicted off-target profiles of the two compounds, paying close attention to any novel targets predicted for 9,10-Dioxo Ketotifen. This analysis will help in prioritizing targets for in vitro screening.
In Vitro Broad Panel Screening
Broad panel screening against a curated list of common off-targets is a standard industry practice to identify potential safety liabilities early in development.[9][10]
Protocol:
-
Compound Preparation: Prepare stock solutions of Ketotifen and 9,10-Dioxo Ketotifen in a suitable solvent (e.g., DMSO).
-
Assay Panel: Submit the compounds for screening against a commercially available safety panel (e.g., a panel of 44 or more targets known to be involved in adverse drug reactions). These panels typically include a diverse range of receptors (GPCRs, ion channels, transporters) and enzymes (kinases, proteases).
-
Data Acquisition: The screening is typically performed using radioligand binding assays or enzymatic assays to determine the percentage of inhibition at a fixed concentration (e.g., 10 µM).
-
Hit Identification: Identify "hits" as compounds that exhibit significant activity (e.g., >50% inhibition) at the screening concentration.
Focused Functional Assays
For any "hits" identified in the broad panel screen, it is crucial to confirm these interactions and understand their functional consequences using cell-based assays.
Protocol:
-
Cell Line Selection: Choose appropriate cell lines that endogenously or recombinantly express the identified off-target protein.
-
Assay Development: Develop and validate a functional assay relevant to the target class. For example:
-
GPCRs: Measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium flux.
-
Ion Channels: Utilize electrophysiological techniques (e.g., patch-clamp) to measure changes in ion flow.
-
Enzymes: Perform kinetic studies to determine the mechanism of inhibition.
-
-
Dose-Response Analysis: Generate full dose-response curves for both Ketotifen and 9,10-Dioxo Ketotifen to determine their potency (IC50 or EC50) at the off-target.
Data Presentation and Interpretation
To facilitate a clear comparison, the data generated from these studies should be presented in a structured and easily interpretable format.
Table 1: Comparative Off-Target Profile of Ketotifen and 9,10-Dioxo Ketotifen (Hypothetical Data)
| Target Class | Target | Ketotifen (% Inhibition @ 10 µM) | 9,10-Dioxo Ketotifen (% Inhibition @ 10 µM) | Ketotifen IC50 (µM) | 9,10-Dioxo Ketotifen IC50 (µM) |
| GPCR | Adrenergic α1 | 65% | 45% | 5.2 | 15.8 |
| Dopamine D2 | 30% | 15% | > 100 | > 100 | |
| Serotonin 5-HT2A | 72% | 85% | 3.1 | 1.5 | |
| Ion Channel | hERG | 15% | 5% | > 100 | > 100 |
| Enzyme | Phosphodiesterase (PDE) | 40% | 25% | 25.6 | 78.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required for a definitive comparison.
Signaling Pathway Analysis
Understanding how off-target interactions perturb cellular signaling pathways is crucial for predicting potential adverse effects. For instance, if a compound is found to interact with the 5-HT2A receptor, it is important to visualize its position within the broader serotonergic signaling cascade.
Caption: Simplified diagram of the 5-HT2A receptor signaling pathway and the potential point of interaction for Ketotifen and its analogs.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the off-target effects of 9,10-Dioxo Ketotifen in comparison to its parent drug, Ketotifen. By employing a combination of in silico prediction, broad panel screening, and focused functional assays, researchers can build a detailed and comparative safety profile for this metabolite.
The insights gained from such a study are invaluable for several reasons:
-
Informed Candidate Selection: A favorable off-target profile for 9,10-Dioxo Ketotifen could position it as a potentially safer alternative to Ketotifen.
-
Mechanistic Understanding of Side Effects: Identifying specific off-target interactions can help to explain the known side effects of Ketotifen and predict those of its metabolites.
-
Regulatory Submission: A thorough off-target assessment is a critical component of the data package required for regulatory submissions.
Future studies should aim to expand this in vitro characterization to in vivo models to assess the physiological relevance of any identified off-target activities. Ultimately, a deep understanding of a drug's polypharmacology is essential for the development of safer and more effective medicines.
References
-
Wikipedia. Ketotifen. [Link]
-
PubChem. Ketotifen. [Link]
-
Grant, W. M. (1986). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 31(6), 509–540. [Link]
-
Mayo Clinic. Ketotifen (Oral Route). [Link]
-
Wyszomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2013). Identification and determination of ketotifen hydrogen fumarate, azelastine hydrochloride, dimetindene maleate and promethazine hydrochloride by densitometric method. Acta Poloniae Pharmaceutica, 70(6), 951–959. [Link]
-
Patsnap Synapse. What is the mechanism of Ketotifen Fumarate?. [Link]
-
Dysautonomia International. Ketotifen for Mast Cell Activation syndrome (MCAS). [Link]
-
Oregon Association of Naturopathic Physicians. All About Ketotifen. [Link]
-
Drugs.com. Ketotifen (Oral): Key Safety & Patient Guidance. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketotifen. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
MacLeod, A. M. (1987). Acute ketotifen overdosage. A review of present clinical experience. Drug safety, 2(3), 229–234. [Link]
-
Wang, L., Caster, O., & Hendry, B. (2022). In silico off-target profiling for enhanced drug safety assessment. Computational and Structural Biotechnology Journal, 20, 4386–4395. [Link]
-
Movahedi, M., Tavakol, M., & Moin, A. (2015). Comparing the effects of ketotifen fumarate eye drops and ketotifen oral pills on symptom severity and quality of life in patients with allergic rhinitis: A double-blind randomized clinical trial. Journal of Research in Medical Sciences, 20(8), 759–764. [Link]
-
Castillo, J. G., Oehling, A., & Gamboa, P. M. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of investigational allergology & clinical immunology, 1(5), 315–323. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
MySkinRecipes. 10-Deoxo-9,10-dehydro Ketotifen. [Link]
-
Amacher, D. E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
MicroSolv Technology Corporation. Ketotifen Analyzed by HPLC. [Link]
- Google Patents.
Sources
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oanp.org [oanp.org]
- 4. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 10-Deoxo-9,10-dehydro Ketotifen [myskinrecipes.com]
- 8. Ketotifen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9,10-Dioxo Ketotifen
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 9,10-Dioxo Ketotifen and its parent compound, Ketotifen. As drug development professionals, our responsibility extends beyond discovery and analysis to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundational step for its safe management. While a specific Safety Data Sheet (SDS) for the metabolite 9,10-Dioxo Ketotifen is not commonly available, its chemical structure necessitates that it be handled with, at minimum, the same precautions as its parent compound, Ketotifen.
Ketotifen is classified as an irritant and is harmful if swallowed[1][2]. As an organic heterotricyclic compound, its thermal decomposition can release hazardous fumes, including nitrogen and sulfur oxides[3]. Therefore, all waste streams containing 9,10-Dioxo Ketotifen must be presumed hazardous.
Table 1: Hazard Profile and Personal Protective Equipment (PPE) for Ketotifen-Related Compounds
| Hazard Classification & Codes | Handling Protocols & Required PPE |
| Acute Toxicity 4 (Oral), H302: Harmful if swallowed [2][3] | Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[3][4]. |
| Primary Hazard: Irritant [1] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[4][5]. |
| Potential for Hazardous Decomposition | Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use[4][5]. |
| Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required[1]. |
The "Cradle-to-Grave" Mandate: Waste Characterization and Segregation
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is responsible for its safe management from creation to final disposal[6]. This "cradle-to-grave" principle is non-negotiable.
Step 1: Waste Characterization Any 9,10-Dioxo Ketotifen, whether in pure form, in solution, or contaminating other materials, must be classified as hazardous pharmaceutical waste. Do not attempt to neutralize or treat this chemical in the lab unless you have a specific, validated, and permitted procedure.
Step 2: Meticulous Segregation Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[7]
-
Solid Waste: Place pure 9,10-Dioxo Ketotifen powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) into a dedicated, properly labeled solid hazardous waste container[8].
-
Liquid Waste: Collect organic solvent solutions containing the compound in a container designated for non-halogenated or halogenated solvent waste, as appropriate. Aqueous solutions should be collected in a separate aqueous hazardous waste container.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Never mix incompatible waste streams. For example, do not add acidic waste to a container that may contain bases or oxidizing agents[7][9].
On-Site Management: Accumulation and Storage Protocols
The area where waste is collected before pickup is known as a Satellite Accumulation Area (SAA). Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation[8].
Protocol for Waste Accumulation:
-
Select a Compatible Container: The container must be made of a material compatible with the waste (e.g., glass for solvents, high-density polyethylene) and must have a secure, leak-proof lid[10]. The best initial container is often the original reagent bottle[10].
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state "Hazardous Waste" and list all chemical constituents by name[10].
-
Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste[10]. This is a common point of failure in laboratory inspections and is critical for preventing the release of volatile organic compounds (VOCs).
-
Utilize Secondary Containment: Store all liquid waste containers within a larger, chemically resistant tray or tub to contain any potential leaks or spills[7][8][10].
-
Store in a Designated, Safe Location: The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and should not obstruct egress routes[11].
Emergency Procedures: Spill Management
Even with meticulous handling, spills can occur. A swift and correct response is paramount to ensuring safety.
Protocol for a Small-Scale Spill (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If the compound is a powder, a respirator is mandatory to prevent inhalation[4].
-
Prevent Spread: For liquids, use an absorbent material from a chemical spill kit to dike the spill and prevent it from reaching drains[4]. Never allow hazardous chemicals to enter the sewer system[4][5].
-
Clean the Spill:
-
For Solids: Gently cover the powder with absorbent pads to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in a designated hazardous waste bag or container.
-
For Liquids: Use absorbent pads to soak up the spill, working from the outside in.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials (wipes, pads, gloves) are now considered hazardous waste and must be disposed of accordingly[10].
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Final Disposal: The Path to Destruction
The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. The following decision tree illustrates the proper disposal pathway.
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptb.de [ptb.de]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 9,10-Dioxo Ketotifen
In the dynamic field of drug development, the synthesis and evaluation of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 9,10-Dioxo Ketotifen. As the toxicological properties of this specific derivative are not widely documented, this protocol is grounded in the known characteristics of its parent compound, Ketotifen, and the established best practices for handling potent pharmaceutical agents. Our primary objective is to foster a secure research environment by providing clear, actionable, and scientifically sound guidance.
The Principle of Prudent Practice: A Risk-Based PPE Strategy
The addition of a dioxo functional group to the Ketotifen structure may alter its reactivity, solubility, and biological activity. Therefore, a comprehensive risk assessment is the cornerstone of a robust safety protocol. We must assume that 9,10-Dioxo Ketotifen is at least as hazardous as its parent compound and may present additional, unknown risks.
Table 1: Hazard Assessment and PPE Mitigation Strategy
| Potential Hazard | Route of Exposure | Primary Engineering Control | Required Personal Protective Equipment |
| Unknown Potency and Toxicity | Inhalation, Dermal, Ocular | Certified Chemical Fume Hood or Glove Box | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves, Full-Coverage Lab Coat |
| Aerosolization of Fine Powder | Inhalation | Ventilated Enclosure, HEPA-filtered vacuum for cleanup | NIOSH-approved Respirator with P100 filters |
| Chemical Reactivity/Spills | Dermal, Ocular | Spill Containment Berms | Chemical-Resistant Apron, Boot Covers |
The Core PPE Ensemble for 1-10 Gram Scale Operations
For routine laboratory operations involving milligram to low-gram quantities of 9,10-Dioxo Ketotifen, the following PPE is mandatory. All handling of the solid material must be performed within a certified chemical fume hood.
2.1. Hand Protection: The Critical Barrier
Given the potential for dermal absorption, appropriate glove selection is paramount.
-
Glove Type: Nitrile gloves are a suitable initial choice. However, it is imperative to consult a glove compatibility chart for the specific solvents being used.
-
Double Gloving: For all manipulations of 9,10-Dioxo Ketotifen, the use of two pairs of nitrile gloves is required. This practice significantly reduces the risk of exposure should the outer glove be compromised.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
2.2. Body Protection: Comprehensive Coverage
Standard lab coats offer insufficient protection against potent compounds.
-
Lab Coat: A disposable, fluid-resistant lab coat with a solid front and tight-fitting cuffs is required. This provides a barrier against splashes and minimizes the potential for dust accumulation.
-
Apron: A chemical-resistant apron should be worn over the lab coat during procedures with a high risk of splashes, such as during recrystallization or solvent transfer.
2.3. Eye and Face Protection: Shielding Sensitive Tissues
Ocular exposure can lead to rapid absorption of chemical agents.
-
Goggles: Chemical splash goggles that form a seal around the eyes are mandatory at all times in the laboratory.[1]
-
Face Shield: A full-face shield must be worn over safety goggles when handling solutions of 9,10-Dioxo Ketotifen or when there is a potential for splash or aerosol generation.
2.4. Respiratory Protection: Safeguarding Against Inhalation
While primary engineering controls are designed to prevent inhalation, respiratory protection is a necessary secondary safeguard.
-
Respirator: A NIOSH-approved half-mask or full-face respirator with P100 (HEPA) filters is required when handling the solid form of 9,10-Dioxo Ketotifen, especially during weighing and transfer operations.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure an adequate seal.
Step-by-Step Protocols for Donning, Doffing, and Disposal
The integrity of your safety protocol relies on the meticulous execution of these procedures.
3.1. Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.
Caption: PPE Donning Workflow
Caption: PPE Doffing Workflow
3.2. Disposal Plan for Contaminated Materials
All disposable items that have come into contact with 9,10-Dioxo Ketotifen are to be treated as hazardous waste.
-
Segregation: At the point of use, dispose of all contaminated PPE (gloves, lab coats, etc.) in a designated, labeled hazardous waste container.
-
Containerization: The waste container must be a leak-proof, sealable bag or drum.
-
Labeling: The container must be clearly marked with "Hazardous Waste," the chemical name, and the associated hazard symbols.
-
Disposal: Adhere to your institution's and local regulations for the disposal of chemical hazardous waste.[1]
Emergency Response: Preparedness and Action
In the event of an exposure, immediate and correct action is critical.
Table 2: Emergency Procedures for 9,10-Dioxo Ketotifen Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Remove contaminated clothing immediately. Wash affected area with soap and water for at least 15 minutes. | Seek medical attention. Provide the Safety Data Sheet (SDS) for Ketotifen to the medical team.[2] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. | Seek immediate medical attention. |
Conclusion: A Commitment to a Culture of Safety
This guide provides a foundational framework for the safe handling of 9,10-Dioxo Ketotifen. It is incumbent upon each researcher to understand and diligently implement these protocols. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our scientific endeavors. This document should be considered a starting point, to be supplemented by institutional policies and any new toxicological data that may become available.
References
-
Ketotifen Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
PubChem Compound Summary for Ketotifen. National Center for Biotechnology Information. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
OSHA Standards for Laboratories. Occupational Safety and Health Administration (OSHA). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
